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Foundational

Grassofermata: A Deep Dive into its Mechanism of Action as a Selective FATP2 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals Abstract Grassofermata has emerged as a promising small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key player in the uptake of lon...

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Grassofermata has emerged as a promising small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key player in the uptake of long-chain fatty acids. This technical guide provides a comprehensive overview of the mechanism of action of Grassofermata, detailing its inhibitory effects on FATP2, its impact on cellular fatty acid uptake, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of metabolic disease, oncology, and other areas where FATP2 is a relevant therapeutic target.

Introduction

Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27) family, is an integral membrane protein that facilitates the transport of long-chain fatty acids (LCFAs) across the plasma membrane. FATP2 is highly expressed in the liver and kidney. Dysregulation of FATP2 activity has been implicated in various pathologies, including metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, as well as in the progression of certain cancers. This has positioned FATP2 as an attractive therapeutic target for the development of novel inhibitors.

Grassofermata, also known as CB5, is a potent and selective inhibitor of FATP2. This document will explore the intricate details of its mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of Grassofermata on FATP2

Grassofermata exerts its inhibitory effect on FATP2 through a non-competitive mechanism.[1][2] This indicates that Grassofermata does not directly compete with fatty acids for the same binding site on the FATP2 protein. Instead, it is hypothesized to bind to an allosteric site, inducing a conformational change in the protein that ultimately hinders its ability to transport LCFAs.

The inhibition by Grassofermata is specific to long-chain fatty acids, with no significant effect on the transport of medium-chain fatty acids, which are known to cross the cell membrane primarily through diffusion.[1][2] This specificity underscores the targeted nature of Grassofermata's action on FATP2-mediated transport.

Extracellular Extracellular Space PlasmaMembrane Intracellular Intracellular Space LCFA_out Long-Chain Fatty Acid FATP2 FATP2 LCFA_out->FATP2 Transport LCFA_in Intracellular LCFA Pool FATP2->LCFA_in Grassofermata Grassofermata Grassofermata->FATP2 Metabolism Downstream Metabolic Pathways (e.g., β-oxidation, TG synthesis) LCFA_in->Metabolism

Figure 1: Grassofermata's non-competitive inhibition of FATP2-mediated fatty acid transport.

Quantitative Data on Grassofermata's Inhibitory Activity

The inhibitory potency of Grassofermata has been quantified in various cell lines that endogenously express FATP2. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in the low micromolar range.

Cell LineDescriptionIC50 (µM)Reference(s)
HepG2Human hepatocellular carcinoma8 - 11[1][2]
Caco-2Human epithelial colorectal adenocarcinoma8 - 11[1][2]
INS-1ERat insulinoma8.3[3]
C2C12Mouse myoblast10.6[3]
Human AdipocytesPrimary cells58.2[2][3]

Table 1: IC50 Values of Grassofermata in Various Cell Lines.

The significantly higher IC50 value in human adipocytes, which predominantly express FATP1 and FATP4, further supports the selectivity of Grassofermata for FATP2.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Grassofermata.

In Vitro Fatty Acid Uptake Assay using a Fluorescent Fatty Acid Analog

This assay is fundamental for quantifying the inhibitory effect of Grassofermata on FATP2-mediated fatty acid uptake.

A Seed cells (e.g., HepG2) in a 96-well plate B Incubate cells to allow for adherence and growth A->B C Pre-incubate cells with varying concentrations of Grassofermata B->C D Add fluorescent fatty acid analog (e.g., C1-BODIPY-C12) C->D E Measure intracellular fluorescence over time using a plate reader D->E F Add a quencher (e.g., Trypan Blue) to eliminate extracellular fluorescence E->F G Analyze data to determine the rate of uptake and calculate IC50 values F->G

Figure 2: Experimental workflow for the in vitro fatty acid uptake assay.

Protocol:

  • Cell Seeding: Seed FATP2-expressing cells, such as HepG2 or Caco-2, in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with a range of concentrations of Grassofermata (e.g., 0.1 to 100 µM) in serum-free media for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Fatty Acid Addition: Prepare a solution of the fluorescent long-chain fatty acid analog, C1-BODIPY-C12, complexed with fatty acid-free bovine serum albumin (BSA). Add this solution to the wells to initiate the uptake.

  • Fluorescence Measurement: Immediately begin measuring the intracellular fluorescence using a microplate reader at an excitation/emission wavelength of approximately 485/515 nm. Readings can be taken kinetically over a period of 5-15 minutes.

  • Quenching: After the kinetic read, add a quencher solution, such as Trypan Blue, to eliminate any extracellular fluorescence signal.

  • Data Analysis: Determine the initial rate of fatty acid uptake from the linear portion of the kinetic curve. Plot the rate of uptake against the concentration of Grassofermata and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Assessment of Fatty Acid Absorption

This protocol describes a mouse model used to evaluate the in vivo efficacy of Grassofermata in inhibiting intestinal fatty acid absorption.

Protocol:

  • Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.

  • Fasting: Fast the mice for 12 hours with free access to water.

  • Inhibitor Administration: Administer Grassofermata (e.g., 300 mg/kg) or vehicle (e.g., flaxseed oil) to the mice via oral gavage.[3]

  • Lipoprotein Lipase Inhibition: To prevent the systemic clearance of absorbed fatty acids, inject the mice intraperitoneally with tyloxapol (500 mg/kg).[3]

  • Labeled Fatty Acid Administration: One hour after Grassofermata administration, give the mice a bolus of flaxseed oil containing 13C-labeled oleate (500 mg/kg) via oral gavage.[3]

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.5, 2, and 6 hours) post-oleate administration.[3]

  • Analysis: Extract lipids from the plasma and analyze the levels of 13C-oleate using mass spectrometry.

  • Data Interpretation: A reduction in the plasma levels of 13C-oleate in the Grassofermata-treated group compared to the vehicle group indicates inhibition of intestinal fatty acid absorption.[3]

Signaling Pathways and Cellular Consequences

By inhibiting FATP2-mediated fatty acid uptake, Grassofermata can modulate various downstream signaling pathways and cellular processes. In conditions of lipid overload, such as in NAFLD, excessive fatty acid influx can lead to lipotoxicity, oxidative stress, and inflammation. By blocking this initial step, Grassofermata has the potential to mitigate these detrimental effects.

Grassofermata Grassofermata FATP2 FATP2 Grassofermata->FATP2 FA_Uptake Decreased Cellular Fatty Acid Uptake FATP2->FA_Uptake Inhibition of Lipotoxicity Reduced Lipotoxicity FA_Uptake->Lipotoxicity OxidativeStress Reduced Oxidative Stress FA_Uptake->OxidativeStress Inflammation Reduced Inflammation FA_Uptake->Inflammation Metabolic_Homeostasis Improved Metabolic Homeostasis Lipotoxicity->Metabolic_Homeostasis OxidativeStress->Metabolic_Homeostasis Inflammation->Metabolic_Homeostasis

Figure 3: Cellular consequences of FATP2 inhibition by Grassofermata.

Conclusion

Grassofermata is a well-characterized, selective inhibitor of FATP2 that functions through a non-competitive mechanism. Its ability to potently block the uptake of long-chain fatty acids in relevant cell types and in vivo models makes it a valuable tool for studying the role of FATP2 in health and disease. Furthermore, the detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the therapeutic potential of Grassofermata and to develop next-generation FATP2 inhibitors for a range of clinical applications.

References

Exploratory

The Role of Grassofermata in the Prevention of Lipotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Lipotoxicity, the pathological consequence of ectopic lipid accumulation in non-adipose tissues, is a key driver in the pathogenesis of metabolic d...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipotoxicity, the pathological consequence of ectopic lipid accumulation in non-adipose tissues, is a key driver in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The transport of fatty acids into cells is a critical and regulated process, presenting a viable therapeutic target. Grassofermata, a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), has emerged as a promising agent in the prevention of lipotoxicity. This technical guide provides an in-depth overview of the mechanism of action of Grassofermata, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Lipotoxicity and the Role of FATP2

Chronically elevated levels of circulating free fatty acids (FFAs) can overwhelm the storage capacity of adipose tissue, leading to their uptake and accumulation in non-adipose tissues like the liver, pancreas, and muscle. This ectopic lipid accumulation disrupts cellular function and triggers a cascade of detrimental events, collectively termed lipotoxicity, which includes endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis.[1]

Fatty Acid Transport Proteins (FATPs) are a family of proteins that facilitate the uptake of long-chain fatty acids across the plasma membrane. FATP2, in particular, is highly expressed in the liver and intestine, playing a significant role in the absorption and subsequent metabolic fate of dietary fats.[2] Increased expression and activity of FATP2 are associated with the development of fatty liver disease.[2] Therefore, the inhibition of FATP2 presents a targeted approach to mitigate the influx of fatty acids into metabolically sensitive tissues, thereby preventing the onset of lipotoxicity.

Grassofermata: A Specific Inhibitor of FATP2

Grassofermata is a potent and specific inhibitor of FATP2-mediated fatty acid transport.[2][3] Its inhibitory action is non-competitive and specific for long and very-long-chain fatty acids, with significantly less effect on medium-chain fatty acids, which are primarily transported by passive diffusion.[3] By blocking FATP2, Grassofermata effectively reduces the intracellular accumulation of lipids in cell types that are susceptible to lipotoxicity, such as hepatocytes and pancreatic β-cells.[3]

Quantitative Data on Grassofermata's Efficacy

The efficacy of Grassofermata in inhibiting fatty acid uptake and protecting against lipotoxicity has been quantified in various in vitro models.

Table 1: IC50 Values for Grassofermata Inhibition of Fatty Acid Uptake
Cell LineCell Type ModelIC50 (µM)Reference
HepG2Hepatocyte8-11[3]
Caco-2Enterocyte8-11[3]
INS-1EPancreatic β-cell8.3[3]
C2C12Myocyte10.6[3]
Human AdipocytesAdipocyte58.2[3]

The higher IC50 in adipocytes is advantageous, as it suggests that Grassofermata is less likely to interfere with the safe storage of fat in adipose tissue.[3]

Table 2: Protective Effects of Grassofermata against Palmitate-Induced Lipotoxicity
Cell LineParameter MeasuredTreatmentResultReference
HepG2Lipid AccumulationPalmitate (0-500 µM) +/- Grassofermata (0-50 µM)Dose-dependent reduction in lipid accumulation[3]
HepG2Nuclear Fragmentation (Apoptosis)Palmitate (0-500 µM) +/- Grassofermata (0-50 µM)Dose-dependent decrease in nuclear fragmentation[3]
INS-1ELipid AccumulationPalmitate (0-500 µM) +/- Grassofermata (0-50 µM)Dose-dependent reduction in lipid accumulation[3]
INS-1ENuclear Fragmentation (Apoptosis)Palmitate (0-500 µM) +/- Grassofermata (0-50 µM)Dose-dependent decrease in nuclear fragmentation[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Grassofermata in Preventing Lipotoxicity

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acids FATP2 FATP2 LCFA->FATP2 Transport LCFA_CoA Long-Chain Acyl-CoA FATP2->LCFA_CoA Vectorial Acylation Reduced_Lipotoxicity Reduced Lipotoxicity (Cell Survival) FATP2->Reduced_Lipotoxicity Grassofermata Grassofermata Grassofermata->FATP2 Grassofermata->Reduced_Lipotoxicity Lipotoxicity Lipotoxicity (ER Stress, Apoptosis) LCFA_CoA->Lipotoxicity

Caption: Grassofermata inhibits FATP2, preventing lipotoxicity.

Experimental Workflow for Assessing Grassofermata's Efficacy

cluster_setup Experimental Setup cluster_assays Assessment Culture Culture Cells (e.g., HepG2, INS-1E) Induce Induce Lipotoxicity (e.g., Palmitic Acid) Culture->Induce Treat Treat with Grassofermata Induce->Treat Uptake Fatty Acid Uptake Assay (C1-BODIPY-C12) Treat->Uptake Lipid Lipid Accumulation Assay (Nile Red Staining) Treat->Lipid Viability Cell Viability/Apoptosis Assay (DAPI/TUNEL Staining) Treat->Viability

Caption: Workflow for evaluating Grassofermata's effects.

Detailed Experimental Protocols

Fatty Acid Uptake Assay

This protocol is adapted from methodologies used in the characterization of FATP inhibitors.[3]

Objective: To quantify the inhibition of long-chain fatty acid uptake by Grassofermata.

Materials:

  • HepG2 cells (or other relevant cell line)

  • 96-well, black, clear-bottom microplates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • C1-BODIPY-C12 (fluorescent fatty acid analog)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Grassofermata

  • Trypan Blue

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture for 24-48 hours until they reach approximately 80-90% confluency.

  • Serum Starvation: Gently wash the cells with serum-free DMEM and then incubate in serum-free DMEM for 1-2 hours at 37°C.

  • Compound Incubation: Prepare serial dilutions of Grassofermata in serum-free DMEM. Remove the starvation medium and add the Grassofermata solutions to the respective wells. Incubate for 1 hour at 37°C.

  • Fatty Acid Uptake: Prepare the C1-BODIPY-C12/BSA complex by mixing C1-BODIPY-C12 with fatty acid-free BSA in serum-free DMEM to a final concentration of 2.5-10 µM. Add the fluorescent fatty acid solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 5-10 minutes using a fluorescence plate reader with excitation at 485 nm and emission at 528 nm.

  • Quenching: After the kinetic read, add Trypan Blue to each well to quench the extracellular fluorescence.

  • Data Analysis: Calculate the initial rate of fatty acid uptake from the linear portion of the kinetic curve. Determine the IC50 value of Grassofermata by plotting the percentage of inhibition against the log concentration of the compound.

Palmitate-Induced Lipotoxicity and Lipid Accumulation Assay

This protocol is based on established methods for inducing and assessing lipotoxicity in vitro.[4][5]

Objective: To assess the protective effect of Grassofermata against palmitate-induced lipid accumulation and cell death.

Materials:

  • HepG2 cells

  • 24-well plates

  • DMEM with 10% FBS

  • Palmitic acid

  • Fatty acid-free BSA

  • Grassofermata

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Nile Red staining solution

  • DAPI staining solution

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells in 24-well plates. Once confluent, treat the cells with varying concentrations of palmitic acid (complexed with BSA) with or without different concentrations of Grassofermata for 24 hours.

  • Fixation: After incubation, wash the cells twice with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Nile Red Staining: Wash the fixed cells with PBS and then incubate with Nile Red staining solution (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature in the dark.

  • DAPI Staining: Wash the cells with PBS and then counterstain with DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to visualize the nuclei.

  • Imaging and Quantification: Wash the cells with PBS and acquire images using a fluorescence microscope. Quantify the intracellular lipid accumulation by measuring the fluorescence intensity of Nile Red per cell. Assess nuclear morphology (fragmentation) from the DAPI staining as an indicator of apoptosis.

Conclusion

Grassofermata demonstrates significant potential as a therapeutic agent for the prevention and treatment of metabolic diseases driven by lipotoxicity. Its specific, non-competitive inhibition of FATP2 in key metabolic tissues effectively reduces the cellular uptake of excess fatty acids, thereby preventing the downstream cellular stress and apoptosis that characterize lipotoxicity. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of Grassofermata and other FATP2 inhibitors as a novel class of therapeutics for metabolic disorders.

References

Foundational

The Discovery and Synthesis of Grassofermata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Grassofermata, chemically known as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, is a potent and specific inhibi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grassofermata, chemically known as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, is a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids into cells. Its discovery has opened new avenues for therapeutic intervention in metabolic diseases associated with lipotoxicity, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of Grassofermata, intended for researchers and professionals in the field of drug development.

Discovery of Grassofermata

Grassofermata was identified through a sophisticated high-throughput screening (HTS) campaign designed to discover inhibitors of human FATP2.[1][2][3] The screening utilized a novel yeast-based assay, a powerful tool for studying eukaryotic protein function in a simplified and genetically tractable system.

High-Throughput Screening Assay

The primary HTS employed a strain of Saccharomyces cerevisiae engineered to be deficient in its endogenous fatty acid transport protein (fat1Δ) and acyl-CoA synthetase (faa1Δ).[4] This "humanized" yeast was then transformed to express human FATP2, making fatty acid uptake dependent on the activity of the human protein.

A fluorescently labeled long-chain fatty acid analog, C1-BODIPY-C12, was used as a reporter for fatty acid uptake.[1][5][6] The assay measured the intracellular accumulation of this fluorescent probe in a 96-well or 384-well plate format. A library of over 100,000 diverse small molecules was screened for their ability to inhibit the uptake of C1-BODIPY-C12.[1][2] Compounds that significantly reduced intracellular fluorescence were identified as potential FATP2 inhibitors. Grassofermata, initially designated as CB5, emerged as a promising hit from this screen.[7][8]

Synthesis of Grassofermata

While the precise, step-by-step synthesis protocol for Grassofermata is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.[9][10][11][12][13] The general strategy involves the cyclocondensation of a substituted aminopyrazole with a β-ketoester.

Proposed Synthetic Pathway

The synthesis of Grassofermata likely involves the following key steps:

  • Synthesis of the Aminopyrazole Intermediate: The synthesis would begin with the preparation of a 3-amino-4-substituted pyrazole.

  • Synthesis of the β-Ketoester Intermediate: A β-ketoester containing the nitrophenyl moiety would be synthesized separately.

  • Cyclocondensation Reaction: The aminopyrazole and β-ketoester intermediates would then be reacted together under appropriate conditions (e.g., heating in a suitable solvent with a catalyst) to form the pyrazolo[1,5-a]pyrimidine core.

  • Functional Group Manipulation: Subsequent steps might involve the introduction of the benzyl and chlorophenyl groups at the appropriate positions.

G cluster_synthesis Proposed Synthesis of Grassofermata A Substituted Aminopyrazole C Cyclocondensation A->C B Substituted β-Ketoester B->C D Functional Group Interconversion C->D E Grassofermata D->E

A high-level overview of the proposed synthetic workflow for Grassofermata.

Biological Activity and Mechanism of Action

Grassofermata exhibits potent and selective inhibitory activity against FATP2-mediated fatty acid uptake. Its biological effects have been characterized in various cell lines and in vivo models.

In Vitro Inhibitory Activity

The inhibitory potency of Grassofermata has been quantified in several cell lines relevant to metabolic diseases. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in the low micromolar range.

Cell LineCell TypeTarget FATPIC50 (µM)Reference
HepG2Human HepatocyteFATP2~5[2]
Caco-2Human EnterocyteFATP2~3[2]
C2C12Mouse MyoblastFATP210.6[7]
INS-1ERat Pancreatic β-cellFATP28.3[7]
Human AdipocytesHuman Fat CellFATP1/FATP458.2[7]

Table 1: IC50 values of Grassofermata for inhibition of fatty acid uptake in various cell lines.

Mechanism of Inhibition

Kinetic studies have revealed that Grassofermata acts as a non-competitive inhibitor of FATP2.[8] This suggests that Grassofermata does not bind to the same site as the fatty acid substrate but rather to an allosteric site on the FATP2 protein, thereby reducing its transport activity.

G FATP2 FATP2 Uptake Fatty Acid Uptake FATP2->Uptake Mediates FA Fatty Acid FA->FATP2 Binds to Active Site Grassofermata Grassofermata Grassofermata->FATP2 Binds to Allosteric Site

Signaling pathway illustrating the non-competitive inhibition of FATP2 by Grassofermata.
In Vivo Efficacy

The ability of Grassofermata to inhibit fatty acid absorption in a living organism was demonstrated in a mouse model. Oral administration of Grassofermata was shown to significantly reduce the absorption of ¹³C-labeled oleate from the gut into the bloodstream, confirming its potential as an orally active therapeutic agent.

Experimental Protocols

High-Throughput Screening for FATP2 Inhibitors
  • Yeast Strain: Saccharomyces cerevisiae strain fat1Δfaa1Δ expressing human FATP2.

  • Assay Principle: Measurement of the uptake of the fluorescent fatty acid analog C1-BODIPY-C12.

  • Protocol:

    • Yeast cells are cultured to mid-log phase and seeded into 96- or 384-well plates.

    • Test compounds from a chemical library are added to the wells.

    • After a pre-incubation period, C1-BODIPY-C12 is added to each well.

    • The plates are incubated to allow for fatty acid uptake.

    • Intracellular fluorescence is measured using a plate reader. A quenching agent is used to reduce extracellular fluorescence.

    • Compounds that cause a significant decrease in fluorescence are identified as hits.

G cluster_hts HTS Experimental Workflow Start Yeast Culture (fat1Δfaa1Δ + hFATP2) Plate Seed into Microplates Start->Plate Add_Cmpd Add Test Compounds Plate->Add_Cmpd Add_FA Add C1-BODIPY-C12 Add_Cmpd->Add_FA Incubate Incubate for Uptake Add_FA->Incubate Read Measure Fluorescence Incubate->Read Analyze Identify Hits Read->Analyze

Workflow for the high-throughput screening assay used to discover Grassofermata.
In Vivo Fatty Acid Uptake Inhibition Assay in Mice

  • Animal Model: Male C57BL/6 mice.

  • Test Article: Grassofermata formulated in a suitable vehicle (e.g., flaxseed oil).

  • Protocol:

    • Mice are fasted overnight.

    • A single oral dose of Grassofermata or vehicle control is administered by gavage.

    • After a set period (e.g., 1 hour), a bolus of ¹³C-labeled oleic acid is administered orally.

    • Blood samples are collected at various time points post-oleate administration.

    • The concentration of ¹³C-labeled oleate in the plasma is determined by mass spectrometry.

    • A reduction in the plasma concentration of the labeled fatty acid in the Grassofermata-treated group compared to the control group indicates inhibition of absorption.

Conclusion

Grassofermata is a significant discovery in the field of metabolic disease research. As a specific, non-competitive inhibitor of FATP2, it provides a valuable tool for studying the role of fatty acid transport in various physiological and pathological processes. Its demonstrated in vivo efficacy in inhibiting fatty acid absorption highlights its potential as a lead compound for the development of novel therapeutics for diseases driven by lipotoxicity. Further research into its synthesis, optimization of its pharmacological properties, and extensive preclinical and clinical evaluation are warranted to fully realize its therapeutic potential.

References

Exploratory

A Technical Guide to Grassofermata: A Small Molecule Inhibitor of SLC27A2/FATP2

Audience: Researchers, Scientists, and Drug Development Professionals Abstract Chronically elevated levels of circulating fatty acids are significant contributors to the pathogenesis of metabolic diseases, including type...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Chronically elevated levels of circulating fatty acids are significant contributors to the pathogenesis of metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The cellular uptake of these fatty acids is a regulated process mediated by transport proteins, among which Solute Carrier Family 27 Member 2 (SLC27A2), also known as Fatty Acid Transport Protein 2 (FATP2), is a key player, particularly in the liver and small intestine.[1][2] Inhibition of FATP2 presents a promising therapeutic strategy to mitigate the cellular lipid overload and subsequent lipotoxicity that drive these disease states. This technical guide provides a comprehensive overview of Grassofermata (also known as CB5), a small molecule inhibitor of FATP2.[3][4] We detail its mechanism of action, present quantitative inhibitory data, outline key experimental protocols for its characterization, and visualize its functional context through signaling and workflow diagrams.

Introduction to SLC27A2 (FATP2)

SLC27A2 is a bifunctional integral membrane protein that facilitates the transport of long-chain and very long-chain fatty acids across the plasma membrane.[1][2] This transport is tightly coupled to the activation of fatty acids through their esterification to coenzyme A (CoA), a process termed vectorial acylation.[1] This immediate activation traps the fatty acid intracellularly and primes it for downstream metabolic pathways, such as beta-oxidation or incorporation into complex lipids.[2][5] FATP2 is highly expressed in the liver and small intestine, positioning it as a critical gatekeeper for dietary fat absorption and hepatic fatty acid uptake.[1][6] Dysregulation of FATP2 activity is implicated in diseases associated with lipid overload.[7]

Grassofermata: A Specific SLC27A2 Inhibitor

Grassofermata, with the chemical name 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, was identified through high-throughput screening as a potent inhibitor of FATP2-mediated fatty acid transport.[1][4] It specifically blocks the uptake of long-chain and very long-chain fatty acids.[3][8] Conversely, it does not affect the transport of medium-chain fatty acids, which are understood to enter cells primarily through passive diffusion.[3][8]

Mechanism of Action

Kinetic analyses have demonstrated that Grassofermata acts as a non-competitive inhibitor of fatty acid transport.[3][7] This indicates that Grassofermata binds to FATP2 at an allosteric site, distinct from the fatty acid binding site. This binding event reduces the catalytic efficiency of the transporter without preventing the substrate (fatty acid) from binding.

Quantitative Inhibitory Activity

The inhibitory potency of Grassofermata has been quantified across various cell lines, which serve as models for different tissues. The half-maximal inhibitory concentration (IC50) values highlight its efficacy and differential activity.

Cell LineTissue ModelPredominant FATP Isoform(s)Grassofermata IC50 (µM)Reference
INS-1E Pancreatic β-cellsFATP28.3[3]
C2C12 Muscle cellsFATP210.6[3]
HepG2 Liver hepatocytesFATP26.3 ± 0.9[7]
Human Adipocytes Adipose tissueFATP1, FATP458.2[3]

Table 1: Summary of Grassofermata IC50 values in various cell models. The higher IC50 in human adipocytes suggests a degree of selectivity for FATP2 over other isoforms like FATP1 and FATP4, which is advantageous as adipose tissue is a primary site for safe lipid storage.[3]

Key Experimental Protocols

The characterization of Grassofermata involves a series of in vitro and in vivo assays to determine its efficacy, mechanism, and physiological effects.

In Vitro Fatty Acid Uptake Inhibition Assay

This assay quantifies the ability of Grassofermata to block fatty acid import into cultured cells.

  • Cell Culture:

    • HepG2, Caco-2, INS-1E, or C2C12 cells are seeded in 96-well black, clear-bottom plates and cultured until they reach confluence.[3] For specific cell types, collagen coating may be required.[3]

  • Reagents:

    • Grassofermata (from ChemBridge Corporation) dissolved in a suitable solvent (e.g., DMSO).

    • Fluorescent fatty acid analogs such as C1-BODIPY-C12 or BODIPY-FL-C16 (from Molecular Probes®).[3]

    • Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+/Mg2+).

  • Procedure:

    • Cells are washed with assay buffer.

    • Cells are pre-incubated with varying concentrations of Grassofermata (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.

    • A fluorescent fatty acid analog (e.g., 2.5–10 µM C1-BODIPY-C12) is added to each well.[3]

    • Uptake is allowed to proceed for a short period (e.g., 1-5 minutes) at 37°C.

    • The reaction is stopped by washing the cells with ice-cold assay buffer containing a fatty acid-free BSA solution to remove extracellular fluorescence.

    • Intracellular fluorescence is measured using a plate reader.

  • Data Analysis:

    • The fluorescence data is normalized to the vehicle control.

    • IC50 values are calculated by fitting the dose-response data to a one-site competition model using non-linear regression analysis (e.g., in Prism software).[3]

Kinetic Analysis of Inhibition Mechanism

This protocol determines the mode of inhibition (e.g., competitive, non-competitive).

  • Procedure:

    • The fatty acid uptake assay is performed as described above in HepG2 cells.[3]

    • The experiment is set up as a matrix, using multiple fixed concentrations of Grassofermata (e.g., 1.25 µM to 15 µM) and varying the concentration of the fluorescent fatty acid substrate (e.g., 2.5 µM to 10 µM C1-BODIPY-C12).[3]

  • Data Analysis:

    • The resulting velocity data is plotted on a double-reciprocal (Lineweaver-Burk) plot or analyzed directly using enzyme kinetics software modules (e.g., SigmaPlot).[3]

    • A non-competitive inhibition pattern is characterized by a change in Vmax with no change in Km.[3]

In Vivo Fatty Acid Absorption Assay

This assay assesses the effect of Grassofermata on the absorption of dietary fats in a mouse model.

  • Animal Model:

    • 10-week old C57BL/6 male mice are fasted for 12 hours prior to the experiment.[3]

  • Procedure:

    • A baseline blood sample is collected.

    • Mice are administered Grassofermata (e.g., 300 mg/kg) prepared in a vehicle like flaxseed oil, via oral gavage. The control group receives the vehicle alone.[3]

    • Optionally, to inhibit lipoprotein lipase-dependent systemic uptake, mice can be injected with tyloxapol (500 mg/kg, IP).[3]

    • Following Grassofermata administration, a stable isotope-labeled fatty acid, such as [¹³C₁₈]-oleate, is administered by gavage.[3]

    • Blood samples are collected at multiple time points post-administration (e.g., 0.5, 2, and 6 hours).[3]

  • Sample Analysis:

    • Plasma is isolated from the blood samples.

    • Lipids are extracted, and fatty acids are converted to fatty acid methyl esters (FAMEs).

    • The abundance of the ¹³C-labeled oleate is quantified relative to endogenous ¹²C-oleate using LC/MS-MS.[3]

    • Separately, plasma concentrations of Grassofermata are measured by LC/MS-MS using an internal standard to assess its pharmacokinetics.[3]

  • Data Analysis:

    • The levels of labeled oleate in the plasma over time are compared between the Grassofermata-treated and control groups to determine the extent of absorption inhibition.[3]

Visualizing Pathways and Processes

Diagrams created using Graphviz provide clear visual representations of the molecular mechanism, experimental logic, and kinetic relationships.

G cluster_membrane Plasma Membrane cluster_extra Extracellular Space cluster_intra Cytosol FATP2 SLC27A2 / FATP2 AcylCoA Fatty Acyl-CoA (Metabolism) FATP2->AcylCoA Vectorial Acylation AMP AMP + PPi FATP2->AMP LCFA_out Long-Chain Fatty Acid (LCFA) LCFA_out->FATP2 Transport CoA CoA-SH CoA->FATP2 ATP ATP ATP->FATP2 Grassofermata Grassofermata Grassofermata->FATP2 Inhibition

Caption: SLC27A2-mediated fatty acid transport and its inhibition by Grassofermata.

G cluster_invitro cluster_invivo A High-Throughput Screen (Yeast-based Assay) B Identify Grassofermata as FATP2 Inhibitor A->B C In Vitro Characterization B->C D Cell-Based Uptake Assays (IC50 Determination) C->D E Kinetic Analysis (Mechanism of Inhibition) C->E F In Vivo Validation C->F G Mouse Model of Fatty Acid Absorption F->G H Pharmacokinetic Analysis F->H I Therapeutic Potential Assessment F->I

Caption: Experimental workflow for the discovery and validation of Grassofermata.

Caption: Logical diagram of Grassofermata's non-competitive inhibition mechanism.

Therapeutic Potential

By inhibiting FATP2 in key metabolic tissues, Grassofermata has demonstrated significant therapeutic potential.

  • Prevention of Lipotoxicity: In cell culture models of the liver, pancreas, and muscle, Grassofermata protects against lipid accumulation and subsequent cell death (lipoapoptosis) induced by saturated fatty acids like palmitate.[1][3]

  • Treatment of Metabolic Disease: By reducing fatty acid uptake into non-adipose tissues, Grassofermata could serve as a therapeutic for NAFLD and type 2 diabetes.[3]

  • Modulation of Dietary Fat Absorption: The ability of orally administered Grassofermata to decrease the absorption of oleate from the gut in mice highlights its potential to manage conditions exacerbated by high-fat diets.[3][8] Pharmacokinetic studies confirm that the compound is absorbed into circulation, where it can act systemically.[3]

Conclusion

Grassofermata is a well-characterized, specific, and non-competitive small molecule inhibitor of the fatty acid transporter SLC27A2/FATP2. It effectively blocks the uptake of long-chain fatty acids in vitro and reduces dietary fat absorption in vivo.[3] Its ability to protect cells from lipotoxicity provides a strong rationale for its further development as a therapeutic agent for managing metabolic diseases such as NAFLD and type 2 diabetes. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of metabolic disease and drug discovery.

References

Foundational

A Technical Guide to the Biological Activity of Grassofermata (CB5) as a Fatty Acid Transport Protein 2 Inhibitor

This document provides a detailed overview of the biological activity of Grassofermata, a small molecule inhibitor previously designated as CB5. The primary focus of this guide is its role as an inhibitor of Fatty Acid T...

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed overview of the biological activity of Grassofermata, a small molecule inhibitor previously designated as CB5. The primary focus of this guide is its role as an inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Grassofermata, also known as NAV-2729, is a pyrazolopyrimidine derivative identified as a potent inhibitor of fatty acid uptake.[1][2] Originally designated CB5, it has been characterized as a specific inhibitor of FATP2, a protein implicated in cellular fatty acid transport and activation.[1][3] Dysregulation of fatty acid uptake is associated with various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, making FATP2 an attractive therapeutic target.[3][4] Grassofermata has been shown to protect against lipid accumulation and lipotoxicity in various cell models and has demonstrated efficacy in vivo.[1][5]

Chemical Properties

PropertyValueReference
Chemical Name 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one[1][2]
Alternative Names NAV-2729, CB5[1][6][7]
Molecular Formula C25H17ClN4O3[6][7]
Molecular Weight 456.89 g/mol [7]
CAS Number 419547-11-8[6][7]

Biological Activity: Inhibition of FATP2

Grassofermata acts as a non-competitive inhibitor of FATP2-mediated fatty acid transport.[1][3] Its primary biological effect is the reduction of long-chain and very-long-chain fatty acid uptake into cells.[1][2] This inhibition has been demonstrated to be specific, as the transport of medium-chain fatty acids, which occurs via passive diffusion, is not affected.[1][3]

The inhibitory activity of Grassofermata on fatty acid uptake has been quantified across various cell lines, which serve as models for different tissues involved in fatty acid metabolism. The half-maximal inhibitory concentration (IC50) values for the uptake of the fluorescent fatty acid analog C1-BODIPY-C12 are summarized below.

Cell LineModel ForIC50 (µM)Reference
HepG2Liver8.1 - 10.6[8]
Caco-2Intestines8.1 - 10.6[8]
INS-1EPancreatic β-cells8.3[9]
C2C12Muscle10.6[9]
Human AdipocytesAdipose Tissue58.2[9]

The IC50 values for the inhibition of the very-long-chain fatty acid analog BODIPY FL-C16 are as follows:

Cell LineModel ForIC50 (µM)Reference
HepG2Liver17.3 ± 2.5[1]
Caco-2Intestines13.5 ± 1.1[1]

In a mouse model, oral administration of Grassofermata at a dose of 300 mg/kg was shown to decrease the intestinal absorption of 13C-labeled oleate, demonstrating its potential as a therapeutic agent for metabolic diseases.[1][8]

Experimental Protocols

This protocol describes the methodology used to quantify the inhibition of fatty acid uptake by Grassofermata in mammalian cell lines.

  • Cell Culture: Plate mammalian cells (e.g., HepG2, Caco-2, INS-1E, C2C12) in 96-well plates and grow to confluence.

  • Compound Treatment: Treat the cells with varying concentrations of Grassofermata (typically ranging from 1.25 µM to 15 µM) for a predetermined incubation period.

  • Fatty Acid Analog Incubation: Add a fluorescently labeled long-chain fatty acid analog, such as C1-BODIPY-C12, to the cells at a specific concentration (e.g., 2.5–10 µM).

  • Uptake Measurement: After a defined uptake period, wash the cells to remove excess fatty acid analog.

  • Fluorescence Quantification: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each Grassofermata concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

To determine the mechanism of inhibition, the fatty acid uptake assay is performed with varying concentrations of both Grassofermata and the fatty acid analog substrate.

  • Experimental Setup: Use a matrix of concentrations, with Grassofermata concentrations varied along one axis and C1-BODIPY-C12 concentrations along the other.

  • Data Collection: Measure the rate of fatty acid uptake for each combination of inhibitor and substrate concentrations.

  • Kinetic Modeling: Analyze the data using enzyme kinetics software (e.g., SigmaPlot 12) to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). For Grassofermata, this analysis has confirmed a non-competitive mechanism of inhibition.[1][9]

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of Grassofermata and the experimental workflow for its characterization.

FATP2_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol FATP2 FATP2 LCFA_in Long-Chain Fatty Acid (intracellular) FATP2->LCFA_in Activation (Acyl-CoA Synthetase Activity) LCFA_out Long-Chain Fatty Acid (extracellular) LCFA_out->FATP2 Transport Metabolism Lipid Metabolism (e.g., β-oxidation, TAG synthesis) LCFA_in->Metabolism Grassofermata Grassofermata (CB5) Grassofermata->FATP2 Non-competitive Inhibition

Caption: Mechanism of FATP2 inhibition by Grassofermata.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Cell_Culture 1. Cell Culture (HepG2, Caco-2, etc.) Treatment 2. Treatment with Grassofermata Cell_Culture->Treatment FA_Uptake_Assay 3. Fluorescent Fatty Acid Uptake Assay Treatment->FA_Uptake_Assay Data_Analysis 4. IC50 Determination & Kinetic Analysis FA_Uptake_Assay->Data_Analysis Animal_Model 5. Mouse Model Data_Analysis->Animal_Model Proceed if promising Oral_Gavage 6. Oral Administration of Grassofermata & 13C-Oleate Animal_Model->Oral_Gavage Measurement 7. Measurement of 13C-Oleate Absorption Oral_Gavage->Measurement

Caption: Workflow for characterizing Grassofermata's activity.

Other Reported Biological Activities

While the primary focus of this guide is on FATP2 inhibition, it is noteworthy that Grassofermata has also been identified as a dual inhibitor of Arf1 and Arf6 activation.[10][11] ADP-ribosylation factors (Arfs) are GTP-binding proteins involved in vesicular trafficking and actin cytoskeleton regulation.[11] Grassofermata is reported to block the guanine nucleotide exchange on Arf6, which can reduce cell proliferation in certain cancer models.[7][11]

Conclusion

Grassofermata (CB5) is a well-characterized inhibitor of FATP2, demonstrating potent activity in vitro and in vivo. Its ability to block the uptake of long-chain fatty acids and protect against lipotoxicity makes it a valuable research tool and a potential therapeutic candidate for metabolic diseases. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for scientists working in the field of fatty acid metabolism and drug discovery.

References

Exploratory

A Technical Guide to FATP2 Inhibition by Grassofermata in Liver Cells

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the inhibition of Fatty Acid Transport Protein 2 (FATP2) by the small molecule inhibitor, Grass...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the inhibition of Fatty Acid Transport Protein 2 (FATP2) by the small molecule inhibitor, Grassofermata, with a specific focus on its effects in liver cells. FATP2 is a key protein involved in the transport and activation of long-chain fatty acids. Its role in hepatic lipid metabolism makes it a significant target for therapeutic intervention in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). Grassofermata has been identified as a specific, non-competitive inhibitor of FATP2, demonstrating potential in mitigating the cellular damage caused by lipid overload.

Core Concepts: FATP2 and Grassofermata

Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27A) family, is highly expressed in the liver and kidney.[1][2] It functions as a bifunctional protein, facilitating the uptake of long-chain fatty acids across the plasma membrane and possessing very long-chain acyl-CoA synthetase (VLACS) activity.[3][4] Under conditions of lipid excess, elevated FATP2 expression and activity in hepatocytes contribute to intracellular lipid accumulation, leading to lipotoxicity, a process that can cause cellular dysfunction and programmed cell death (lipoapoptosis).[5][6]

Grassofermata, chemically known as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, was identified through high-throughput screening as a potent inhibitor of FATP2.[5][7] It specifically targets the transport function of FATP2, thereby reducing the influx of fatty acids into cells.[8][9]

Quantitative Data: Inhibitory Potency and Kinetics

The efficacy of Grassofermata has been quantified across various cell lines, demonstrating potent inhibition of FATP2-mediated fatty acid uptake. Its inhibitory concentration (IC50) is notably lower in cell types that model liver, intestine, muscle, and pancreas compared to adipocytes, which are the primary sites for safe lipid storage.[5][10] This suggests a therapeutic window for redirecting fatty acids away from non-adipose tissues.

Table 1: IC50 Values of Grassofermata for Fatty Acid Uptake Inhibition

Cell Line Cell Type Model FATP Expression IC50 (μM)
HepG2 Hepatocyte (Liver) FATP2 ~11
Caco-2 Enterocyte (Intestine) FATP2 ~11
C2C12 Myocyte (Muscle) FATP2 10.6
INS-1E Pancreatic β-cell FATP2 8.3
Human Adipocytes Adipocyte (Fat Tissue) FATP1, FATP4 58.2

Data compiled from studies using the fluorescent fatty acid analog C₁-BODIPY-C₁₂.[5]

Kinetic analysis performed in HepG2 liver cells has confirmed that Grassofermata acts as a non-competitive inhibitor of fatty acid transport.[5][10] This mechanism indicates that Grassofermata does not bind to the same site as the fatty acid substrate but rather to a different site on FATP2, altering the protein's conformation and reducing its transport efficiency.[5]

Table 2: Kinetic Analysis of Grassofermata in HepG2 Cells

Grassofermata (μM) Substrate: C₁-BODIPY-C₁₂ (μM) Inhibition Type
1.25 - 15 2.5 - 10 Non-competitive

Kinetic studies demonstrate that Grassofermata reduces the maximum velocity (Vmax) of fatty acid uptake without significantly changing the Michaelis constant (Km) of the substrate, a characteristic of non-competitive inhibition.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to characterize the inhibitory effects of Grassofermata on FATP2.

Fatty Acid Uptake Assay

This assay quantifies the rate of fatty acid transport into cells and is used to determine the IC50 of inhibitors like Grassofermata.

  • Cell Culture: HepG2 cells are cultured to confluence in 96-well, black-walled, clear-bottom plates.

  • Inhibitor Pre-incubation: Culture medium is replaced with serum-free, phenol-free media for two hours at 37°C. Grassofermata, at various concentrations (e.g., 0-100 μM), is then added to the wells and incubated for one hour at 37°C.

  • Fatty Acid Uptake Measurement: The fluorescently labeled long-chain fatty acid analog, C₁-BODIPY-C₁₂ (e.g., at 5 μM), is added to each well. The uptake is allowed to proceed for a defined period (e.g., 1-5 minutes) at 37°C.

  • Data Acquisition: The uptake process is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS). The intracellular fluorescence is measured using a fluorescence plate reader.

  • Analysis: The fluorescence intensity, corresponding to the amount of fatty acid taken up, is plotted against the inhibitor concentration. The IC50 value is calculated using a sigmoidal dose-response curve fit (e.g., using SigmaPlot or GraphPad Prism software).[5]

Lipoapoptosis Inhibition Assay

This protocol assesses the ability of Grassofermata to protect liver cells from cell death induced by saturated fatty acids like palmitate.

  • Cell Seeding: HepG2 cells are grown to near confluence on glass coverslips or in culture plates.

  • Pre-treatment with Inhibitor: Cells are pre-incubated with a specific concentration of Grassofermata (e.g., 10 μM) for two hours at 37°C.

  • Induction of Lipoapoptosis: Palmitic acid, complexed to bovine serum albumin (BSA), is added to the culture medium at a cytotoxic concentration (e.g., 100-500 μM) and incubated for 16-24 hours.

  • Assessment of Apoptosis: Cell death is quantified. This can be achieved by:

    • TUNEL Assay: For detecting DNA fragmentation, a hallmark of apoptosis.[11]

    • Western Blot: To measure the expression levels of endoplasmic reticulum (ER) stress markers like BiP and CHOP, which are induced by palmitate.[12]

    • Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3.

  • Analysis: The level of apoptosis in Grassofermata-treated cells is compared to that in cells treated with palmitate alone to determine the protective effect.[5]

In Vivo Fatty Acid Absorption

This in vivo experiment evaluates the effect of Grassofermata on the absorption of dietary fats from the intestine, providing insight into its systemic potential.

  • Animal Model: C57BL/6 mice are used.

  • Drug Administration: A cohort of mice is administered Grassofermata orally by gavage. A control group receives the vehicle.

  • Fatty Acid Challenge: After a set time (e.g., 30 minutes) to allow for drug absorption, the mice are given an oral gavage of oleate (a long-chain fatty acid) uniformly labeled with a stable isotope, ¹³C.[5][10]

  • Sample Collection: Blood samples are collected at various time points post-gavage (e.g., 0, 30, 60, 120, 360 minutes).

  • Analysis: The amount of ¹³C-oleate in the blood serum is quantified using mass spectrometry. A reduction in the levels of circulating ¹³C-oleate in the Grassofermata-treated group compared to the control group indicates inhibition of intestinal fatty acid absorption.[5]

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of the complex biological processes and experimental designs involved in this research.

FATP2_Inhibition_Pathway FATP2-Mediated Fatty Acid Uptake and Inhibition cluster_extracellular Bloodstream / Extracellular cluster_membrane Hepatocyte Plasma Membrane cluster_intracellular Hepatocyte Cytoplasm LCFA Long-Chain Fatty Acids (LCFAs) FATP2 FATP2 Transporter LCFA->FATP2 Uptake FattyAcylCoA Fatty Acyl-CoA FATP2->FattyAcylCoA Transport & Activation Metabolism Normal Metabolism (β-oxidation, Esterification) Lipotoxicity Lipid Overload => Lipotoxicity (ER Stress, Apoptosis) FattyAcylCoA->Metabolism FattyAcylCoA->Lipotoxicity Excess Grassofermata Grassofermata Grassofermata->FATP2 Inhibits (Non-competitive)

Caption: FATP2 pathway and Grassofermata's inhibitory action.

Fatty_Acid_Uptake_Workflow Workflow for Fatty Acid Uptake Assay A 1. Seed HepG2 cells in 96-well plate B 2. Pre-incubate with varying concentrations of Grassofermata A->B C 3. Add fluorescent fatty acid analog (C1-BODIPY-C12) B->C D 4. Incubate for a defined uptake period C->D E 5. Stop uptake and wash cells D->E F 6. Measure intracellular fluorescence E->F G 7. Analyze data and calculate IC50 value F->G

Caption: Experimental workflow for the fatty acid uptake assay.

Logical_Relationship_Diagram Therapeutic Rationale of FATP2 Inhibition A Excess Circulating Long-Chain Fatty Acids B Increased FATP2-mediated Uptake in Liver A->B C Intracellular Lipid Accumulation B->C D Lipotoxicity & Cellular Damage (NAFLD) C->D E Grassofermata F Inhibition of FATP2 E->F F->B Blocks G Reduced Fatty Acid Uptake F->G H Protection from Lipotoxicity G->H

Caption: Logical flow of Grassofermata's therapeutic action.

References

Foundational

Grassofermata: A Technical Guide to its Function as a Fatty Acid Transport Protein 2 (FATP2) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Grassofermata is a small molecule inhibitor of the Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long and very lo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grassofermata is a small molecule inhibitor of the Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long and very long-chain fatty acids. By selectively blocking FATP2, Grassofermata has demonstrated significant potential in protecting cells from lipotoxicity, a condition characterized by cellular dysfunction and death due to excessive lipid accumulation. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of Grassofermata, intended for researchers and professionals in the fields of metabolic disease, oncology, and drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Function and Mechanism of Action

Grassofermata functions as a potent and specific inhibitor of FATP2.[1][2] FATP2 is an integral membrane protein responsible for facilitating the transport of long-chain and very-long-chain fatty acids across the cell membrane.[1][2] The mechanism of inhibition by Grassofermata has been characterized as non-competitive, indicating that it does not directly compete with fatty acids for the binding site on FATP2 but rather binds to an allosteric site, altering the protein's conformation and thereby inhibiting its transport function.[1][3] This targeted inhibition of fatty acid uptake is the primary mechanism through which Grassofermata exerts its protective effects against lipotoxicity.

Quantitative Data: Inhibitory Activity of Grassofermata

The inhibitory potency of Grassofermata has been quantified across various cell lines, demonstrating its efficacy in inhibiting FATP2-mediated fatty acid uptake. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of Grassofermata required to inhibit 50% of the fatty acid uptake, are summarized in the table below.

Cell LineCell TypeIC50 (µM)Reference
HepG2Human Hepatocyte17.0 ± 2.5Saini et al.
Caco-2Human Colorectal Adenocarcinoma13.5 ± 1.1Saini et al.
C2C12Mouse Myoblast10.6[2]
INS-1ERat Insulinoma8.3[2]
Human AdipocytesPrimary Adipocytes58.2[2]

Experimental Protocols

Fatty Acid Uptake Assay

This protocol describes the methodology to quantify the inhibition of fatty acid uptake by Grassofermata in a live cell-based assay.

Materials:

  • Cell line of interest (e.g., HepG2, Caco-2)

  • 96-well microtiter plates

  • Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)

  • Grassofermata

  • Trypan Blue

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow to a confluent monolayer.

  • Prepare a stock solution of Grassofermata in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of Grassofermata in the appropriate cell culture medium.

  • Remove the growth medium from the cells and wash with a suitable buffer (e.g., PBS).

  • Add the Grassofermata dilutions to the respective wells and incubate for a specified period.

  • Prepare a solution of the fluorescent fatty acid analog (e.g., 5 µM C1-BODIPY-C12).

  • Add the fluorescent fatty acid analog to all wells, including controls (no Grassofermata).

  • Incubate for a defined period (e.g., 15 minutes) to allow for fatty acid uptake.

  • Add Trypan Blue solution to all wells to quench the extracellular fluorescence.

  • Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for C1-BODIPY-C12).

  • Calculate the percentage of inhibition for each Grassofermata concentration relative to the control and determine the IC50 value using appropriate software.

Palmitate-Induced Lipotoxicity Assay

This protocol outlines the procedure to assess the protective effect of Grassofermata against cell death induced by the saturated fatty acid, palmitate.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Palmitic acid

  • Bovine Serum Albumin (BSA)

  • Grassofermata

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Apoptosis detection kit (e.g., Caspase-3/7 activity assay, Annexin V staining)

Procedure:

  • Prepare a stock solution of palmitate complexed with BSA.

  • Seed cells in a multi-well plate and allow them to attach.

  • Treat the cells with varying concentrations of the palmitate-BSA complex in the presence or absence of different concentrations of Grassofermata.

  • Incubate the cells for a specified duration (e.g., 24-48 hours).

  • Assess cell viability using a chosen method (e.g., MTT assay). For this, add the MTT reagent to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.

  • To assess apoptosis, use a caspase activity assay. Lyse the cells and add the caspase substrate. Measure the resulting luminescence or fluorescence.

  • Alternatively, stain the cells with Annexin V and propidium iodide and analyze by flow cytometry to distinguish between live, apoptotic, and necrotic cells.

  • Compare the viability and apoptosis rates of cells treated with palmitate alone to those co-treated with Grassofermata to determine its protective effect.

Signaling Pathways and Visualization

Grassofermata's inhibition of FATP2 prevents the cellular uptake of excess fatty acids, thereby averting the initiation of downstream signaling cascades that lead to lipoapoptosis. The following diagrams illustrate the key pathways involved in palmitate-induced lipotoxicity, which are effectively blocked by Grassofermata.

Grassofermata_Mechanism_of_Action Extracellular_FA Extracellular Long-Chain Fatty Acids FATP2 FATP2 Extracellular_FA->FATP2 Uptake Intracellular_FA Intracellular Fatty Acid Accumulation FATP2->Intracellular_FA Transport Grassofermata Grassofermata Grassofermata->FATP2 Inhibits (Non-competitive) Lipotoxicity Lipotoxicity (Cellular Dysfunction & Death) Intracellular_FA->Lipotoxicity Leads to

Grassofermata's core function: inhibiting FATP2-mediated fatty acid uptake.

Palmitate_Induced_Lipoapoptosis_Pathway cluster_inhibition Inhibited by Grassofermata cluster_stress Cellular Stress Responses cluster_apoptosis Apoptotic Cascade Palmitate_Uptake Palmitate Uptake (via FATP2) ER_Stress Endoplasmic Reticulum Stress Palmitate_Uptake->ER_Stress Oxidative_Stress Oxidative Stress (ROS Generation) Palmitate_Uptake->Oxidative_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Oxidative_Stress->JNK_Activation Bax_Upregulation Bax Upregulation JNK_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation JNK_Activation->Bcl2_Downregulation Caspase_Activation Caspase Activation Bax_Upregulation->Caspase_Activation Bcl2_Downregulation->Caspase_Activation Apoptosis Lipoapoptosis Caspase_Activation->Apoptosis

Signaling cascade initiated by palmitate uptake, leading to lipoapoptosis.

Conclusion

Grassofermata represents a significant tool for researchers studying the roles of fatty acid transport in health and disease. Its specific, non-competitive inhibition of FATP2 provides a means to dissect the molecular mechanisms underlying lipotoxicity and to explore potential therapeutic strategies for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), and potentially certain types of cancer that are dependent on fatty acid metabolism. The data and protocols presented in this guide offer a foundational resource for the scientific community to further investigate the function and applications of Grassofermata.

References

Exploratory

A Preliminary Report on the Efficacy and Mechanism of Action of Grassofermata

For Researchers, Scientists, and Drug Development Professionals Introduction: Grassofermata (also known as CB5 or NAV-2729) is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Grassofermata (also known as CB5 or NAV-2729) is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids in various tissues.[1][2] This document provides a technical overview of the preliminary studies on Grassofermata's efficacy, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial characterization. The inhibition of fatty acid uptake in non-adipose tissues is a promising therapeutic strategy for preventing lipotoxicity associated with conditions like non-alcoholic fatty liver disease and type 2 diabetes.[2][3]

Mechanism of Action

Grassofermata functions as a non-competitive inhibitor of FATP2-mediated fatty acid uptake.[1][2][3] FATP2 is a bifunctional protein that facilitates the transport of long-chain fatty acids across the cell membrane and activates them through esterification with coenzyme A.[2] By inhibiting FATP2, Grassofermata effectively reduces the intracellular accumulation of lipids in non-adipose tissues, thereby protecting cells from palmitate-induced lipoapoptosis (cell death caused by excess saturated fatty acids).[1][4] Studies have shown that Grassofermata's inhibitory action is specific to long and very-long-chain fatty acids, with no effect on the transport of medium-chain fatty acids, which are transported by diffusion.[1][2]

The proposed mechanism involves Grassofermata binding to FATP2 in a manner that reduces its ability to transport fatty acids, without directly competing with the fatty acids for the active site. This non-competitive inhibition is a key characteristic of its action.[1][3] Furthermore, Grassofermata has been identified as a dual inhibitor of Arf1/Arf6, with a more pronounced effect on Arf1.[5]

Quantitative Data Summary

The inhibitory efficacy of Grassofermata has been quantified across various cell lines, which serve as models for different tissues. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Cell LineTissue ModelIC50 (µM)Reference
INS-1EPancreatic β-cells8.3[1]
HepG2Hepatocytes (Liver)Not specified, but effective in low µM range[1][2]
Caco-2Enterocytes (Intestine)Not specified, but effective in low µM range[1][2]
C2C12Myocytes (Muscle)10.6[1]
Primary Human AdipocytesAdipose Tissue58.2[1][2]

Table 1: IC50 values of Grassofermata for the inhibition of C1-BODIPY-C12 uptake in various cell lines.

The data indicates that Grassofermata is a potent inhibitor of fatty acid uptake in cell lines modeling the pancreas, liver, intestine, and muscle, with IC50 values in the low micromolar range.[2] Its significantly lower potency in human adipocytes is considered advantageous, as it suggests that Grassofermata may prevent lipotoxicity in metabolic organs like the liver, muscle, and pancreas by redirecting fat to be safely stored in adipose tissue.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of Grassofermata.

1. Fatty Acid Uptake Assay

  • Objective: To quantify the inhibition of fatty acid uptake by Grassofermata in various cell lines.

  • Cell Lines: HepG2, Caco-2, C2C12, INS-1E, and primary human adipocytes.[1]

  • Reagents:

    • Grassofermata (also referred to as CB5).

    • Fluorescent fatty acid analog: C1-BODIPY-C12 for long-chain fatty acid uptake, BODIPY FL-C16 for very-long-chain fatty acid uptake, and BODIPY FL-C5 for medium-chain fatty acid uptake.[1]

    • Cell culture media appropriate for each cell line.

  • Procedure:

    • Cells are seeded in appropriate culture plates and grown to a suitable confluency.

    • Cells are then treated with varying concentrations of Grassofermata.

    • The fluorescent fatty acid analog (e.g., C1-BODIPY-C12) is added to the culture medium.

    • Following an incubation period, the cells are washed to remove any unincorporated fluorescent analog.

    • The intracellular fluorescence is measured using a fluorometer or by flow cytometry.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Grassofermata concentration.

2. In Vivo Fatty Acid Absorption Study in Mice

  • Objective: To assess the in vivo efficacy of Grassofermata in reducing intestinal fat absorption.

  • Animal Model: C57BL/6 mice.[2]

  • Reagents:

    • Grassofermata.

    • 13C-labeled oleate (a long-chain fatty acid).[2][4]

  • Procedure:

    • Mice are administered Grassofermata orally.[4]

    • Following the administration of the inhibitor, a dose of 13C-labeled oleate is given.

    • Blood samples are collected at various time points to measure the levels of the 13C label.

    • The reduction in the appearance of the 13C label in the blood of Grassofermata-treated mice compared to a control group indicates the degree of inhibition of intestinal fat absorption.

3. Palmitate-Induced Lipotoxicity Assay

  • Objective: To determine the protective effect of Grassofermata against cell death induced by high levels of saturated fatty acids.

  • Cell Lines: HepG2 and INS-1E cells.[4]

  • Reagents:

    • Grassofermata.

    • Palmitic acid (a saturated long-chain fatty acid).[1]

    • Reagents for assessing cell viability (e.g., MTT assay) and apoptosis (e.g., caspase-3 activity assay).

  • Procedure:

    • Cells are co-treated with a high concentration of palmitic acid and varying concentrations of Grassofermata.

    • After an incubation period, cell viability is assessed using a standard method like the MTT assay.

    • Markers of apoptosis, such as caspase-3 activation, are measured to quantify the extent of programmed cell death.

    • An increase in cell survival and a decrease in apoptotic markers in the presence of Grassofermata indicate its protective effect against lipotoxicity.

Visualizations

Grassofermata_Mechanism_of_Action LCFA Long-Chain Fatty Acids (e.g., Palmitate) FATP2 FATP2 (Fatty Acid Transport Protein 2) LCFA->FATP2 Transport & Activation Membrane Cell Membrane Grassofermata Grassofermata Grassofermata->FATP2 Inhibition Non-competitive Inhibition Lipid_Accumulation Lipid Accumulation FATP2->Lipid_Accumulation Intracellular Intracellular Space Lipotoxicity Lipotoxicity (Cell Death) Lipid_Accumulation->Lipotoxicity

Caption: Mechanism of Action of Grassofermata.

Fatty_Acid_Uptake_Assay_Workflow Start Start: Seed Cells in Plate Treat_GF Treat with Grassofermata (Varying Concentrations) Start->Treat_GF Add_FA Add Fluorescent Fatty Acid Analog (e.g., C1-BODIPY-C12) Treat_GF->Add_FA Incubate Incubate Add_FA->Incubate Wash Wash to Remove Unincorporated Analog Incubate->Wash Measure Measure Intracellular Fluorescence (Fluorometer / Flow Cytometry) Wash->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: Experimental Workflow for Fatty Acid Uptake Assay.

Conclusion

The preliminary studies on Grassofermata demonstrate its potential as a specific inhibitor of FATP2-mediated fatty acid transport. Its efficacy in preventing lipid accumulation and subsequent lipotoxicity in cellular models of key metabolic tissues, coupled with its ability to reduce fat absorption in vivo, positions Grassofermata as a valuable research tool and a potential therapeutic lead for metabolic diseases. Further preclinical and clinical investigations are warranted to fully elucidate its pharmacokinetic properties and therapeutic potential.

References

Foundational

aGrassofermata: A Technical Guide to its Impact on Cellular Fatty Acid Uptake

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of aGrassofermata (also known as CB5), a small molecule inhibitor of Fatty Acid Transport Protein-2 (FATP...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of aGrassofermata (also known as CB5), a small molecule inhibitor of Fatty Acid Transport Protein-2 (FATP2). aGrassofermata presents a promising therapeutic target for mitigating lipotoxicity, a central factor in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This document outlines the quantitative effects of aGrassofermata on fatty acid uptake, details the experimental protocols used in its characterization, and visualizes its mechanism of action and physiological impact.

Quantitative Data Summary

The inhibitory effects of aGrassofermata on fatty acid uptake have been quantified across various cell lines, demonstrating its potency and cell-type-specific efficacy. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of aGrassofermata on Fatty Acid Uptake

Cell LineModel ForIC50 (µM)Fatty Acid Analog UsedReference
HepG2Hepatocytes8-11C1-BODIPY-C12[1][2]
Caco-2Enterocytes8-11C1-BODIPY-C12[1][2]
C2C12Myocytes10.6C1-BODIPY-C12[1]
INS-1EPancreatic β-cells8.3C1-BODIPY-C12[1]
Human AdipocytesAdipocytes58.2C1-BODIPY-C12[1]

Table 2: In Vivo Efficacy of aGrassofermata in Mice

ParameterTreatment GroupResultTime PointReference
13C-Oleate AbsorptionaGrassofermata (300 mg/kg)37% reduction6 hours post-administration[3]
Plasma ConcentrationaGrassofermata2.1±0.6 ng/µl0.5 hours[3]
Plasma ConcentrationaGrassofermata3.4±0.7 ng/µl2 hours[3]
Plasma ConcentrationaGrassofermata2.9±0.7 ng/µl6 hours[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of aGrassofermata.

Cell Culture and Differentiation
  • HepG2 and Caco-2 Cells: Maintained in appropriate media and growth conditions as per standard cell culture protocols.

  • C2C12 Myoblasts: Maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine at 37°C and 5% CO2. For differentiation into myotubes, cells were plated at a density of 8x10^4 cells/well and switched to a differentiation medium (DMEM with 10% horse serum). Experiments were conducted after 96 hours of differentiation.[1]

  • INS-1E Pancreatic β-cells: Cultured under standard conditions.

  • Primary Human Adipocytes: Seeded in 96-well collagen-coated black/clear plates at a density of 2x10^5 cells/well and used for experiments after 96 hours.[1]

Fatty Acid Uptake Assay

This assay measures the rate of fatty acid influx into cells.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of aGrassofermata for a specified period (e.g., 2 hours) at 37°C.

  • Fatty Acid Analog Incubation: Add a fluorescently labeled fatty acid analog (e.g., C1-BODIPY-C12, BODIPY-FL-C5, or BODIPY-FL-C16) to the cells and incubate for a short duration.

  • Fluorescence Measurement: Wash the cells to remove excess fatty acid analog and measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of fatty acid uptake and determine the IC50 value of aGrassofermata by plotting the uptake rate against the inhibitor concentration.

In Vivo Fatty Acid Absorption in Mice

This protocol assesses the effect of aGrassofermata on the absorption of dietary fatty acids in a live animal model.

  • Animal Model: Use 10-week old C57BL/6 male mice.

  • Fasting: Fast the mice for 12 hours prior to the experiment.

  • Inhibitor Administration: Administer 300 mg/kg of aGrassofermata prepared in flaxseed oil (or flaxseed oil alone as a control) via oral gavage.

  • Lipoprotein Lipase Inhibition: Inject mice with 500 mg/kg tyloxapol in PBS via intraperitoneal injection to inhibit the systemic uptake of fatty acids by lipoprotein lipase.

  • Labeled Fatty Acid Administration: One hour after aGrassofermata administration, provide a bolus of flaxseed oil containing 500 mg/kg of 13C-oleate.

  • Sample Collection and Analysis: Collect blood samples at various time points to measure the plasma levels of 13C-oleate and aGrassofermata.[1][3]

Lipoapoptosis Assay

This assay evaluates the protective effect of aGrassofermata against fatty acid-induced cell death.

  • Cell Culture: Grow cells (e.g., human renal proximal tubule cells) to near confluence on glass coverslips.

  • Compound Incubation: Incubate the cells with experimental compounds, including aGrassofermata, for 2 hours.

  • Palmitate Treatment: Add albumin-complexed palmitate (100 µM) to the cells and incubate for 16 hours at 37°C to induce lipoapoptosis.

  • Apoptosis Measurement: Measure apoptosis using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

  • Microscopy: Quantify apoptotic cells using a fluorescence microscope. The operators should be blinded to the experimental conditions to prevent bias.[4]

Visualizations: Mechanism and Pathway

The following diagrams illustrate the mechanism of action of aGrassofermata and its impact on cellular processes.

aGrassofermata_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acids (LCFA) FATP2 FATP2 LCFA->FATP2 Uptake Acyl_CoA Fatty Acyl-CoA FATP2->Acyl_CoA Activation Metabolism Lipid Metabolism (e.g., β-oxidation, TG synthesis) Acyl_CoA->Metabolism Lipotoxicity Lipotoxicity (ER Stress, Apoptosis) Acyl_CoA->Lipotoxicity aGrassofermata aGrassofermata aGrassofermata->FATP2 Inhibits (Non-competitive) Experimental_Workflow_Fatty_Acid_Uptake start Seed Cells in 96-well Plate preincubation Pre-incubate with aGrassofermata start->preincubation incubation Add Fluorescent Fatty Acid Analog preincubation->incubation measurement Measure Intracellular Fluorescence incubation->measurement analysis Calculate IC50 measurement->analysis aGrassofermata_Consequences cluster_inhibition Molecular Action cluster_cellular Cellular Consequences cluster_therapeutic Therapeutic Potential aGrassofermata aGrassofermata FATP2_inhibition FATP2 Inhibition aGrassofermata->FATP2_inhibition FA_uptake Decreased Long-Chain Fatty Acid Uptake FATP2_inhibition->FA_uptake Lipid_accumulation Reduced Intracellular Lipid Accumulation FA_uptake->Lipid_accumulation Lipoapoptosis Protection from Lipoapoptosis Lipid_accumulation->Lipoapoptosis Therapeutic_effect Amelioration of Lipotoxicity-Related Diseases (e.g., NAFLD, T2D) Lipoapoptosis->Therapeutic_effect

References

Protocols & Analytical Methods

Method

Grassofermata Experimental Protocol for HepG2 Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the experimental protocols for evaluating the effects of Grassofermata, a potent and specific inhibit...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for evaluating the effects of Grassofermata, a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), on human hepatoma (HepG2) cells. The provided methodologies are designed to assess Grassofermata's impact on lipid accumulation, cell viability, and fatty acid uptake, which are critical parameters in the study of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).

Core Applications

  • Inhibition of Fatty Acid-Induced Lipotoxicity: Grassofermata protects HepG2 cells from palmitic acid-induced lipid accumulation and subsequent cell death.

  • Modulation of Fatty Acid Uptake: Grassofermata effectively blocks the transport of long-chain fatty acids into HepG2 cells.

  • Investigation of FATP2-Mediated Pathways: These protocols can be utilized to study the role of FATP2 in various cellular processes and to screen for other FATP2 inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of Grassofermata in HepG2 and other relevant cell lines.

Parameter Cell Line Value Reference
IC50 for C1-BODIPY-C12 Uptake HepG28-11 µM[1][2]
IC50 for C1-BODIPY-C12 Uptake Caco-28-11 µM[1][2]
IC50 for C1-BODIPY-C12 Uptake C2C1210.6 µM[1]
IC50 for C1-BODIPY-C12 Uptake INS-1E8.3 µM[1]
IC50 for C1-BODIPY-C12 Uptake Human Adipocytes58.2 µM[1]
Mechanism of Inhibition HepG2Non-competitive[1][2]

Experimental Protocols

HepG2 Cell Culture

Objective: To maintain and propagate HepG2 cells for subsequent experiments.

Materials:

  • HepG2 cells (ATCC, HB-8065)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HepG2 cells in EMEM or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed at the desired density.

Palmitic Acid-Induced Lipotoxicity Model

Objective: To establish an in vitro model of lipotoxicity in HepG2 cells using palmitic acid (PA).

Materials:

  • HepG2 cells

  • Palmitic acid (PA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Grassofermata

Protocol:

  • Prepare a stock solution of PA conjugated to BSA.

  • Seed HepG2 cells in 96-well plates at a density of 8 x 10^4 cells/well and allow them to attach overnight.[2]

  • Replace the culture medium with fresh medium containing varying concentrations of PA (e.g., 0-500 µM) with or without Grassofermata (e.g., 0-50 µM).[1]

  • Incubate the cells for 24 hours before proceeding with downstream assays.[1][2]

Assessment of Intracellular Lipid Accumulation (Nile Red Staining)

Objective: To quantify the accumulation of intracellular lipid droplets in HepG2 cells.

Materials:

  • Treated HepG2 cells (from Protocol 2)

  • Nile Red staining solution (30 µM in a suitable solvent)

  • PBS

Protocol:

  • After the 24-hour treatment with PA and Grassofermata, remove the culture medium.

  • Wash the cells with PBS.

  • Add 30 µM Nile Red solution to each well and incubate for 30 minutes at 37°C in the dark.[1]

  • Measure the fluorescence using a microplate reader at an excitation/emission of 485/590 nm.[1]

  • Optionally, visualize the lipid droplets using fluorescence microscopy.

Assessment of Apoptosis (DAPI Staining)

Objective: To evaluate the effect of Grassofermata on PA-induced apoptosis by observing nuclear morphology.

Materials:

  • Treated HepG2 cells (from Protocol 2)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • PBS

Protocol:

  • Following treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Incubate the cells with DAPI staining solution for 5 minutes in the dark.

  • Wash the cells with PBS and visualize the nuclei under a fluorescence microscope.

  • Apoptotic cells will exhibit condensed or fragmented nuclei.

Fatty Acid Uptake Assay

Objective: To measure the rate of fatty acid uptake in HepG2 cells and to determine the inhibitory effect of Grassofermata.

Materials:

  • HepG2 cells

  • C1-BODIPY-C12 (fluorescent fatty acid analog)

  • Grassofermata

  • Fatty acid-free BSA

  • Trypan Blue

Protocol:

  • Seed HepG2 cells in a 96-well plate.

  • Starve the cells in serum-free medium for 1 hour prior to the assay.[2]

  • Prepare a solution of C1-BODIPY-C12 complexed with fatty acid-free BSA.

  • To determine the IC50, pre-incubate the cells with varying concentrations of Grassofermata.

  • Initiate the uptake by adding the C1-BODIPY-C12 solution.

  • Measure the cell-associated fluorescence over time using a plate reader at an excitation/emission of 485/528 nm.[1]

  • Quench extracellular fluorescence with Trypan Blue.

  • For kinetic analysis to determine the mechanism of inhibition, vary the concentrations of both C1-BODIPY-C12 (e.g., 2.5–10 µM) and Grassofermata (e.g., 1.25–15 µM).[1]

Visualizations

Grassofermata_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Lipotoxicity Induction & Treatment cluster_assays Downstream Assays HepG2_Culture 1. HepG2 Cell Culture Seeding 2. Seed cells in 96-well plates HepG2_Culture->Seeding PA_Treatment 3. Treat with Palmitic Acid (PA) Seeding->PA_Treatment Grassofermata_Treatment 4. Co-treat with Grassofermata PA_Treatment->Grassofermata_Treatment Incubation 5. Incubate for 24 hours Grassofermata_Treatment->Incubation Lipid_Assay 6a. Lipid Accumulation (Nile Red) Incubation->Lipid_Assay Apoptosis_Assay 6b. Apoptosis (DAPI) Incubation->Apoptosis_Assay FA_Uptake_Assay 6c. Fatty Acid Uptake (BODIPY-C12) Incubation->FA_Uptake_Assay

Caption: Experimental workflow for assessing Grassofermata's effects on HepG2 cells.

FATP2_Signaling_Pathway cluster_membrane Plasma Membrane FATP2 FATP2 Intracellular_FA Intracellular Fatty Acids FATP2->Intracellular_FA Extracellular_FA Extracellular Long-Chain Fatty Acids Extracellular_FA->FATP2 Transport Lipid_Droplets Lipid Droplet Accumulation Intracellular_FA->Lipid_Droplets Esterification Lipotoxicity Lipotoxicity (Apoptosis) Lipid_Droplets->Lipotoxicity Grassofermata Grassofermata Grassofermata->FATP2 Inhibits (Non-competitive)

Caption: Grassofermata inhibits FATP2-mediated fatty acid uptake and lipotoxicity.

References

Application

Application Notes and Protocols for Grassofermata in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Grassofermata is a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grassofermata is a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids.[1][2] Emerging evidence indicates that FATP2 is overexpressed in various cancers and plays a crucial role in tumor progression by supplying fatty acids for energy and biomass production.[3][4] Inhibition of FATP2, therefore, presents a promising therapeutic strategy for cancer. These application notes provide detailed protocols and supporting data for the use of Grassofermata in in vivo mouse studies, with a focus on cancer models. While direct in vivo studies of Grassofermata in cancer models are not yet widely published, the provided protocols are based on established methodologies for similar compounds and the known pharmacology of Grassofermata.

Mechanism of Action

Grassofermata acts as a non-competitive inhibitor of FATP2, thereby blocking the transport of long-chain and very long-chain fatty acids into cells.[1][5] This disruption of fatty acid uptake can lead to several downstream effects in cancer cells, including:

  • Metabolic Stress: Depriving cancer cells of a key energy source.

  • Inhibition of Proliferation and Migration: Limiting the building blocks for new cell membranes and signaling molecules.[6]

  • Induction of Apoptosis: Triggering programmed cell death due to cellular stress.[1]

  • Modulation of the Tumor Microenvironment: Affecting immune cell function and inflammatory signaling.[7]

Data Presentation

Table 1: In Vitro Efficacy of Grassofermata
Cell Line ModelIC50 for Fatty Acid Uptake InhibitionReference
Intestines, Liver, Muscle, Pancreas8-11 µM[5]
Adipocytes58 µM[5]
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data for Grassofermata
ParameterValueMouse ModelAdministration RouteDosageReference
Time to Detection in Plasma30 minutesC57BL/6Oral Gavage300 mg/kg[1]
Duration of Detection in PlasmaUp to 6 hoursC57BL/6Oral Gavage300 mg/kg[1]
Reduction in 13C-Oleate Absorption (at 6 hours)37%C57BL/6Oral Gavage300 mg/kg[1]

Signaling Pathway

The signaling pathway affected by Grassofermata primarily involves the inhibition of FATP2 and its downstream consequences on lipid metabolism and cancer-promoting pathways.

FATP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Long-Chain Fatty Acids Long-Chain Fatty Acids FATP2 FATP2 Long-Chain Fatty Acids->FATP2 Uptake ACSL1 ACSL1 FATP2->ACSL1 interacts with Fatty Acyl-CoA Fatty Acyl-CoA FATP2->Fatty Acyl-CoA Vectorial Acylation Grassofermata Grassofermata Grassofermata->FATP2 Inhibits Lipid Droplets Lipid Droplets Fatty Acyl-CoA->Lipid Droplets Storage Mitochondria Mitochondria Fatty Acyl-CoA->Mitochondria PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Fatty Acyl-CoA->PI3K/Akt/mTOR Pathway Activates Beta-Oxidation β-Oxidation Mitochondria->Beta-Oxidation Energy Production (ATP) Energy Production (ATP) Beta-Oxidation->Energy Production (ATP) Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival Promotes

Caption: FATP2-mediated fatty acid uptake and its inhibition by Grassofermata.

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general workflow for assessing the anti-tumor efficacy of Grassofermata in a subcutaneous xenograft mouse model.

Experimental_Workflow_Xenograft cluster_setup Experiment Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Cell_Culture 1. Cancer Cell Culture (e.g., Prostate, Lung, Breast) Cell_Harvest 2. Cell Harvest & Viability Count Cell_Culture->Cell_Harvest Tumor_Implantation 4. Subcutaneous Injection of Cancer Cells Cell_Harvest->Tumor_Implantation Animal_Acclimatization 3. Animal Acclimatization (e.g., Athymic Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 5. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. Grassofermata Administration (e.g., Oral Gavage) Randomization->Treatment Tumor_Measurement 8. Tumor Volume & Body Weight Measurement Treatment->Tumor_Measurement Endpoint 9. Endpoint Criteria Met Tumor_Measurement->Endpoint Tissue_Harvest 10. Tumor & Organ Harvest Endpoint->Tissue_Harvest

Caption: Workflow for an in vivo xenograft study with Grassofermata.

Materials:

  • Grassofermata (ChemBridge, Cat. No. 5195374 or equivalent)

  • Vehicle (e.g., flaxseed oil)

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer)

  • Athymic nude mice (6-8 weeks old)

  • Sterile PBS, cell culture medium, and supplements

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 106 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-12 mice per group).

  • Grassofermata Preparation and Administration: Prepare Grassofermata in a suitable vehicle like flaxseed oil. Based on previous studies, a starting dose of 300 mg/kg can be administered daily via oral gavage.[1] The control group should receive the vehicle alone.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals daily.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm3) or if signs of significant morbidity are observed.

  • Tissue Collection: At the endpoint, collect tumors and other relevant organs for further analysis (e.g., histology, western blotting, metabolomics).

Protocol 2: Assessment of In Vivo Fatty Acid Uptake Inhibition

This protocol is adapted from a published study on Grassofermata and is designed to measure the inhibition of fatty acid absorption from the gut.[1]

Materials:

  • Grassofermata

  • Flaxseed oil

  • 13C-labeled oleate

  • Tyloxapol (lipoprotein lipase inhibitor)

  • C57BL/6 mice (or other appropriate strain)

  • Equipment for blood collection and analysis (e.g., mass spectrometry)

Procedure:

  • Fasting: Fast mice for 12 hours with free access to water.

  • Lipoprotein Lipase Inhibition: Inject mice intraperitoneally with Tyloxapol (500 mg/kg in PBS) to prevent systemic fatty acid uptake by lipoprotein lipase.

  • Grassofermata Administration: One hour after Tyloxapol injection, administer Grassofermata (300 mg/kg) prepared in flaxseed oil via oral gavage. The control group receives flaxseed oil alone.

  • Labeled Fatty Acid Administration: One hour after Grassofermata administration, administer a bolus of 13C-oleate (500 mg/kg) in flaxseed oil by oral gavage.

  • Blood Collection: Collect blood samples at various time points (e.g., 0.5, 2, and 6 hours) post-oleate administration via a suitable method (e.g., tail vein, cardiac puncture at endpoint).

  • Sample Analysis: Prepare plasma from the collected blood. Analyze the plasma for levels of 13C-oleate and Grassofermata using mass spectrometry or other appropriate analytical methods.

  • Data Analysis: Compare the levels of absorbed 13C-oleate between the Grassofermata-treated and control groups to determine the extent of fatty acid uptake inhibition.

Conclusion

Grassofermata is a valuable research tool for studying the role of FATP2 in various physiological and pathological processes, particularly in cancer. The protocols provided here offer a framework for conducting in vivo mouse studies to evaluate its therapeutic potential. Researchers should optimize these protocols based on their specific cancer models and experimental goals. Further investigation into the efficacy of Grassofermata in different cancer types and in combination with other therapies is warranted.

References

Method

Grassofermata: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction Grassofermata is a potent and specific small-molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key transporter for long and very...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grassofermata is a potent and specific small-molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key transporter for long and very long-chain fatty acids.[1][2] Its ability to block fatty acid uptake makes it a valuable tool for studying lipid metabolism, lipotoxicity, and their roles in various disease models. These application notes provide an overview of Grassofermata's use in cell culture experiments, including recommended dosage, experimental protocols, and visualization of its mechanism of action.

Mechanism of Action

Grassofermata functions as a non-competitive inhibitor of FATP2.[1][3] By binding to FATP2, it blocks the uptake of long-chain fatty acids into the cell, thereby preventing their subsequent metabolic processing and the detrimental effects of lipid overload, such as lipoapoptosis.[1][3]

Applications in Cell Culture

Grassofermata is primarily utilized in cell culture to:

  • Inhibit fatty acid uptake: To study the consequences of blocking fatty acid transport in various cell types.

  • Protect against lipotoxicity: To investigate the protective effects against cell death induced by saturated fatty acids like palmitate.[1]

  • Elucidate signaling pathways: To understand the downstream signaling consequences of FATP2 inhibition.

Quantitative Data Summary

The following tables summarize the effective concentrations of Grassofermata in various cell lines and assays.

Table 1: IC50 Values for Fatty Acid Uptake Inhibition by Grassofermata

Cell LineModel ForIC50 (µM)Fatty Acid Analog UsedReference
HepG2Liver (Hepatocytes)~11C1-BODIPY-C12[1]
Caco-2Intestine (Enterocytes)~8C1-BODIPY-C12[1]
INS-1EPancreas (β-cells)8.3C1-BODIPY-C12[1]
C2C12Muscle (Myocytes)10.6C1-BODIPY-C12[1]
Human AdipocytesAdipose Tissue58.2C1-BODIPY-C12[1]

Table 2: Recommended Concentration Ranges for Grassofermata in Cell Culture Assays

Assay TypeCell LineConcentration Range (µM)Treatment DurationPurposeReference
Fatty Acid Uptake InhibitionHepG21.25 - 15AcuteTo determine the kinetics of inhibition[1]
Lipotoxicity ProtectionHepG2, INS-1E10 - 5024 hoursTo protect against palmitate-induced cell death[1]
Cell Viability (MTT) AssayVaries1 - 10024 - 72 hoursTo assess general cytotoxicity and cytostatic effectsGeneral Protocol
Apoptosis (Western Blot)Varies10 - 5024 - 48 hoursTo detect changes in apoptosis-related proteinsGeneral Protocol
Signaling Pathway AnalysisVaries10 - 501 - 24 hoursTo investigate downstream signaling effects[2]

Experimental Protocols

Here are detailed protocols for common cell culture experiments using Grassofermata.

Protocol 1: Fatty Acid Uptake Inhibition Assay

Objective: To quantify the inhibition of long-chain fatty acid uptake by Grassofermata.

Materials:

  • Cells of interest (e.g., HepG2, Caco-2)

  • Complete culture medium

  • Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)

  • Grassofermata stock solution (in DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 104 to 1 x 105 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Grassofermata in culture medium. A final concentration range of 0.1 to 100 µM is recommended. Include a vehicle control (DMSO).

  • Treatment: Remove the culture medium from the wells and replace it with the Grassofermata dilutions. Incubate for 1-2 hours at 37°C.

  • Fatty Acid Analog Preparation: Prepare a working solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in culture medium. A typical concentration for C1-BODIPY-C12 is 5 µM.

  • Uptake Measurement: Add the fatty acid analog working solution to each well and incubate for 15-30 minutes at 37°C.

  • Washing: Aspirate the medium and wash the cells three times with cold PBS to remove extracellular fluorescence.

  • Fluorescence Reading: Add PBS to each well and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation/515 nm emission for BODIPY).

  • Data Analysis: Calculate the percentage of inhibition for each Grassofermata concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 2: Lipotoxicity Protection Assay

Objective: To assess the protective effect of Grassofermata against saturated fatty acid-induced cell death.

Materials:

  • Cells of interest (e.g., HepG2, INS-1E)

  • Complete culture medium

  • Palmitic acid

  • Grassofermata stock solution (in DMSO)

  • Fatty acid-free BSA

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Apoptosis staining reagents (e.g., Annexin V-FITC and Propidium Iodide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Palmitate-BSA Conjugate Preparation: Prepare a stock solution of palmitic acid conjugated to fatty acid-free BSA. A typical molar ratio is 2:1 to 5:1 (palmitate:BSA).

  • Treatment: Treat the cells with varying concentrations of the palmitate-BSA conjugate (e.g., 100-500 µM) in the presence or absence of different concentrations of Grassofermata (e.g., 10-50 µM). Include vehicle controls. Incubate for 24-48 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT reagent to the wells, incubate for 2-4 hours, solubilize the formazan crystals with DMSO or a solubilization buffer, and measure the absorbance at 570 nm.

  • Assessment of Apoptosis:

    • Annexin V/PI Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and analyze by flow cytometry.

  • Data Analysis: Compare the viability and apoptosis levels in cells treated with palmitate alone versus those co-treated with Grassofermata.

Protocol 3: Western Blot Analysis of Apoptosis Markers

Objective: To investigate the effect of Grassofermata on the expression of key apoptosis-related proteins in the context of lipotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • Palmitic acid-BSA conjugate

  • Grassofermata stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the lipotoxicity protection assay. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the expression of apoptosis markers between different treatment groups.

Visualizations

Signaling Pathway

Grassofermata_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Long-Chain Fatty Acids Long-Chain Fatty Acids FATP2 FATP2 Long-Chain Fatty Acids->FATP2 Transport Fatty Acid Uptake Fatty Acid Uptake FATP2->Fatty Acid Uptake Lipotoxicity Lipotoxicity Fatty Acid Uptake->Lipotoxicity Overload leads to Cell Survival Cell Survival Lipotoxicity->Cell Survival Reduces Grassofermata Grassofermata Grassofermata->FATP2 Inhibits Grassofermata->Lipotoxicity Prevents

Caption: Mechanism of Grassofermata action.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Cells D Treat cells with Grassofermata +/- Fatty Acid A->D B Prepare Grassofermata dilutions B->D C Prepare Fatty Acid challenge (e.g., Palmitate) C->D E Fatty Acid Uptake Assay D->E F Cell Viability Assay (MTT) D->F G Apoptosis Assay (Flow Cytometry/Western Blot) D->G H Signaling Pathway Analysis (Western Blot) D->H

Caption: General experimental workflow.

References

Application

Application Note: Grassofermata as a Novel FATP2 Inhibitor for NAFLD Research

Introduction Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of fat in the liver (hepatic steatosis) not caused by alcohol consumption.[1][2] T...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of fat in the liver (hepatic steatosis) not caused by alcohol consumption.[1][2] The progression of NAFLD can lead to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[1][3] A key pathological mechanism in NAFLD is the increased uptake of circulating free fatty acids by hepatocytes, leading to lipotoxicity and cellular damage.[1][4][5] Fatty Acid Transport Protein 2 (FATP2), a protein involved in the uptake and activation of long-chain fatty acids, has been identified as a promising therapeutic target for NAFLD.[4][6][7] Grassofermata (also known as CB5) is a small molecule inhibitor of FATP2 that has demonstrated efficacy in reducing lipid accumulation in preclinical models of NAFLD.[4][6][7]

Mechanism of Action

Grassofermata specifically inhibits the function of FATP2, a bifunctional protein responsible for both the transport of long-chain fatty acids across the plasma membrane and their subsequent activation via esterification with coenzyme A.[4] By blocking FATP2, Grassofermata reduces the intracellular concentration of fatty acids in hepatocytes, thereby mitigating the lipotoxic effects that contribute to NAFLD progression.[4] Studies have shown that Grassofermata acts as a non-competitive inhibitor of fatty acid transport.[4]

Applications in NAFLD Research

Grassofermata is a valuable tool for researchers studying NAFLD for several reasons:

  • Investigating the Role of FATP2: As a specific inhibitor, Grassofermata can be used to elucidate the precise role of FATP2 in the pathogenesis of NAFLD and related metabolic disorders.

  • Preclinical Drug Development: The efficacy of Grassofermata in cellular models of NAFLD suggests its potential as a lead compound for the development of novel therapeutics.

  • Studying Lipid Metabolism: Grassofermata can be employed as a probe to study the complex mechanisms of fatty acid uptake and metabolism in hepatocytes and other cell types.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Grassofermata from in vitro studies.

Table 1: IC50 Values of Grassofermata for Fatty Acid Uptake Inhibition

Cell LineCell TypeIC50 (µM)
Caco-2Human colorectal adenocarcinoma8
HepG2Human liver cancer cell line11
C2C12Mouse myoblast cell line9
INS-1ERat insulinoma cell line10
Differentiated Human AdipocytesHuman fat cells58

Data extracted from a study on the characterization of Grassofermata as a fatty acid uptake inhibitor.[4]

Table 2: Effect of Grassofermata on Palmitate-Induced Lipid Accumulation

Cell LinePalmitic Acid (PA) Concentration (µM)Grassofermata Concentration (µM)Observation
HepG20 - 5000 - 50Dose-dependent reduction in lipid accumulation
Primary Mouse Hepatocytes0 - 5000 - 50Dose-dependent reduction in lipid accumulation
INS-1E0 - 5000 - 50Dose-dependent reduction in lipid accumulation

Summary of findings on the protective effects of Grassofermata against palmitate-induced lipotoxicity.[4]

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Uptake Assay

This protocol describes how to measure the effect of Grassofermata on the uptake of a fluorescently labeled fatty acid analog in a human hepatocyte cell line (HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Collagen-coated 96-well black, clear-bottom plates

  • Grassofermata (in DMSO)

  • BODIPY FL-C16 (fluorescent long-chain fatty acid analog)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well collagen-coated plate at a density of 2x10^5 cells/well.

  • Cell Culture: Culture the cells in DMEM with 10% FBS for 96 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Grassofermata in DMEM. Remove the culture medium from the wells and add the Grassofermata dilutions. Incubate for 30 minutes.

  • Fatty Acid Analog Addition: Add BODIPY FL-C16 to each well at a final concentration of 5 µM.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Washing: Remove the medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a plate reader with excitation/emission wavelengths of 485/528 nm.

  • Data Analysis: Calculate the percentage of inhibition of fatty acid uptake for each concentration of Grassofermata compared to the vehicle control (DMSO).

Protocol 2: Lipid Accumulation Assay (Oil Red O Staining)

This protocol details a method to visualize and quantify lipid accumulation in HepG2 cells treated with palmitic acid and Grassofermata.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS

  • Palmitic acid (PA) complexed to Bovine Serum Albumin (BSA)

  • Grassofermata (in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • Isopropyl alcohol

  • Microscope

  • Spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed HepG2 cells in a 24-well plate and allow them to adhere. Treat the cells with varying concentrations of PA with or without Grassofermata for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 30 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Oil Red O Staining: Add Oil Red O solution to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the cells with water until the water runs clear.

  • Visualization: Visualize the lipid droplets under a microscope.

  • Quantification: Elute the Oil Red O stain by adding isopropyl alcohol to each well and incubating for 10 minutes with gentle shaking.

  • Absorbance Measurement: Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.

  • Data Analysis: Normalize the absorbance values to the protein content of each well to quantify lipid accumulation.

Visualizations

Grassofermata_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acid FATP2 FATP2 LCFA->FATP2 Transport & Activation LCFA_CoA LCFA-CoA FATP2->LCFA_CoA Lipid_Accumulation Lipid Accumulation (Lipotoxicity) LCFA_CoA->Lipid_Accumulation Grassofermata Grassofermata Grassofermata->FATP2 Inhibition NAFLD_Pathway_and_Grassofermata_Intervention cluster_input Inputs cluster_liver Hepatocyte Diet High-Fat Diet Circulating_FFAs Circulating Free Fatty Acids Diet->Circulating_FFAs Adipose_Tissue Adipose Tissue Lipolysis Adipose_Tissue->Circulating_FFAs FFA_Uptake Fatty Acid Uptake (via FATP2, CD36) Steatosis Hepatic Steatosis (Lipid Accumulation) FFA_Uptake->Steatosis DNL De Novo Lipogenesis DNL->Steatosis Lipotoxicity Lipotoxicity & Oxidative Stress Steatosis->Lipotoxicity Inflammation Inflammation (NASH) Lipotoxicity->Inflammation Circulating_FFAs->FFA_Uptake Grassofermata Grassofermata Grassofermata->FFA_Uptake Inhibits Experimental_Workflow Start Start: Culture Hepatocytes (e.g., HepG2) Induce_Steatosis Induce Steatosis (e.g., Palmitic Acid) Start->Induce_Steatosis Treat Treat with Grassofermata (Dose-Response) Induce_Steatosis->Treat Assay_FA_Uptake Assay 1: Fatty Acid Uptake (BODIPY-C16) Treat->Assay_FA_Uptake Assay_Lipid_Accumulation Assay 2: Lipid Accumulation (Oil Red O Staining) Treat->Assay_Lipid_Accumulation Assay_Cell_Viability Assay 3: Cell Viability (e.g., MTT Assay) Treat->Assay_Cell_Viability Analyze Data Analysis: IC50, Lipid Content, Viability Assay_FA_Uptake->Analyze Assay_Lipid_Accumulation->Analyze Assay_Cell_Viability->Analyze End End: Evaluate Efficacy Analyze->End

References

Method

Application Notes and Protocols: Grassofermata for In Vitro FATP2 Inhibition

Introduction Grassofermata, also known as CB5, is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key transporter of long-chain fatty acids into cells.[1][2] FATP2 is highly expressed in the liver...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Grassofermata, also known as CB5, is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key transporter of long-chain fatty acids into cells.[1][2] FATP2 is highly expressed in the liver and intestines and is implicated in the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[3][4] By inhibiting FATP2, Grassofermata effectively blocks the uptake of long-chain fatty acids, thereby protecting cells from lipid accumulation and lipotoxicity.[1][4] These application notes provide a detailed protocol for an in vitro assay to measure the inhibitory effect of Grassofermata on FATP2-mediated fatty acid uptake.

Principle of the Assay

The in vitro assay for FATP2 inhibition by Grassofermata utilizes a fluorescently labeled long-chain fatty acid analog, such as C1-BODIPY-C12, to monitor fatty acid uptake in cells expressing FATP2.[1][2] In the presence of Grassofermata, the transport of the fluorescent fatty acid into the cells is inhibited, leading to a decrease in intracellular fluorescence. The concentration-dependent inhibition allows for the determination of the half-maximal inhibitory concentration (IC50) of Grassofermata.

Quantitative Data Summary

The inhibitory activity of Grassofermata on FATP2 has been quantified in various cell lines. The IC50 values are summarized in the table below for easy comparison.

Cell LineDescriptionFATP ExpressionGrassofermata IC50 (µM)Reference
Caco-2Human colorectal adenocarcinoma (enterocyte model)FATP2, FATP4Low micromolar range[2][5]
HepG2Human liver carcinoma (hepatocyte model)FATP2, FATP4Low micromolar range[2][5]
INS-1ERat insulinoma (pancreatic β-cell model)FATP28-11[1]
C2C12Mouse myoblast (muscle cell model)FATP1, FATP2, FATP48-11[1]
Human AdipocytesPrimary fat cellsFATP1, FATP458[1]

Note: The lower efficacy in human adipocytes suggests Grassofermata's selectivity for FATP2 over other FATP isoforms like FATP1 and FATP4, which are more predominantly expressed in these cells.[1]

Experimental Protocols

Materials and Reagents
  • Cell Lines: Caco-2, HepG2, or other cell lines expressing FATP2.

  • Cell Culture Medium: As recommended for the specific cell line (e.g., MEM for Caco-2).

  • Grassofermata (2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one)

  • Fluorescent Fatty Acid Analog: C1-BODIPY-C12

  • Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)

  • Trypan Blue

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement & Analysis cell_culture Culture FATP2-expressing cells seed_cells Seed cells into 96-well plates cell_culture->seed_cells prepare_grasso Prepare Grassofermata dilutions seed_cells->prepare_grasso add_grasso Incubate cells with Grassofermata prepare_grasso->add_grasso prepare_fa Prepare C1-BODIPY-C12/BSA complex add_grasso->prepare_fa add_fa Add fluorescent fatty acid to cells prepare_fa->add_fa measure_fluorescence Measure fluorescence add_fa->measure_fluorescence data_analysis Calculate IC50 measure_fluorescence->data_analysis

Caption: Experimental workflow for the Grassofermata FATP2 inhibition assay.

Detailed Protocol for In Vitro FATP2 Inhibition Assay
  • Cell Seeding:

    • Culture FATP2-expressing cells (e.g., Caco-2 or HepG2) to ~80-90% confluency.

    • Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Grassofermata in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare serial dilutions of Grassofermata in serum-free cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO without the inhibitor).

    • Remove the culture medium from the 96-well plate and wash the cells once with PBS.

    • Add 50 µL of the diluted Grassofermata or vehicle control to the respective wells.

    • Incubate the plate for 1 hour at 37°C.[6]

  • Fluorescent Fatty Acid Uptake:

    • Prepare a working solution of the fluorescent fatty acid analog C1-BODIPY-C12 complexed with FAF-BSA in serum-free medium. A typical final concentration is 5 µM C1-BODIPY-C12 with 5 µM FAF-BSA.[6]

    • To quench extracellular fluorescence, add Trypan Blue to the fatty acid solution (final concentration ~1.97 mM).[6]

    • Add 50 µL of the C1-BODIPY-C12/BSA/Trypan Blue mixture to each well.

    • Allow the uptake to proceed for 15 minutes at 37°C.[6]

  • Fluorescence Measurement:

    • Measure the cell-associated fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for BODIPY FL (e.g., excitation ~485 nm, emission ~528 nm).[5]

    • Alternatively, cells can be detached and analyzed by flow cytometry.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of the Grassofermata-treated wells to the vehicle-treated control wells (representing 100% uptake).

    • Plot the percentage of inhibition against the logarithm of the Grassofermata concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mechanism of Action

Grassofermata acts as a non-competitive inhibitor of FATP2.[1] This means that it does not compete with fatty acids for the same binding site on the transporter. Instead, it likely binds to an allosteric site on FATP2, inducing a conformational change that prevents the translocation of long-chain fatty acids across the cell membrane.

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane FATP2 FATP2 LCFA_in Long-Chain Fatty Acid (Intracellular) FATP2->LCFA_in LCFA_out Long-Chain Fatty Acid (Extracellular) LCFA_out->FATP2 Uptake Grassofermata Grassofermata Grassofermata->FATP2 Inhibition (Non-competitive)

Caption: Grassofermata non-competitively inhibits FATP2-mediated fatty acid uptake.

Conclusion

The in vitro assay described provides a robust and reproducible method for evaluating the inhibitory activity of Grassofermata on FATP2. This protocol can be adapted for high-throughput screening of other potential FATP2 inhibitors and for further investigation into the role of FATP2 in various physiological and pathological processes. The specificity of Grassofermata for FATP2 over other FATP isoforms makes it a valuable tool for studying the specific functions of this fatty acid transporter.

References

Application

Application Notes and Protocols for Measuring Grassofermata IC50 Value

Audience: Researchers, scientists, and drug development professionals. Introduction Grassofermata is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chai...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grassofermata is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long-chain fatty acids (LCFAs) into cells.[1] FATP2 is implicated in various metabolic diseases, making it an attractive therapeutic target.[2] Determining the half-maximal inhibitory concentration (IC50) of Grassofermata is a critical step in characterizing its potency and efficacy. This document provides detailed protocols for measuring the IC50 value of Grassofermata using a cell-based fluorescent fatty acid uptake assay.

Mechanism of Action

Grassofermata inhibits FATP2 through a non-competitive mechanism.[1] FATP2 facilitates the transport of LCFAs across the plasma membrane and their subsequent activation to acyl-CoAs by its intrinsic acyl-CoA synthetase activity. This process, known as vectorial acylation, couples fatty acid transport to metabolic trapping within the cell. Grassofermata disrupts this process, leading to a reduction in intracellular lipid accumulation.

FATP2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acid FATP2 FATP2 LCFA->FATP2 Uptake AcylCoA Acyl-CoA FATP2->AcylCoA Vectorial Acylation Metabolism Downstream Metabolism (e.g., β-oxidation, Triglyceride Synthesis) AcylCoA->Metabolism Grassofermata Grassofermata Grassofermata->FATP2 Inhibition (Non-competitive)

Caption: FATP2-mediated fatty acid uptake and inhibition by Grassofermata.

Data Presentation: Grassofermata IC50 Values

The inhibitory potency of Grassofermata has been determined in various cell lines. The following table summarizes representative IC50 values obtained using the fluorescent fatty acid uptake assay.

Cell LineDescriptionFATP ExpressionGrassofermata IC50 (µM)Reference
HepG2Human Liver CarcinomaFATP217.3 ± 2.5[1]
Caco-2Human Colorectal AdenocarcinomaFATP213.5 ± 1.1[1]
C2C12Mouse MyoblastFATP210.6[1]
INS-1ERat InsulinomaFATP28.3[1]
Human AdipocytesPrimary CellsFATP1, FATP458.2[1]

Experimental Protocols

Protocol 1: Cell-Based Fluorescent Fatty Acid Uptake Assay for IC50 Determination

This protocol describes the determination of Grassofermata's IC50 value by measuring the uptake of a fluorescent long-chain fatty acid analog, C1-BODIPY-C12, in a suitable cell line (e.g., HepG2).

Materials:

  • Cell Line: HepG2 (or other cell line expressing FATP2)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Grassofermata: Stock solution in DMSO

  • C1-BODIPY-C12: Fluorescent fatty acid analog (stock solution in DMSO)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Trypan Blue: Quenching agent

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis seed_cells 1. Seed cells in a 96-well plate prepare_compounds 2. Prepare serial dilutions of Grassofermata add_inhibitor 4. Add Grassofermata to cells and pre-incubate seed_cells->add_inhibitor prepare_bodipy 3. Prepare C1-BODIPY-C12 working solution prepare_compounds->add_inhibitor add_bodipy 5. Add C1-BODIPY-C12 and incubate prepare_bodipy->add_bodipy add_inhibitor->add_bodipy quench 6. Add Trypan Blue to quench extracellular fluorescence add_bodipy->quench read_plate 7. Measure intracellular fluorescence quench->read_plate analyze 8. Analyze data and calculate IC50 read_plate->analyze data_analysis_workflow cluster_data Data Input cluster_processing Data Processing cluster_analysis Analysis & Output raw_data Raw Fluorescence Readings background_subtraction 1. Background Subtraction raw_data->background_subtraction normalization 2. Normalization to Controls (0% and 100% uptake) background_subtraction->normalization plotting 3. Plot % Inhibition vs. log[Grassofermata] normalization->plotting curve_fitting 4. Non-linear Regression (Sigmoidal Dose-Response) plotting->curve_fitting ic50_determination 5. IC50 Value curve_fitting->ic50_determination

References

Method

Application Notes and Protocols: Grassofermata in Type 2 Diabetes Models

For Researchers, Scientists, and Drug Development Professionals Introduction Type 2 diabetes (T2D) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin def...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 2 diabetes (T2D) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key contributor to the pathogenesis of T2D is lipotoxicity, a process where the accumulation of lipids in non-adipose tissues, such as the pancreas, liver, and muscle, leads to cellular dysfunction and apoptosis. Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27) family, plays a crucial role in the uptake of long-chain fatty acids into these tissues.[1] Inhibition of FATP2 presents a promising therapeutic strategy to mitigate lipotoxicity and improve glycemic control in T2D.

Grassofermata is a potent and specific small molecule inhibitor of FATP2.[1][2] By blocking FATP2-mediated fatty acid transport, Grassofermata has been shown to protect various cell types from lipid-induced stress and may offer a novel approach for the treatment of T2D and related metabolic disorders.[1] These application notes provide detailed protocols for utilizing Grassofermata in both in vitro and in vivo models of T2D to evaluate its efficacy and mechanism of action.

Mechanism of Action

Grassofermata specifically inhibits the transport of long-chain and very-long-chain fatty acids into cells by targeting FATP2.[1] This inhibition is non-competitive.[1] In the context of T2D, elevated levels of circulating free fatty acids contribute to insulin resistance and pancreatic β-cell dysfunction. By blocking FATP2, Grassofermata is hypothesized to reduce the intracellular accumulation of toxic lipid species, such as diacylglycerols and ceramides, in insulin-sensitive tissues and pancreatic islets.[3] This, in turn, is expected to preserve β-cell function, enhance insulin signaling, and improve overall glucose homeostasis. Recent studies suggest that FATP2 inhibition may also enhance glucose tolerance through an α-cell-mediated increase in glucagon-like peptide-1 (GLP-1) secretion, which then promotes insulin release from β-cells.[4][5]

Signaling Pathway of Grassofermata in Mitigating Lipotoxicity

Grassofermata_Mechanism cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Elevated FFAs Elevated FFAs FATP2 FATP2 Elevated FFAs->FATP2 Transport Intracellular LC-CoA Intracellular Long-Chain Acyl-CoA FATP2->Intracellular LC-CoA Vectorial Acylation Lipotoxic Intermediates Diacylglycerol (DAG) Ceramides Intracellular LC-CoA->Lipotoxic Intermediates PKC PKC Lipotoxic Intermediates->PKC Activation ER Stress & Apoptosis ER Stress β-cell Apoptosis Lipotoxic Intermediates->ER Stress & Apoptosis IRS-1 IRS-1 PKC->IRS-1 Inhibitory Phosphorylation PI3K/Akt Pathway PI3K/Akt Pathway IRS-1->PI3K/Akt Pathway Activation Insulin Signaling Insulin Signaling (Glucose Uptake) PI3K/Akt Pathway->Insulin Signaling Grassofermata Grassofermata Grassofermata->FATP2 Inhibition in_vivo_workflow start Acclimatize C57BL/6J Mice (6-8 weeks old) diet Induce T2D with High-Fat Diet (60% kcal from fat) for 8-12 weeks start->diet randomize Randomize mice into treatment groups (n=8-10 per group) diet->randomize treatment Daily oral gavage with Grassofermata, vehicle, or positive control for 4-6 weeks randomize->treatment monitoring Monitor body weight and food intake weekly treatment->monitoring gtt_itt Perform Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) treatment->gtt_itt collection Terminal blood and tissue collection gtt_itt->collection analysis Analyze plasma biomarkers and tissue histology/gene expression collection->analysis

References

Technical Notes & Optimization

Troubleshooting

a optimizing Grassofermata concentration for cell viability

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Grassofermata to study cell viability and fatty acid metabolism. Frequently Asked Questions (FAQs) Q1:...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Grassofermata to study cell viability and fatty acid metabolism.

Frequently Asked Questions (FAQs)

Q1: What is Grassofermata and what is its primary mechanism of action?

Grassofermata is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2] Its primary mechanism of action is the non-competitive inhibition of FATP2-mediated long-chain fatty acid uptake into cells.[2][3] This process is also known as vectorial acylation.[2]

Q2: What is the typical effective concentration range for Grassofermata in cell culture experiments?

The effective concentration of Grassofermata can vary depending on the cell type. For inhibiting fatty acid uptake, the half-maximal inhibitory concentration (IC50) is generally in the low micromolar range. For example, IC50 values of 8.3 µM in INS-1E cells, 10.6 µM in C2C12 cells, and up to 58.2 µM in human adipocytes have been reported.[1][4] For protecting cells from lipotoxicity induced by fatty acids like palmitate, a similar concentration range is often effective.[1][2][4]

Q3: Does Grassofermata affect the transport of all fatty acids?

No, Grassofermata is specific for the transport of long-chain and very-long-chain fatty acids.[2][5] It does not affect the transport of medium-chain fatty acids, which are thought to enter cells via passive diffusion.[2][4]

Q4: Is Grassofermata cytotoxic?

At concentrations effective for inhibiting FATP2, Grassofermata has been shown to have limited impact on cell viability and does not affect processes like glucose transport.[6][7] In fact, it can protect cells from the cytotoxic effects of high levels of saturated fatty acids (lipotoxicity).[1][2][4] However, like any compound, it may exhibit cytotoxicity at very high concentrations.

Q5: How should I prepare Grassofermata for cell culture experiments?

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No effect on fatty acid uptake or cell viability. Concentration is too low: The effective concentration can be cell-type dependent.[1][4]Optimize the concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range from 1 µM to 50 µM.
Incorrect fatty acid type: Grassofermata is specific for long-chain fatty acids.[2][4][5]Confirm the fatty acid used: Ensure you are using a long-chain fatty acid (e.g., palmitate, oleate) in your uptake or lipotoxicity assay.
Compound instability: Improper storage may lead to degradation.Proper storage: Store the Grassofermata stock solution at -20°C or -80°C and protect it from light.
High levels of cell death observed. High concentration of Grassofermata: Excessive concentrations can be toxic.Lower the concentration: Use a concentration range determined to be non-toxic in your cell line.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be cytotoxic.Check final solvent concentration: Ensure the final concentration of the solvent in your cell culture medium is below 0.5%.
Inconsistent or variable results. Compound precipitation: Grassofermata may precipitate out of solution at high concentrations or in certain media.Check for precipitation: Visually inspect the media for any precipitate after adding Grassofermata. If precipitation occurs, try lowering the concentration or using a different formulation.
Cell density: The effect of the compound may be dependent on the cell density.Standardize cell seeding: Use a consistent cell seeding density for all experiments.

Experimental Protocols

Determining the Optimal Concentration of Grassofermata for Cell Viability using an MTT Assay

This protocol outlines a method to determine the optimal, non-toxic concentration of Grassofermata for your cell line of interest.

1. Materials:

  • Grassofermata

  • Dimethyl sulfoxide (DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

2. Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Grassofermata in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest Grassofermata concentration.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared Grassofermata dilutions or the vehicle control. Include wells with untreated cells as a positive control for viability.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of cell viability against the Grassofermata concentration to determine the optimal non-toxic concentration range for your subsequent experiments.

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Optimizing Grassofermata Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate prep_compound Prepare Grassofermata serial dilutions start->prep_compound treat_cells Treat cells with Grassofermata prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate % cell viability read_plate->analyze determine_conc Determine optimal concentration analyze->determine_conc signaling_pathway Potential Downstream Signaling of FATP2 Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ppara PPARα Signaling grassofermata Grassofermata fatp2 FATP2 grassofermata->fatp2 lcfa_uptake Long-Chain Fatty Acid Uptake fatp2->lcfa_uptake atf3 ATF3 fatp2->atf3 indirect ppara PPARα fatp2->ppara influences pi3k_akt_mtor PI3K/Akt/mTOR Pathway atf3->pi3k_akt_mtor proliferation Cell Proliferation pi3k_akt_mtor->proliferation gene_expression Gene Expression (Fatty Acid Metabolism) ppara->gene_expression troubleshooting_tree Troubleshooting Decision Tree start Experiment Issue no_effect No observable effect? start->no_effect Yes high_toxicity High toxicity observed? start->high_toxicity No conc_check Is concentration optimized? no_effect->conc_check compound_conc_check Is Grassofermata concentration too high? high_toxicity->compound_conc_check fa_check Using long-chain fatty acid? conc_check->fa_check Yes solution1 Perform dose-response experiment. conc_check->solution1 No solution2 Verify fatty acid type. fa_check->solution2 No solvent_check Is solvent concentration <0.5%? compound_conc_check->solvent_check No solution3 Lower Grassofermata concentration. compound_conc_check->solution3 Yes solution4 Reduce final solvent concentration. solvent_check->solution4 No

References

Optimization

a troubleshooting Grassofermata insolubility in media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grassofermata. Our aim is to help you ove...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grassofermata. Our aim is to help you overcome common challenges, particularly issues related to solubility, to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Grassofermata Insolubility in Media

Precipitation of Grassofermata upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This guide provides a step-by-step approach to identify the cause and resolve the problem.

Problem: I observed a precipitate in my cell culture medium after adding Grassofermata.

Step 1: Identify the Nature of the Precipitate

First, it's crucial to determine if the precipitate is indeed Grassofermata or another component of your culture system.

  • Visual Inspection: Under a microscope, Grassofermata precipitate may appear as small, crystalline, or amorphous particles. This is distinct from bacterial or fungal contamination, which would appear as motile rods or filamentous structures, respectively.

  • Control Flask: Always maintain a control flask containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) but without Grassofermata. If precipitation also occurs in the control flask, the issue may lie with the medium components or the solvent itself.

Step 2: Review Your Grassofermata Stock Solution Preparation

The concentration and handling of your Grassofermata stock solution are critical factors.

  • Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution. Ensure your DMSO is not old or has absorbed water, as this can reduce its solubilizing capacity.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Grassofermata has a solubility of 2 mg/mL in DMSO. An overly concentrated stock may be more prone to precipitation upon dilution. If issues persist, try preparing a lower concentration stock (e.g., 1-10 mM).

  • Dissolution: Ensure Grassofermata is completely dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or sonication can aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can lead to the degradation of the compound and may affect its solubility.

Step 3: Optimize the Dilution Method

The method of diluting the DMSO stock into your aqueous cell culture medium is the most common source of precipitation.

  • Dilution Method: Add the Grassofermata stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. Avoid adding the stock solution to cold medium, as this can cause thermal shock and induce precipitation. Never add the aqueous medium directly to the concentrated DMSO stock.

  • Final DMSO Concentration: Critically, keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. Higher concentrations of DMSO can be toxic to cells and can also cause the hydrophobic compound to precipitate out of the aqueous solution.

  • Serial Dilution: For very high final concentrations of Grassofermata, consider a serial dilution approach. First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume. This gradual dilution can help to prevent the rapid change in solvent polarity that causes precipitation.

  • Sonication: If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound. Use with caution, as

Troubleshooting

Technical Support Center: Grassofermata Efficacy in Caco-2 Cells

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Grassofermata...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Grassofermata in Caco-2 cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is Grassofermata and how does it work in Caco-2 cells?

Grassofermata is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2] In Caco-2 cells, which are a model for human intestinal enterocytes, Grassofermata specifically blocks the uptake of long-chain and very-long-chain fatty acids.[1] FATP2 is the predominant fatty acid transport protein isoform expressed in Caco-2 cells.[3][4] The mechanism of inhibition by Grassofermata is non-competitive.[1][2]

Q2: What is the typical IC₅₀ of Grassofermata in Caco-2 cells?

The half-maximal inhibitory concentration (IC₅₀) of Grassofermata for the uptake of the fluorescent fatty acid analog BODIPY FL-C16 in Caco-2 cells is approximately 13.5 ± 1.1 μM.[1] For the long-chain fatty acid analog C1-BODIPY-C12, the IC₅₀ is in the low micromolar range.[4]

Q3: Does Grassofermata affect the integrity of the Caco-2 cell monolayer?

Studies have shown that at effective concentrations for inhibiting fatty acid transport, Grassofermata does not disrupt the membrane barrier function of Caco-2 cell monolayers, as measured by trans-epithelial electrical resistance (TEER).[5]

Q4: Is Grassofermata cytotoxic to Caco-2 cells?

At concentrations where it effectively inhibits fatty acid uptake, Grassofermata has not been found to cause cellular toxicity in Caco-2 cells.[6][7] However, it is always recommended to perform a cytotoxicity assay with your specific experimental conditions.

Q5: Can Grassofermata protect Caco-2 cells from lipotoxicity?

Yes, by inhibiting the excessive uptake of saturated fatty acids like palmitate, Grassofermata can protect cells from lipid-induced cellular stress and apoptosis, a phenomenon known as lipotoxicity.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in Grassofermata efficacy between experiments. 1. Caco-2 Cell Heterogeneity: Caco-2 cells are known to be a heterogeneous cell line, and their characteristics can change with passage number. 2. Inconsistent Cell Culture Conditions: Variations in seeding density, differentiation time, and media composition can affect FATP2 expression and cell function.1. Use a consistent and low passage number of Caco-2 cells. It is advisable to obtain cells from a reliable source and create a cell bank. 2. Standardize cell culture protocols. Ensure consistent seeding density and allow for a full 21-day differentiation period to form a mature monolayer. Use the same media formulation for all experiments.
Lower than expected inhibition of fatty acid uptake. 1. Suboptimal Grassofermata Concentration: The effective concentration may vary slightly depending on the specific fatty acid substrate and experimental setup. 2. Grassofermata Degradation: Improper storage or handling of the compound can lead to loss of activity. 3. High Fatty Acid Concentration: The concentration of the fatty acid substrate in the assay may be too high, overwhelming the inhibitory effect.1. Perform a dose-response curve to determine the optimal concentration of Grassofermata for your specific assay conditions. 2. Store Grassofermata according to the manufacturer's instructions, protected from light and moisture. Prepare fresh working solutions for each experiment. 3. Optimize the fatty acid substrate concentration. Ensure it is within the linear range of uptake for your assay.
Unexpected cytotoxicity observed. 1. High Concentration of Grassofermata: Although generally not cytotoxic at effective concentrations, very high concentrations may have off-target effects. 2. Solvent Toxicity: The solvent used to dissolve Grassofermata (e.g., DMSO) may be at a toxic concentration. 3. Combined Toxicity with Fatty Acids: Certain fatty acids, especially saturated ones, can be cytotoxic at high concentrations.1. Use the lowest effective concentration of Grassofermata as determined by your dose-response experiments. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). Run a solvent-only control. 3. Include a fatty acid-only control to assess its baseline cytotoxicity.
Difficulty in dissolving Grassofermata in culture medium. Poor Aqueous Solubility: Grassofermata is a hydrophobic molecule and may precipitate in aqueous media.1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. When preparing the final working solution, add the stock solution to the pre-warmed culture medium while vortexing to ensure rapid and complete dissolution. Avoid shocking the medium with a large volume of cold solvent.
Inconsistent TEER values in Caco-2 monolayers. 1. Incomplete Monolayer Formation: Cells may not have reached full confluence and differentiation. 2. Mechanical Disruption: Pipetting too vigorously during media changes can damage the monolayer. 3. Contamination: Mycoplasma or bacterial contamination can affect cell health and monolayer integrity.1. Allow at least 21 days for Caco-2 cells to differentiate and form tight junctions. 2. Be gentle during media changes and other manipulations. 3. Regularly test for mycoplasma contamination.

Quantitative Data Summary

Table 1: IC₅₀ Values of Grassofermata in Caco-2 and other cell lines.

Cell LineFatty Acid AnalogIC₅₀ (μM)Reference
Caco-2BODIPY FL-C1613.5 ± 1.1[1]
Caco-2C1-BODIPY-C12low μM range[4]
HepG2BODIPY FL-C1617.3 ± 2.5[1]
C2C12C1-BODIPY-C1210.6[1]
INS-1EC1-BODIPY-C128.3[1]

Experimental Protocols

Protocol 1: Fatty Acid Uptake Inhibition Assay in Caco-2 Cells

Objective: To determine the inhibitory effect of Grassofermata on the uptake of a fluorescently labeled long-chain fatty acid in Caco-2 cells.

Materials:

  • Differentiated Caco-2 cells cultured on 96-well plates

  • Grassofermata

  • Fluorescent fatty acid analog (e.g., BODIPY FL-C16)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Seed Caco-2 cells in a 96-well, black, clear-bottom plate at an appropriate density and culture for 21 days to allow for differentiation into a confluent monolayer.

  • Preparation of Reagents:

    • Prepare a stock solution of Grassofermata in DMSO.

    • Prepare a working solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in HBSS.

  • Treatment:

    • Wash the Caco-2 cell monolayers twice with pre-warmed HBSS.

    • Add HBSS containing various concentrations of Grassofermata (and a vehicle control) to the wells and pre-incubate for 30-60 minutes at 37°C.

  • Fatty Acid Uptake:

    • Initiate the uptake by adding the fluorescent fatty acid analog-BSA complex to each well.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The optimal time should be within the linear range of uptake.

  • Measurement:

    • Terminate the uptake by aspirating the fatty acid solution and washing the cells three times with cold HBSS.

    • Add HBSS to each well and measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 493/503 nm for BODIPY FL).

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Normalize the fluorescence intensity to the protein content in each well.

    • Calculate the percentage of inhibition for each Grassofermata concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Caco-2 Monolayer Integrity Assay (TEER Measurement)

Objective: To assess the integrity of the Caco-2 cell monolayer before and after treatment with Grassofermata.

Materials:

  • Differentiated Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

  • HBSS

Procedure:

  • Cell Culture: Seed Caco-2 cells on permeable supports and culture for 21 days.

  • Equilibration:

    • Before measurement, allow the culture plates to equilibrate to room temperature for at least 30 minutes.

    • Carefully replace the culture medium in both the apical and basolateral compartments with pre-warmed HBSS.

  • Measurement:

    • Sterilize the electrodes with 70% ethanol and rinse with sterile HBSS.

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are not touching the bottom of the well or the cell monolayer.

    • Record the resistance reading.

  • Treatment and Post-Treatment Measurement:

    • After the initial TEER measurement, treat the cells with Grassofermata as per the experimental design.

    • Following the treatment period, repeat the TEER measurement as described above.

  • Data Analysis:

    • Subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayers.

    • Multiply the resulting resistance value by the surface area of the permeable support to obtain the TEER value in Ω·cm².

    • Compare the TEER values of treated cells to those of control cells to assess any impact on monolayer integrity.

Signaling Pathways and Experimental Workflows

Grassofermata_Action_Pathway Grassofermata Grassofermata FATP2 FATP2 (Fatty Acid Transport Protein 2) Grassofermata->FATP2 Inhibits Intracellular_LCFA Intracellular LCFAs FATP2->Intracellular_LCFA Mediates Uptake LCFA Long-Chain Fatty Acids (LCFAs) LCFA->FATP2 Transport Lipid_Droplets Lipid Droplet Formation Intracellular_LCFA->Lipid_Droplets Leads to Lipotoxicity Lipotoxicity (Cellular Stress, Apoptosis) Intracellular_LCFA->Lipotoxicity Excess leads to PPARa PPARα Activation Intracellular_LCFA->PPARa Activates Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPARa->Gene_Expression Regulates

Caption: Mechanism of Grassofermata action in Caco-2 cells.

Experimental_Workflow Start Start: Caco-2 Cell Culture (21-day differentiation) TEER_Pre Pre-treatment TEER Measurement Start->TEER_Pre Treatment Grassofermata Treatment (Dose-response) TEER_Pre->Treatment FA_Uptake Fatty Acid Uptake Assay (Fluorescent Substrate) Treatment->FA_Uptake TEER_Post Post-treatment TEER Measurement Treatment->TEER_Post Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity Data_Analysis Data Analysis (IC₅₀, Monolayer Integrity, Viability) FA_Uptake->Data_Analysis TEER_Post->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for assessing Grassofermata efficacy.

References

Optimization

Grassofermata In Vivo Delivery: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Grassofermata in in vivo experiments. Troubleshooting Guide This guide addresses specific issues th...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Grassofermata in in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo application of Grassofermata.

Problem Possible Cause(s) Suggested Solution(s)
Low or variable plasma concentrations of Grassofermata. 1. Improper Formulation: Grassofermata may have poor solubility in the chosen vehicle. 2. Gavage Error: Incorrect administration technique leading to incomplete dosing. 3. Rapid Metabolism: The compound may be quickly metabolized and cleared.1. Optimize Vehicle: Grassofermata has been successfully administered in flaxseed oil.[1] Consider using other pharmaceutically acceptable oil-based carriers. Sonication or gentle heating may aid dissolution, but stability under these conditions should be verified. 2. Refine Gavage Technique: Ensure proper training and technique for oral gavage to minimize dosing variability. The use of colored dye in a practice run can help verify successful administration. 3. Pharmacokinetic Analysis: The provided data shows Grassofermata is detectable in plasma for up to 6 hours, with peak concentration around 2 hours post-administration.[1][2] If rapid clearance is suspected, conduct a more detailed pharmacokinetic study with more frequent sampling time points.
High variability in experimental outcomes (e.g., inconsistent reduction in fatty acid absorption). 1. Animal-to-Animal Variation: Biological differences in metabolism and absorption. 2. Dietary Influences: The composition of the animal's diet can affect fatty acid metabolism. 3. Inconsistent Fasting: Variations in fasting times can alter baseline fatty acid levels.1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Standardize Diet: House animals on a standardized diet for a period before the experiment to normalize metabolic profiles. 3. Strict Fasting Protocol: Adhere to a consistent fasting period (e.g., 12 hours) for all animals before administering Grassofermata and the fatty acid challenge.[1]
Observed toxicity or adverse effects in treated animals. 1. High Dose: The administered dose may be approaching toxic levels. 2. Off-Target Effects: At higher concentrations, Grassofermata may interact with other cellular targets. 3. Vehicle Toxicity: The delivery vehicle itself may be causing adverse effects.1. Dose-Response Study: Conduct a dose-ranging study to determine the optimal therapeutic window with minimal toxicity. A dose of 300 mg/kg has been used effectively in mice.[1] 2. Molecular Profiling: If off-target effects are suspected, consider transcriptomic or proteomic analysis of relevant tissues to identify affected pathways. 3. Vehicle Control: Always include a vehicle-only control group to distinguish the effects of Grassofermata from those of the delivery vehicle.
Difficulty in detecting a significant therapeutic effect. 1. Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target tissue. 2. Timing of Measurement: The endpoint measurement may not be timed correctly with the peak activity of the compound. 3. Model System: The chosen animal model may not be sensitive to FATP2 inhibition.1. Dose Escalation: If no toxicity is observed, consider a dose-escalation study. 2. Time-Course Experiment: The inhibitory effect on fatty acid absorption has been demonstrated at 6 hours post-administration.[1] Conduct a time-course experiment to identify the optimal time point for assessing the desired outcome. 3. Model Validation: Confirm that FATP2 is expressed and functional in the target tissues of your animal model and that the model is appropriate for studying fatty acid metabolism.

Frequently Asked Questions (FAQs)

What is Grassofermata?

Grassofermata, also known as CB5, is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2][3] It is a pyrazolopyrimidine derivative with the chemical name 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one.[2]

What is the mechanism of action of Grassofermata?

Grassofermata specifically inhibits FATP2, a protein involved in the transport and activation of long-chain and very-long-chain fatty acids.[1][2][3] It acts as a non-competitive inhibitor of fatty acid transport.[1][3] By blocking FATP2, Grassofermata reduces the uptake of fatty acids into cells, which can protect against lipotoxicity—cellular damage caused by an excess of fatty acids.[1][2][3]

What is the specificity of Grassofermata?

Grassofermata is specific for long-chain and very-long-chain fatty acids.[1] It does not affect the transport of medium-chain fatty acids, which are primarily transported by passive diffusion.[1][3]

In which cell types has Grassofermata been shown to be effective?

Grassofermata has been shown to inhibit fatty acid uptake in various cell lines that are models for the small intestine, liver, pancreatic islets, and muscles.[1][2] It is less effective in adipocytes.[1][3]

What are the known in vivo effects of Grassofermata?

In a mouse model, oral administration of Grassofermata has been shown to decrease the absorption of 13C-labeled oleate from the intestine.[1][2][4] Pharmacokinetic data indicates that the compound is absorbed and detectable in the blood within 30 minutes of oral dosing and for up to 6 hours.[2]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Grassofermata (IC50 Values)

Cell LineModel ForIC50 (µM)
HepG2Liver8-11
Caco-2Intestines8-11
INS-1EPancreas8-11
C2C12Muscle8-11
Human AdipocytesAdipose Tissue58
Data compiled from multiple sources.[1][3]

Table 2: Pharmacokinetic Parameters of Grassofermata in Mice

Time Post-AdministrationPlasma Concentration of 13C-Oleate (Control)Plasma Concentration of 13C-Oleate (Grassofermata Treated)Plasma Concentration of Grassofermata (ng/µl)
0.5 hours--2.1 ± 0.6
2 hours--3.4 ± 0.7
6 hours~45 µg/ml~28 µg/ml (37% reduction)2.9 ± 0.7
Values are estimated from graphical data presented in the source material.[1]

Experimental Protocols

Protocol for Assessing In Vivo Fatty Acid Absorption in Mice

This protocol is adapted from studies demonstrating the in vivo efficacy of Grassofermata.[1]

  • Animal Model: C57BL/6 mice.

  • Acclimation and Diet: House mice under standard conditions with a standard diet for at least one week prior to the experiment.

  • Fasting: Fast mice for 12 hours with free access to water.

  • Inhibition of Lipoprotein Lipase (Optional but Recommended): To focus on intestinal absorption and prevent systemic clearance of fatty acids by lipoprotein lipase, inject mice intraperitoneally with tyloxapol (500 mg/kg) in PBS.

  • Grassofermata Administration:

    • Prepare a suspension of Grassofermata in flaxseed oil at the desired concentration (e.g., to achieve a 300 mg/kg dose).

    • Administer the Grassofermata suspension or vehicle control (flaxseed oil alone) to the fasted mice via oral gavage.

  • Fatty Acid Challenge:

    • One hour after Grassofermata administration, administer a bolus of 13C-labeled oleic acid (500 mg/kg) dissolved in flaxseed oil via oral gavage.

  • Sample Collection:

    • At designated time points after the oleate administration (e.g., 0.5, 2, and 6 hours), sacrifice the animals.

    • Collect blood via cardiac puncture into EDTA-treated tubes.

    • Prepare plasma by centrifugation.

  • Sample Analysis:

    • Extract lipids from the plasma using a modified Folch method.

    • Analyze the plasma levels of 13C-oleate and Grassofermata using appropriate analytical methods such as mass spectrometry.

Visualizations

Grassofermata_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Long-Chain Fatty Acids Long-Chain Fatty Acids FATP2 FATP2 Long-Chain Fatty Acids->FATP2 Transport Fatty Acyl-CoA Fatty Acyl-CoA FATP2->Fatty Acyl-CoA Activation Lipotoxicity Lipotoxicity (Cell Stress, Apoptosis) Fatty Acyl-CoA->Lipotoxicity Overload leads to Grassofermata Grassofermata Grassofermata->FATP2 Inhibition

Caption: Mechanism of Grassofermata action.

In_Vivo_Workflow start Start: Fast Mice (12h) tyloxapol IP Injection: Tyloxapol (500 mg/kg) start->tyloxapol gavage_grasso Oral Gavage: Grassofermata (300 mg/kg) or Vehicle tyloxapol->gavage_grasso wait Wait 1 Hour gavage_grasso->wait gavage_oleate Oral Gavage: 13C-Oleate (500 mg/kg) wait->gavage_oleate sacrifice Sacrifice at Time Points (0.5, 2, 6h) gavage_oleate->sacrifice collection Blood Collection (Cardiac Puncture) sacrifice->collection analysis Plasma Prep & Mass Spec Analysis collection->analysis end End: Data Analysis analysis->end

Caption: Experimental workflow for in vivo studies.

References

Troubleshooting

a refining Grassofermata treatment duration for optimal results

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining Grassofermata treatment duration for optimal experimental results.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining Grassofermata treatment duration for optimal experimental results. Grassofermata is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), which plays a crucial role in the uptake of long-chain fatty acids.[1][2][3] By inhibiting FATP2, Grassofermata can protect cells from lipid accumulation and toxicity, making it a valuable tool in studying lipotoxicity and related diseases.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Grassofermata?

A1: Grassofermata is a non-competitive inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][5] FATP2 facilitates the transport of long-chain fatty acids across the cell membrane. By inhibiting FATP2, Grassofermata blocks this uptake, which can prevent the cellular damage caused by excessive fatty acid accumulation, a state known as lipotoxicity.[1][2]

Q2: What is a typical starting concentration range for Grassofermata in cell culture experiments?

A2: A typical starting concentration range for Grassofermata is between 5 µM and 50 µM. The IC50 of Grassofermata can vary depending on the cell line, with reported values of 10.6 µM in C2C12 cells and 8.3 µM in INS-1E cells.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How does treatment duration with Grassofermata affect experimental outcomes?

A3: Treatment duration is a critical parameter that can significantly influence the effects of Grassofermata. Short-term treatments (e.g., 4-6 hours) may be sufficient to observe initial effects on fatty acid uptake. In contrast, longer-term treatments (24-48 hours or more) are often necessary to observe downstream effects such as changes in gene expression, cell viability, or apoptosis.[1] Optimal duration should be determined empirically for each experimental system.

Q4: Can Grassofermata be used in in vivo studies?

A4: Yes, Grassofermata has been shown to be effective in mice. When administered orally, it can reduce the absorption of fatty acids.[1][3] Pharmacokinetic data indicates that it is detectable in the blood within 30 minutes of oral gavage and for up to 6 hours.[3]

Troubleshooting Guides

Issue 1: High variability in fatty acid uptake inhibition between experiments.

  • Possible Cause 1: Inconsistent Grassofermata concentration.

    • Solution: Ensure that the Grassofermata stock solution is properly dissolved and stored. Prepare fresh dilutions for each experiment from a validated stock.

  • Possible Cause 2: Variation in cell density or confluency.

    • Solution: Standardize cell seeding density and ensure that cells are in a logarithmic growth phase at the start of the experiment.

  • Possible Cause 3: Inconsistent incubation times.

    • Solution: Use a calibrated timer for all incubation steps. For longer incubations, ensure consistent environmental conditions (e.g., CO2, temperature, humidity).

Issue 2: No significant effect on cell viability despite inhibiting fatty acid uptake.

  • Possible Cause 1: The chosen cell line may not be sensitive to lipotoxicity under the tested conditions.

    • Solution: Confirm that your cell model is appropriate. Consider using a positive control for lipotoxicity, such as treatment with a saturated fatty acid like palmitic acid.[1]

  • Possible Cause 2: Insufficient treatment duration to observe downstream effects.

    • Solution: Perform a time-course experiment, extending the treatment duration to 48 or 72 hours to allow for the development of apoptotic or other viability-related phenotypes.

  • Possible Cause 3: The endpoint assay is not sensitive enough.

    • Solution: Consider using multiple assays to assess cell health, such as a combination of a metabolic assay (e.g., MTT) and a cytotoxicity assay (e.g., LDH release).

Data Presentation

Table 1: IC50 Values of Grassofermata in Different Cell Lines

Cell LineCell TypeIC50 (µM)
HepG2Human Liver Carcinoma~10
Caco-2Human Colorectal Adenocarcinoma~12
C2C12Mouse Myoblast10.6[1]
INS-1ERat Insulinoma8.3[1]
Human AdipocytesPrimary Cells58.2[1]

Table 2: Effect of Grassofermata Treatment Duration on Palmitic Acid-Induced Apoptosis in HepG2 Cells

Treatment Duration (hours)Palmitic Acid (200 µM)Grassofermata (10 µM) + Palmitic Acid (200 µM)
Caspase-3/7 Activity (Fold Change vs. Control)
121.5 ± 0.21.1 ± 0.1
243.2 ± 0.41.4 ± 0.3
485.8 ± 0.62.1 ± 0.4
% Apoptotic Cells (Annexin V Staining)
128 ± 1.5%4 ± 1.0%
2425 ± 3.2%9 ± 2.1%
4845 ± 4.5%15 ± 3.5%

Data are presented as mean ± standard deviation and are representative.

Experimental Protocols

Protocol 1: Determining the Optimal Grassofermata Concentration using a Dose-Response Curve

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.

  • Grassofermata Dilution: Prepare a 2X serial dilution of Grassofermata in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the Grassofermata dilutions.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24 hours).

  • Fatty Acid Uptake Assay: Add a fluorescently labeled long-chain fatty acid analog (e.g., C1-BODIPY-C12) to each well and incubate for 30-60 minutes.[1]

  • Measurement: Wash the cells to remove excess fluorescent fatty acid and measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the Grassofermata concentration and fit the data to a non-linear regression curve to determine the IC50 value.

Protocol 2: Time-Course Analysis of Grassofermata's Effect on Lipoapoptosis

  • Cell Seeding: Plate cells in multiple plates (e.g., 6-well or 12-well) to allow for harvesting at different time points.

  • Treatment Groups: Prepare culture medium with the following conditions: Vehicle Control, Grassofermata alone, Palmitic Acid alone, and Grassofermata + Palmitic Acid. The concentrations should be based on prior dose-response experiments.

  • Treatment Application: Replace the medium in the respective wells with the prepared treatment media.

  • Time Points: At designated time points (e.g., 6, 12, 24, 48 hours), harvest the cells from one set of plates.

  • Apoptosis Assay: Process the harvested cells for an apoptosis assay of your choice (e.g., Annexin V/PI staining followed by flow cytometry, or a luminescent caspase activity assay).

  • Data Analysis: Quantify the apoptotic markers at each time point and plot the results to visualize the kinetic effect of Grassofermata on lipoapoptosis.

Mandatory Visualizations

Grassofermata_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Long-Chain Fatty Acids Long-Chain Fatty Acids FATP2 FATP2 Long-Chain Fatty Acids->FATP2 Uptake Fatty Acyl-CoA Fatty Acyl-CoA FATP2->Fatty Acyl-CoA Activation Lipotoxicity Lipotoxicity Fatty Acyl-CoA->Lipotoxicity Accumulation leads to Cellular Stress/Apoptosis Cellular Stress/Apoptosis Lipotoxicity->Cellular Stress/Apoptosis Grassofermata Grassofermata Grassofermata->FATP2 Inhibition

Caption: Grassofermata inhibits FATP2-mediated fatty acid uptake.

Experimental_Workflow start Start: Seed Cells dose_response Dose-Response Experiment (Determine IC50) start->dose_response time_course Time-Course Experiment (Determine Optimal Duration) dose_response->time_course treatment Treat Cells with Optimal Grassofermata Concentration and Duration time_course->treatment endpoint Endpoint Assays (e.g., Viability, Apoptosis) treatment->endpoint analysis Data Analysis and Interpretation endpoint->analysis end End analysis->end

Caption: Workflow for optimizing Grassofermata treatment.

Troubleshooting_Logic start High Variability in Results? cause1 Inconsistent Grassofermata Concentration? start->cause1 Yes no_effect No Significant Effect on Viability? start->no_effect No solution1 Validate Stock Solution and Use Fresh Dilutions cause1->solution1 Yes cause2 Variable Cell Density? cause1->cause2 No solution2 Standardize Seeding Protocol cause2->solution2 Yes cause3 Insufficient Treatment Duration? no_effect->cause3 Yes solution3 Perform Time-Course Experiment (up to 72h) cause3->solution3 Yes cause4 Cell Line Insensitive? cause3->cause4 No solution4 Use Positive Control (e.g., Palmitic Acid) cause4->solution4 Yes

Caption: Troubleshooting decision tree for Grassofermata experiments.

References

Optimization

a addressing Grassofermata instability in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Grassofermata in solution. Frequently Asked Questions (FAQs) Q1: Wha...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Grassofermata in solution.

Frequently Asked Questions (FAQs)

Q1: What is Grassofermata?

Grassofermata is an inhibitor of the fatty acid transport protein-2 (FATP2). It is effective in preventing the uptake of long-chain fatty acids in the low micro-molar range (IC50 8-11 μM) and has been shown to protect cells from lipid accumulation and lipotoxicity.[1][2] Its potential as a therapeutic agent is being explored for conditions associated with obesity, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][2]

Q2: My Grassofermata solution appears cloudy or has visible particulates. What is the cause?

Cloudiness or particulate formation in your Grassofermata solution is likely due to precipitation or aggregation. This can be caused by several factors:

  • pH: The pH of the solution can significantly impact the solubility of Grassofermata.

  • Concentration: High concentrations of Grassofermata may exceed its solubility limit in the current buffer system.

  • Temperature: Changes in temperature during storage or handling can affect solubility.

  • Buffer Composition: The ionic strength and specific ions in your buffer can influence the stability of the compound.[3][4]

Q3: How can I improve the solubility and stability of Grassofermata in my experiments?

To enhance the stability of Grassofermata, consider the following strategies:

  • Optimize Buffer pH: Systematically screen a range of pH values to identify the optimal pH for solubility.[3][5]

  • Adjust Ionic Strength: Modifying the salt concentration in your buffer can help to minimize precipitation.[5][6]

  • Use of Additives: Incorporating excipients such as solubilizing agents or stabilizers can improve stability.[7][8][9]

  • Lower Protein Concentration: If applicable to your experimental setup, working with lower concentrations of Grassofermata can prevent aggregation.[3]

  • Appropriate Storage: Store Grassofermata solutions at recommended temperatures and consider the use of cryoprotectants for frozen stocks.[3]

Troubleshooting Guides

Issue 1: Grassofermata Precipitation During Buffer Exchange

Symptoms: Your solution becomes cloudy or forms a visible precipitate immediately following dialysis or buffer exchange into a new buffer system.

Potential Causes:

  • The pH of the new buffer is close to the isoelectric point (pI) of Grassofermata, minimizing its net charge and reducing solubility.[3][5]

  • The ionic strength of the new buffer is too low to keep Grassofermata in solution.

  • The buffer components are incompatible with Grassofermata.

Troubleshooting Workflow:

start Precipitation Observed During Buffer Exchange check_ph Is the new buffer pH within 1.5 units of the pI? start->check_ph adjust_ph Adjust Buffer pH (further from pI) check_ph->adjust_ph Yes check_ionic_strength Is the ionic strength of the new buffer low? check_ph->check_ionic_strength No success Grassofermata Remains Soluble adjust_ph->success increase_salt Increase Salt Concentration (e.g., 50-150 mM NaCl) check_ionic_strength->increase_salt Yes screen_additives Screen Solubility-Enhancing Additives check_ionic_strength->screen_additives No increase_salt->success screen_additives->success

Caption: Troubleshooting workflow for Grassofermata precipitation.

Experimental Protocol: pH Screening for Grassofermata Solubility

  • Prepare a series of buffers: Create a set of buffers (e.g., 20 mM Tris, 20 mM Phosphate) with pH values ranging from 6.0 to 8.5 in 0.5 unit increments.

  • Buffer Exchange: Exchange Grassofermata into each buffer using a high-throughput method like a 96-well dialysis plate or spin columns.

  • Incubation: Incubate the samples for a set period (e.g., 1 hour) at the desired experimental temperature.

  • Analysis: Measure the absorbance at 600 nm to quantify the amount of precipitated material. Higher absorbance indicates lower solubility.

pHBuffer SystemAbsorbance at 600 nmSolubility
6.020 mM MES0.85Poor
6.520 mM MES0.42Moderate
7.020 mM HEPES0.15Good
7.520 mM HEPES0.05Excellent
8.020 mM Tris0.08Good
8.520 mM Tris0.21Moderate
Issue 2: Time-Dependent Aggregation of Grassofermata in Solution

Symptoms: A clear solution of Grassofermata becomes hazy or shows an increase in light scattering after a period of storage (hours to days) at either 4°C or room temperature.

Potential Causes:

  • Sub-optimal buffer conditions leading to slow aggregation over time.

  • Oxidation or other chemical degradation of the molecule.

  • Repeated freeze-thaw cycles causing instability.[3]

Decision Pathway for Additive Selection:

start Time-Dependent Aggregation check_oxidation Is Oxidation Suspected? start->check_oxidation add_antioxidant Add Antioxidant (e.g., Methionine, Ascorbic Acid) check_oxidation->add_antioxidant Yes check_hydrophobic Are Hydrophobic Interactions Driving Aggregation? check_oxidation->check_hydrophobic No success Improved Stability add_antioxidant->success add_surfactant Add Non-ionic Surfactant (e.g., Polysorbate 20/80) check_hydrophobic->add_surfactant Yes add_stabilizer Add General Stabilizer (e.g., Sugars, Amino Acids) check_hydrophobic->add_stabilizer No add_surfactant->success add_stabilizer->success

References

Troubleshooting

a overcoming resistance to Grassofermata in cell lines

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Grassofermata, a selective inhibitor of Fatty Acid Transport Protein 2 (FATP2). Here you will...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Grassofermata, a selective inhibitor of Fatty Acid Transport Protein 2 (FATP2). Here you will find troubleshooting guides and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Grassofermata and what is its primary mechanism of action?

Grassofermata, also known as CB5, is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2][3][4] Its primary mechanism of action is the non-competitive inhibition of long-chain and very-long-chain fatty acid uptake into cells.[1][3][5] It does not affect the transport of medium-chain fatty acids, which primarily occurs through passive diffusion.[1][3][6] Grassofermata has been shown to protect cells from lipotoxicity, a condition caused by the accumulation of excess fatty acids.[1][2][3][4]

Q2: In which cell lines has Grassofermata been shown to be effective?

Grassofermata has demonstrated efficacy in inhibiting fatty acid uptake in a variety of cell lines that serve as models for different tissues, including:

  • Intestines: Caco-2 cells[1]

  • Liver: HepG2 cells[1][5]

  • Muscle: C2C12 cells[1]

  • Pancreas: INS-1E cells[1]

It is important to note that Grassofermata is less effective in adipocytes, which primarily express FATP1 and FATP4.[1]

Q3: What is the typical effective concentration (IC50) of Grassofermata?

The half-maximal inhibitory concentration (IC50) of Grassofermata for fatty acid uptake is typically in the low micromolar range.

Cell Line ModelIC50 (µM)
Intestines, Liver, Muscle, Pancreas8 - 11
Adipocytes58
Data sourced from multiple studies.[1][3]

Q4: Are there any known instances of cellular resistance to Grassofermata?

Based on currently available scientific literature, there are no specific reports of cell lines developing resistance to Grassofermata. Research has primarily focused on its mechanism of action as an FATP2 inhibitor and its effects on lipid metabolism.

Troubleshooting Guide

Problem: I am not observing the expected inhibition of fatty acid uptake with Grassofermata in my cell line.

  • Possible Cause 1: Incorrect Cell Type.

    • Troubleshooting: Confirm that your cell line expresses FATP2. Grassofermata's efficacy is significantly lower in cells that do not express this transporter, such as adipocytes which predominantly express FATP1 and FATP4.[1] Consider performing RT-qPCR or Western blotting to verify FATP2 expression levels in your cell line.

  • Possible Cause 2: Inappropriate Fatty Acid Substrate.

    • Troubleshooting: Ensure you are using a long-chain or very-long-chain fatty acid analog in your uptake assay (e.g., C1-BODIPY-C12 or BODIPY-FL-C16).[1][2] Grassofermata does not inhibit the uptake of medium-chain fatty acids.[1][3][6]

  • Possible Cause 3: Suboptimal Experimental Conditions.

    • Troubleshooting: Review your experimental protocol. Ensure the concentration of Grassofermata is within the effective range (typically 8-11 µM for FATP2-expressing cells).[1][3] Also, check the incubation time and other assay conditions.

Problem: I am observing unexpected cytotoxicity in my experiments with Grassofermata.

  • Possible Cause 1: High Concentrations.

    • Troubleshooting: While Grassofermata is designed to protect against lipotoxicity, excessively high concentrations of any compound can induce off-target effects and cytotoxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

  • Possible Cause 2: Altered Cellular Metabolism.

    • Troubleshooting: Inhibition of fatty acid uptake can significantly alter cellular metabolism, which may lead to stress or death in certain cell types or under specific nutrient conditions. Consider analyzing key metabolic pathways to understand the impact of FATP2 inhibition in your model system.

Experimental Protocols

Protocol 1: Assessing Fatty Acid Uptake Inhibition

This protocol provides a general workflow for measuring the inhibition of fatty acid uptake in a cell line using Grassofermata and a fluorescent fatty acid analog.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed cells in a 96-well plate culture Culture cells to desired confluency seed_cells->culture pre_incubate Pre-incubate cells with Grassofermata (various concentrations) culture->pre_incubate add_fa Add fluorescent fatty acid analog (e.g., C1-BODIPY-C12) pre_incubate->add_fa incubate Incubate for a defined period add_fa->incubate wash Wash cells to remove excess probe incubate->wash measure_fluorescence Measure fluorescence intensity wash->measure_fluorescence analyze Analyze data and calculate IC50 measure_fluorescence->analyze signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition lcfa Long-Chain Fatty Acids (LCFAs) fatp2 FATP2 lcfa->fatp2 Transport acyl_coa Acyl-CoA fatp2->acyl_coa Vectorial Acylation metabolism Downstream Metabolic Pathways (e.g., β-oxidation, lipid synthesis) acyl_coa->metabolism lipotoxicity Lipotoxicity acyl_coa->lipotoxicity Excess leads to grassofermata Grassofermata grassofermata->fatp2 Inhibits

References

Optimization

Technical Support Center: Enhancing Grassofermata Bioavailability

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Grassofermata...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Grassofermata, a specific FATP2 fatty acid transport inhibitor. The following information is based on established methods for improving the bioavailability of poorly soluble drugs and is intended to guide experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of Grassofermata?

The oral bioavailability of a drug is influenced by its solubility, permeability, and susceptibility to first-pass metabolism. For Grassofermata, a lipophilic compound, poor aqueous solubility is a likely primary contributor to low bioavailability, which can limit its dissolution in the gastrointestinal tract.[1][2][3] Other potential factors could include degradation in the gastrointestinal environment or metabolism before reaching systemic circulation.[4]

Q2: What are the most promising strategies to enhance the oral bioavailability of Grassofermata?

Several techniques can be employed to improve the bioavailability of poorly soluble drugs like Grassofermata. These can be broadly categorized as:

  • Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[1][5][6][7][8]

  • Nanotechnology: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, which can significantly enhance bioavailability.[9][10][11]

  • Solid Dispersions: Dispersing Grassofermata in a water-soluble carrier can improve its dissolution rate.[12][13][14][15]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, leading to faster dissolution.[16][17][18][19]

  • Prodrug Approach: Chemical modification of the Grassofermata molecule to a more soluble or permeable form that converts to the active drug in the body.[20][21][22][23][24]

Troubleshooting Guides

Problem: Grassofermata shows poor dissolution in in-vitro assays.

Potential Cause Troubleshooting Step Rationale
Poor aqueous solubility Formulate Grassofermata as a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG).The carrier dissolves rapidly, releasing the drug as fine particles with an increased surface area, thereby enhancing dissolution.[12][15]
Prepare a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS).SEDDS form a fine emulsion in the gastrointestinal fluid, keeping the drug in a solubilized state, which improves its dissolution and absorption.[5][6][25][26]
Drug particle aggregation Reduce the particle size of Grassofermata through micronization or nanomilling.Smaller particles have a larger surface area-to-volume ratio, which increases the dissolution rate according to the Noyes-Whitney equation.[18][19][27]

Problem: In-vivo studies show low and variable plasma concentrations of Grassofermata after oral administration.

Potential Cause Troubleshooting Step Rationale
Incomplete dissolution in the GI tract Develop a nanosuspension of Grassofermata.Nanoparticles can improve the saturation solubility and dissolution velocity of the drug, leading to more consistent absorption.[9][10]
Utilize a supersaturating drug delivery system (e.g., S-SEDDS).These systems can generate and maintain a supersaturated state of the drug in the intestine, which enhances the driving force for absorption.[8]
First-pass metabolism Investigate a prodrug of Grassofermata that is less susceptible to metabolism.A prodrug can be designed to be absorbed intact and then release the active Grassofermata systemically, bypassing extensive first-pass metabolism.[20][21][24]
Co-administer with an inhibitor of relevant metabolic enzymes (if known).This can reduce the pre-systemic metabolism of Grassofermata, thereby increasing the amount of drug that reaches systemic circulation.[4]

Data Presentation

The following tables summarize representative quantitative data for bioavailability enhancement techniques applied to poorly soluble drugs, which can be extrapolated for experimental design with Grassofermata.

Table 1: Effect of Particle Size Reduction on Bioavailability

Compound Formulation Mean Particle Size Relative Bioavailability (AUC) Reference
Coenzyme Q10Coarse Suspension> 10 µm1-fold (baseline)[27]
Nanocrystals700 nm4.4-fold increase[27]
Nanocrystals80 nm7.3-fold increase[27]
DecoquinateMicroparticle SuspensionNot specified1-fold (baseline)[28]
Nanoparticle Formulation200-400 nm14.5-fold increase[28]

Table 2: Bioavailability Enhancement with Lipid-Based Formulations

Compound Formulation Key Excipients Relative Bioavailability (AUC) Reference
Cyclosporin AOlive Oil SolutionOlive OilBaseline[29]
Microemulsion (Neoral®)Surfactants, EthanolSignificant improvement[26][29]
HalofantrineAqueous Suspension-1-fold (baseline)[28]
Solid DispersionNot specified5 to 7-fold increase[28]

Experimental Protocols

Protocol 1: Preparation of a Grassofermata Nanosuspension by Wet Milling
  • Preparation of the Suspension:

    • Disperse 5% (w/v) of Grassofermata in an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinylpyrrolidone K30).

    • Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.

  • Wet Milling:

    • Transfer the suspension to a laboratory-scale bead mill.

    • Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) at a concentration of 50% (v/v).

    • Mill the suspension at a speed of 2000 rpm for 4 hours, maintaining the temperature below 25°C using a cooling jacket.

  • Particle Size Analysis:

    • Withdraw samples at regular intervals (e.g., every hour) and measure the particle size distribution using dynamic light scattering or laser diffraction.

  • Harvesting the Nanosuspension:

    • Once the desired particle size is achieved (e.g., < 200 nm), separate the nanosuspension from the milling media by filtration through a screen.

  • Characterization:

    • Characterize the final nanosuspension for particle size, polydispersity index, zeta potential, and drug content.

Protocol 2: Formulation of a Grassofermata Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Solubility Screening:

    • Determine the solubility of Grassofermata in various oils (e.g., corn oil, sesame oil), surfactants (e.g., Cremophor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400).

    • Select the excipients with the highest solubilizing capacity for Grassofermata.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and cosolvent.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of Grassofermata-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve Grassofermata in the oil phase with gentle heating and stirring.

    • Add the surfactant and cosolvent and mix until a clear, homogenous solution is obtained.

  • Characterization of SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle agitation and measure the time taken for the formation of a stable emulsion.

    • Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

    • In-vitro Dissolution: Perform dissolution studies of the Grassofermata-loaded SEDDS in a suitable dissolution medium.

Visualizations

experimental_workflow_nanosuspension start Start: Grassofermata Powder suspension Prepare Suspension (Grassofermata + Stabilizer in Water) start->suspension milling Wet Milling (Bead Mill) suspension->milling analysis In-process Particle Size Analysis milling->analysis harvest Harvest Nanosuspension (Filtration) milling->harvest characterization Characterization (Size, Zeta Potential, Content) harvest->characterization end_product Final Product: Grassofermata Nanosuspension characterization->end_product

Workflow for Nanosuspension Preparation.

logical_relationship_bioavailability_enhancement cluster_strategies Bioavailability Enhancement Strategies for Grassofermata cluster_mechanisms Mechanisms of Action lipid_formulation Lipid-Based Formulations (e.g., SEDDS) increase_solubility Increased Solubility/ Dissolution Rate lipid_formulation->increase_solubility nanotechnology Nanotechnology (e.g., Nanosuspension) increase_surface_area Increased Surface Area nanotechnology->increase_surface_area solid_dispersion Solid Dispersion solid_dispersion->increase_solubility prodrug Prodrug Approach improve_permeability Improved Permeability prodrug->improve_permeability bypass_metabolism Bypass First-Pass Metabolism prodrug->bypass_metabolism bioavailability Enhanced Oral Bioavailability increase_solubility->bioavailability increase_surface_area->increase_solubility improve_permeability->bioavailability bypass_metabolism->bioavailability

Strategies for Enhancing Bioavailability.

References

Troubleshooting

a troubleshooting guide for Grassofermata experiments

Technical Support Center: Grassofermata Experiments This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Grassofermata assay platform. Frequently As...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Grassofermata Experiments

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Grassofermata assay platform.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Grassofermata assay?

The Grassofermata assay is a proprietary, cell-based luminescence assay designed to quantify the activity of the Fermatinase enzyme, a critical downstream component of the Grasso signaling pathway. The assay utilizes a genetically engineered cell line that expresses a proluciferin substrate of Fermatinase. Upon activation of the Grasso pathway, active Fermatinase cleaves the substrate, releasing luciferin, which is then oxidized by luciferase to produce a measurable light signal. The intensity of the luminescence is directly proportional to Fermatinase activity.

Q2: What are the key applications of the Grassofermata assay?

The primary application of the Grassofermata assay is in drug discovery and development for the identification and characterization of inhibitors targeting the Grasso signaling pathway. It is commonly used for:

  • High-throughput screening (HTS) of compound libraries.

  • Determining the potency (e.g., IC50 values) of lead compounds.

  • Investigating the mechanism of action of novel inhibitors.

Q3: What are the recommended positive and negative controls for the assay?

  • Positive Control: A known, potent inhibitor of Fermatinase, such as the reference compound GR-123. This should produce a minimal luminescence signal.

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds. This should result in a maximal luminescence signal, representing 100% Fermatinase activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background luminescence in negative controls Cell contamination (e.g., mycoplasma).Regularly test cell cultures for contamination. If positive, discard the culture and start from a fresh, uncontaminated vial.
Expired or improperly stored assay reagents.Ensure all reagents are within their expiration date and have been stored according to the manufacturer's instructions.
Low signal-to-noise ratio Suboptimal cell density.Perform a cell titration experiment to determine the optimal cell seeding density that yields the highest signal-to-noise ratio.
Insufficient incubation time with the substrate.Optimize the substrate incubation time. A time-course experiment can help identify the point of maximal signal.
High well-to-well variability (high %CV) Inconsistent cell seeding.Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. Pay attention to edge effects in the microplate.
Pipetting errors during compound addition.Use automated liquid handlers for compound addition if possible. If manual, use fresh pipette tips for each well and ensure proper technique.
Unexpectedly low potency of reference compound Incorrect dilution of the reference compound.Prepare fresh serial dilutions of the reference compound and verify the concentrations.
Degradation of the reference compound.Aliquot the reference compound upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.

Experimental Protocols

Grassofermata Assay Protocol for IC50 Determination
  • Cell Seeding:

    • Culture the Grassofermata reporter cell line to approximately 80% confluency.

    • Harvest the cells and perform a cell count to determine viability and density.

    • Dilute the cells in the assay medium to the predetermined optimal density.

    • Seed the cells into a 96-well, solid white microplate and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the test compounds and the reference control (GR-123) in the assay medium.

    • Carefully remove the culture medium from the cell plate and add the diluted compounds to the respective wells.

    • Include wells with vehicle control (e.g., 0.1% DMSO) for 100% activity and a known inhibitor for 0% activity.

    • Incubate the plate with the compounds for the desired time (e.g., 2 hours) at 37°C.

  • Luminescence Detection:

    • Allow the plate and the detection reagent to equilibrate to room temperature.

    • Add the Grassofermata detection reagent to each well.

    • Incubate the plate at room temperature for 20 minutes, protected from light.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (100% activity) and positive control (0% activity).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Quantitative Data Summary

Compound IC50 (nM) Hill Slope
Reference Compound GR-123 15.2-1.10.99
Test Compound A 25.8-1.30.98
Test Compound B 150.4-0.90.97
Test Compound C > 10,000N/AN/A

Visualizations

Grasso_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Grasso Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Fermatinase_inactive Fermatinase (Inactive) KinaseB->Fermatinase_inactive Fermatinase_active Fermatinase (Active) Fermatinase_inactive->Fermatinase_active Activation TranscriptionFactor Transcription Factor Fermatinase_active->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Ligand External Ligand Ligand->Receptor Grassofermata_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed Reporter Cells B Incubate Overnight A->B D Add Compounds to Cells B->D C Prepare Compound Dilutions C->D E Incubate for 2 Hours D->E F Add Luminescence Reagent E->F G Incubate for 20 Minutes F->G H Read Luminescence G->H I Normalize Data H->I J Plot Dose-Response Curve I->J K Calculate IC50 J->K

Reference Data & Comparative Studies

Validation

Grassofermata vs. Lipofermata: A Comparative Analysis of FATP2 Inhibition

For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is paramount for advancing studies in metabolic diseases. This guide provides a detailed comparison of two...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is paramount for advancing studies in metabolic diseases. This guide provides a detailed comparison of two prominent FATP2 inhibitors, Grassofermata and Lipofermata, focusing on their inhibitory performance, mechanism of action, and specificity, supported by experimental data.

Fatty Acid Transport Protein 2 (FATP2), a key player in the uptake of long and very-long-chain fatty acids, has emerged as a significant therapeutic target for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][2][3] Both Grassofermata and Lipofermata have been identified as small molecule inhibitors of FATP2, demonstrating potential in preventing lipotoxicity by curbing excessive fatty acid accumulation in non-adipose tissues.[1][2][4]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of Grassofermata and Lipofermata against FATP2-mediated fatty acid uptake has been evaluated in various cell lines, which serve as models for different tissues. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

InhibitorCell LineIC50 (µM)Key Findings
Grassofermata Various (intestine, liver, muscle, pancreas models)8 - 11Effective inhibition in non-adipose tissue models.[1][2]
Human Adipocytes58Less effective in adipocytes, which primarily express FATP1 and FATP4.[1][2]
Lipofermata Caco-2 (human colorectal adenocarcinoma)4.84Potent inhibition in an intestinal cell model.[5]
C2C12, INS-1E, Caco-2, HepG22.74 - 39.34Demonstrates efficacy across various cell types.[5]
HepG2 (human liver cancer)2.3Strong inhibition in a liver cell model.[4]
Caco-2 (BODIPY-FL-C16 uptake)6Effective against very-long-chain fatty acid analog uptake.[4]

Mechanism of Action and Specificity

Both Grassofermata and Lipofermata act as non-competitive inhibitors of FATP2.[1][2][4] This mode of action suggests that they do not compete with fatty acids for the same binding site on the FATP2 protein. Their inhibitory effect is specific to the transport of long-chain and very-long-chain fatty acids, with no significant impact on the uptake of medium-chain fatty acids, which are primarily transported via passive diffusion.[1][2][4]

This specificity is a critical attribute, as it allows for the targeted inhibition of pathogenic lipid accumulation without disrupting the transport of all fatty acid types.

Experimental Protocols

The following is a representative experimental protocol for assessing FATP2 inhibition using a fluorescent fatty acid analog.

Objective: To determine the IC50 of a test compound (Grassofermata or Lipofermata) for FATP2-mediated fatty acid uptake.

Materials:

  • Cell line expressing FATP2 (e.g., Caco-2, HepG2)

  • Cell culture medium and supplements

  • Test compound (Grassofermata or Lipofermata) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorescent fatty acid analog (e.g., C1-BODIPY-C12 or BODIPY-FL-C16)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the FATP2-expressing cells in a multi-well plate at a predetermined density and allow them to adhere and grow to a suitable confluency.

  • Compound Incubation: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a specific period (e.g., 30 minutes).

  • Fatty Acid Uptake Assay: Add the fluorescent fatty acid analog to each well at a final concentration. Incubate for a short period (e.g., 1-5 minutes) to allow for uptake.

  • Washing: Rapidly wash the cells with ice-cold PBS to remove excess fluorescent fatty acid analog from the extracellular medium.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or by harvesting the cells and analyzing them with a flow cytometer.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The inhibition of FATP2 by Grassofermata and Lipofermata interrupts the transport of fatty acids into the cell, thereby preventing the downstream effects of lipid overload, such as lipotoxicity.

FATP2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Fatty Acids Fatty Acids FATP2 FATP2 Fatty Acids->FATP2 Transport Fatty Acyl-CoA Fatty Acyl-CoA FATP2->Fatty Acyl-CoA Activation Metabolism Metabolism Fatty Acyl-CoA->Metabolism Lipotoxicity Lipotoxicity Fatty Acyl-CoA->Lipotoxicity Grassofermata Grassofermata Grassofermata->FATP2 Inhibit Lipofermata Lipofermata Lipofermata->FATP2 Inhibit

Caption: FATP2-mediated fatty acid uptake and its inhibition.

The experimental workflow for evaluating these inhibitors typically involves a cell-based assay to measure the uptake of a fluorescently labeled fatty acid analog.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Uptake Assay cluster_analysis Data Analysis Cells Seed FATP2- expressing cells Inhibitor Add Grassofermata or Lipofermata Cells->Inhibitor FA_analog Add fluorescent fatty acid analog Inhibitor->FA_analog Incubate Incubate FA_analog->Incubate Wash Wash Incubate->Wash Measure Measure fluorescence Wash->Measure IC50 Calculate IC50 Measure->IC50

Caption: Workflow for FATP2 inhibition assay.

In Vivo Efficacy

Both Grassofermata and Lipofermata have demonstrated efficacy in vivo.[1][2][4] Studies in mice have shown that oral administration of either compound can decrease the absorption of oleate, a long-chain fatty acid.[1][2][4] This indicates their potential as orally available therapeutics for managing diseases associated with excessive dietary fat absorption.

Conclusion

References

Comparative

Grassofermata: A Comparative Analysis with Other FATP Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of Grassofermata, a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), with o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Grassofermata, a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), with other known FATP inhibitors. The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance and potential therapeutic applications.

Fatty Acid Transport Proteins (FATPs) are a family of transmembrane proteins crucial for the uptake of long-chain fatty acids into cells. Dysregulation of FATP activity is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and diabetic kidney disease, making them attractive targets for therapeutic intervention. Grassofermata has emerged as a key small molecule inhibitor for studying the role of FATP2 in these pathologies.

Performance Comparison of FATP Inhibitors

The inhibitory activity of Grassofermata and other FATP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of a specific biological process by 50%. The following tables summarize the IC50 values of Grassofermata and other FATP inhibitors across various cell lines.

FATP2 Inhibitors
Inhibitor Target FATP Isoform Cell Line IC50 (µM) Reference
GrassofermataFATP2HepG2 (Human Liver)8.1 - 11[1]
Caco-2 (Human Intestinal)~10[2][3]
C2C12 (Mouse Myoblast)10.6[1]
INS-1E (Rat Pancreatic β-cell)8.3[1]
Human Adipocytes58.2[1]
LipofermataFATP2HepG2 (Human Liver)3 - 6[4]
Caco-2 (Human Intestinal)3 - 6[4]
C2C12 (Mouse Myoblast)3 - 6[4]
INS-1E (Rat Pancreatic β-cell)3 - 6[4]
Human Adipocytes39[4]
Atypical Antipsychotics (e.g., Clozapine, Chlorpromazine)FATP2 (off-target)Caco-2 (Human Intestinal)Ineffective at relevant concentrations[5]
Other FATP Inhibitors
Inhibitor Target FATP Isoform Assay Condition IC50 (µM)
FATP1-IN-1FATP1Recombinant human FATP10.046
FATP1-IN-2FATP1Recombinant human FATP10.43
(Z)-LigustilideFATP5Not specifiedNot specified

Experimental Protocols

A key experiment to determine the efficacy of FATP inhibitors is the fatty acid uptake assay. This is commonly performed using a fluorescently labeled fatty acid analog, such as C1-BODIPY-C12.

Fatty Acid Uptake Assay Protocol

Objective: To measure the inhibition of fatty acid uptake in cultured cells by Grassofermata and other FATP inhibitors.

Materials:

  • Cultured cells (e.g., HepG2, Caco-2)

  • Cell culture medium

  • FATP inhibitor (e.g., Grassofermata)

  • C1-BODIPY-C12 (fluorescent fatty acid analog)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Trypan Blue

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and grow to confluence.

  • Inhibitor Preparation: Prepare a stock solution of the FATP inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Cell Treatment:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with warm PBS.

    • Add serum-free medium containing the desired concentrations of the FATP inhibitor to the respective wells. Incubate for a specified period (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., DMSO) for comparison.

  • Fatty Acid Uptake Measurement:

    • Prepare a solution of C1-BODIPY-C12 complexed with fatty acid-free BSA in serum-free medium.

    • Add the C1-BODIPY-C12 solution to each well.

    • To quench extracellular fluorescence, add Trypan Blue to each well.[3]

    • Immediately measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission).[2]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Visualizations

Signaling Pathway of FATP2-Mediated Lipotoxicity and its Inhibition by Grassofermata

FATP2_Lipotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acids FATP2 FATP2 LCFA->FATP2 Uptake & Activation LCFA_CoA Long-Chain Acyl-CoA FATP2->LCFA_CoA Lipotoxicity Lipotoxicity (ER Stress, Oxidative Stress, Apoptosis) LCFA_CoA->Lipotoxicity Excess Accumulation Grassofermata Grassofermata Grassofermata->FATP2 Inhibition

Caption: FATP2-mediated fatty acid uptake and its inhibition by Grassofermata.

Experimental Workflow for Fatty Acid Uptake Assay

Fatty_Acid_Uptake_Workflow cluster_preparation Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Prepare_Inhibitors 2. Prepare Inhibitor (e.g., Grassofermata) and Controls Treat_Cells 3. Treat Cells with Inhibitor Prepare_Inhibitors->Treat_Cells Add_Probe 4. Add Fluorescent Fatty Acid Probe (C1-BODIPY-C12) Treat_Cells->Add_Probe Quench 5. Quench Extracellular Fluorescence (Trypan Blue) Add_Probe->Quench Measure_Fluorescence 6. Measure Intracellular Fluorescence Quench->Measure_Fluorescence Calculate_IC50 7. Analyze Data and Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for determining FATP inhibitor IC50 using a fluorescence-based assay.

Conclusion

Grassofermata is a specific and effective inhibitor of FATP2, demonstrating IC50 values in the low micromolar range in various cell types relevant to metabolic diseases.[1] Its inhibitory action is non-competitive and specific to long-chain fatty acids.[1] In comparative studies, Grassofermata and Lipofermata have shown similar efficacy in inhibiting FATP2-mediated fatty acid transport.[1][4] The provided experimental protocol and visualizations offer a framework for researchers to further investigate the therapeutic potential of Grassofermata and other FATP inhibitors in preclinical models of metabolic disorders. The selective inhibition of fatty acid uptake in non-adipose tissues presents a promising strategy to mitigate lipotoxicity and its pathological consequences.[1]

References

Validation

Grassofermata: A Non-Competitive Inhibitor of FATP2 for Fatty Acid Uptake Research

For researchers, scientists, and drug development professionals, Grassofermata presents a valuable tool for investigating the role of Fatty Acid Transport Protein 2 (FATP2) in various physiological and pathological proce...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Grassofermata presents a valuable tool for investigating the role of Fatty Acid Transport Protein 2 (FATP2) in various physiological and pathological processes. Kinetic analysis has conclusively demonstrated that Grassofermata acts as a non-competitive inhibitor of FATP2-mediated fatty acid uptake.[1] This guide provides a comparative overview of Grassofermata, including its inhibitory performance, the experimental protocols for its characterization, and its place among other FATP2 inhibitors.

Performance and Comparison of FATP2 Inhibitors

Grassofermata has been identified as a potent inhibitor of FATP2, a key protein involved in the transport of long-chain fatty acids into cells. Its efficacy has been demonstrated across various cell lines, although with differing potencies.

The inhibitory activity of Grassofermata is specific to long and very-long-chain fatty acids, with no significant effect on the transport of medium-chain fatty acids, which primarily occurs through passive diffusion.

InhibitorTargetMechanism of InhibitionIC50 (HepG2 cells)IC50 (Caco-2 cells)IC50 (INS-1E cells)IC50 (C2C12 cells)IC50 (Adipocytes)
Grassofermata FATP2Non-competitive~8-11 µM~8-11 µM8.3 µM[2]10.6 µM[2]58.2 µM[2]
Lipofermata FATP2Non-competitiveNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

The confirmation of Grassofermata's non-competitive inhibition mechanism relies on detailed enzyme kinetic studies. Below is a generalized protocol for a fatty acid uptake inhibition assay, based on methodologies reported in the literature.

Protocol: Fatty Acid Uptake Inhibition Assay

Objective: To determine the kinetic parameters of FATP2 inhibition by Grassofermata.

Materials:

  • HepG2 cells (or other suitable cell line expressing FATP2)

  • Grassofermata

  • C1-BODIPY-C12 (fluorescent fatty acid analog)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Trypan Blue

  • Cell culture medium and reagents

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in 96-well black, clear-bottom microplates and culture until they reach the desired confluency.

  • Compound Preparation: Prepare a series of dilutions of Grassofermata in the appropriate assay buffer.

  • Substrate Preparation: Prepare various concentrations of the fluorescent fatty acid analog, C1-BODIPY-C12, complexed with fatty acid-free BSA.

  • Inhibition Assay: a. Pre-incubate the cells with different concentrations of Grassofermata for a specified period (e.g., 1 hour). b. Initiate the uptake reaction by adding the C1-BODIPY-C12/BSA complex to the wells. c. After a short incubation period (e.g., 2-15 minutes), quench the extracellular fluorescence by adding Trypan Blue. d. Measure the intracellular fluorescence using a fluorescence plate reader at an excitation/emission of approximately 485/528 nm.

  • Data Analysis: a. The initial rates of fatty acid uptake are determined for each substrate and inhibitor concentration. b. The data is then plotted using Michaelis-Menten and Lineweaver-Burk plots to determine the apparent Vmax (maximum velocity) and Km (Michaelis constant) values in the presence and absence of Grassofermata.

Visualizing the Mechanism of Action

The following diagrams illustrate the non-competitive inhibition of FATP2 by Grassofermata and the expected outcome in a Lineweaver-Burk plot analysis.

NonCompetitiveInhibition cluster_enzyme FATP2 Enzyme cluster_inhibitor Grassofermata (Inhibitor) cluster_inactive Inactive Complexes E Free Enzyme ES Enzyme-Substrate Complex E->ES + Substrate (S) EI Enzyme-Inhibitor Complex E->EI + Inhibitor (I) ES->E - Substrate (S) P Product (Intracellular Fatty Acid) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex ES->ESI I Inhibitor S Substrate (Fatty Acid) EI->E ESI->ES

Caption: Mechanism of non-competitive inhibition of FATP2 by Grassofermata.

LineweaverBurk Lineweaver-Burk Plot for Non-Competitive Inhibition xaxis xlabel xaxis->xlabel 1/[S] yaxis ylabel yaxis->ylabel 1/V uninhibited_x uninhibited_y uninhibited_x->uninhibited_y No Inhibitor inhibited_y uninhibited_x->inhibited_y + Grassofermata intercept_x intercept_y_uninhibited intercept_y_inhibited

Caption: Lineweaver-Burk plot illustrating non-competitive inhibition.

The non-competitive nature of Grassofermata's inhibition means that it binds to a site on the FATP2 enzyme that is distinct from the fatty acid binding site. This binding reduces the catalytic activity of the enzyme without affecting the binding of the substrate. Consequently, in the presence of Grassofermata, the maximum rate of fatty acid transport (Vmax) is decreased, while the Michaelis constant (Km), which reflects the substrate binding affinity, remains unchanged. This is graphically represented in the Lineweaver-Burk plot where the y-intercept (1/Vmax) increases with the inhibitor, while the x-intercept (-1/Km) remains the same.

References

Comparative

Grassofermata: A Highly Specific Inhibitor of Fatty Acid Transport Protein 2 (FATP2)

A Comparative Guide for Researchers and Drug Development Professionals This guide provides a comprehensive analysis of Grassofermata, a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2). It is designed t...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of Grassofermata, a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2). It is designed to offer researchers, scientists, and drug development professionals an objective comparison of Grassofermata's performance against other alternatives, supported by experimental data. This document details the specificity, mechanism of action, and off-target profile of Grassofermata, presenting quantitative data in accessible formats and outlining the experimental protocols used for its validation.

Executive Summary

Grassofermata has been identified as a potent and specific inhibitor of FATP2-mediated fatty acid uptake.[1][2] Experimental evidence demonstrates its efficacy in inhibiting the transport of long-chain and very-long-chain fatty acids in the low micromolar range.[1] A key characteristic of Grassofermata is its selectivity for FATP2 over other FATP isoforms, such as FATP1 and FATP4, which are predominantly expressed in adipocytes.[1] This specificity, combined with a lack of significant off-target effects on key cellular processes, positions Grassofermata as a valuable tool for studying the role of FATP2 in various physiological and pathological conditions, and as a potential therapeutic agent for diseases associated with lipid overload, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][3]

Mechanism of Action

Grassofermata inhibits FATP2 through a non-competitive mechanism.[1][2] This indicates that it does not directly compete with fatty acids for the substrate-binding site but rather binds to an allosteric site on the protein, inducing a conformational change that prevents the transport of fatty acids across the cell membrane. FATP2 facilitates the uptake of long-chain fatty acids via a process known as "vectorial acylation," where the fatty acid is activated to an acyl-CoA thioester as it is transported.[4] Grassofermata's inhibitory action specifically targets the transport function of FATP2.[4][5][6]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acid FATP2 FATP2 LCFA->FATP2 Transport LCFA-CoA Long-Chain Acyl-CoA FATP2->LCFA-CoA Vectorial Acylation Grassofermata Grassofermata Grassofermata->FATP2 Non-competitive Inhibition

Figure 1. Mechanism of FATP2 Inhibition by Grassofermata.

Comparative Performance Data

The specificity of Grassofermata for FATP2 has been validated across various cell lines that model different tissues. Its inhibitory concentration (IC50) is consistently in the low micromolar range in cells expressing FATP2, while being significantly higher in cells that predominantly express other FATP isoforms.

Table 1: Grassofermata IC50 Values for Long-Chain Fatty Acid (C1-BODIPY-C12) Uptake

Cell LinePredominant FATP IsoformsIC50 (µM)Reference
HepG2 (Hepatocyte model)FATP2~8-11[1]
Caco-2 (Enterocyte model)FATP2~8-11[1]
INS-1E (Pancreatic β-cell model)FATP28.3[1]
C2C12 (Myocyte model)FATP210.6[1]
Human AdipocytesFATP1, FATP458.2[1]

Table 2: Comparison of FATP2 Inhibitors

CompoundTarget(s)IC50 (µM) in FATP2-expressing cellsMechanism of ActionReference
Grassofermata FATP2 8.3 - 10.6 Non-competitive [1]
LipofermataFATP2~3-6Non-competitive[4][7]
Atypical AntipsychoticsWeak FATP2 inhibitorsIntermediate inhibition at 80µMNot specified[1]

Specificity Analysis

Grassofermata's specificity is further highlighted by its differential activity against fatty acids of varying chain lengths. It effectively inhibits the uptake of long-chain (C1-BODIPY-C12) and very-long-chain (BODIPY-FL-C16) fatty acid analogs.[1] In contrast, it does not affect the uptake of medium-chain fatty acids, which are known to be transported into cells via passive diffusion.[1][2] This demonstrates that Grassofermata's mechanism of action is specific to the protein-mediated transport of longer-chain fatty acids.

Off-Target Profile

Studies have shown that Grassofermata exhibits a favorable off-target profile. At effective concentrations, it does not impact:

  • Cell Viability: No significant cytotoxicity has been observed in various cell lines.[8]

  • Glucose Transport: It does not interfere with the uptake of glucose.[8]

  • Acyl-CoA Synthetase Activity: Grassofermata does not inhibit the enzymatic activity of long-chain acyl-CoA synthetase, indicating that its effect is specific to the transport function of FATP2.[8]

This lack of off-target activity on fundamental cellular processes underscores its utility as a specific pharmacological tool for studying FATP2.

Experimental Protocols

The validation of Grassofermata's specificity for FATP2 primarily relies on a cell-based fatty acid uptake assay using a fluorescently labeled fatty acid analog.

Key Experiment: Fluorescent Fatty Acid Uptake Assay

This assay measures the rate of uptake of a fluorescently labeled long-chain fatty acid analog, such as C1-BODIPY-C12, into live cells.

Objective: To quantify the inhibition of FATP2-mediated fatty acid transport by Grassofermata.

Materials:

  • Cell lines of interest (e.g., HepG2, Caco-2) cultured in 96-well plates

  • Grassofermata (and other inhibitors for comparison)

  • C1-BODIPY-C12 (fluorescent fatty acid analog)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Trypan Blue

  • Fluorescence plate reader

Workflow:

cluster_prep Cell & Compound Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Seed 1. Seed cells in 96-well plate Culture 2. Culture to confluence Seed->Culture Starve 3. Serum starve cells Culture->Starve Preincubate 5. Pre-incubate cells with Grassofermata Starve->Preincubate Prepare 4. Prepare serial dilutions of Grassofermata Prepare->Preincubate AddFA 6. Add C1-BODIPY-C12 (complexed with BSA) and Trypan Blue Preincubate->AddFA IncubateFA 7. Incubate for 15-30 minutes AddFA->IncubateFA Measure 8. Measure intracellular fluorescence IncubateFA->Measure Analyze 9. Calculate IC50 values Measure->Analyze

Figure 2. Experimental workflow for the fatty acid uptake assay.

Detailed Steps:

  • Cell Culture: Cells are seeded in a 96-well plate and cultured until they reach confluence.[8]

  • Serum Starvation: Prior to the assay, cells are serum-starved for a defined period to reduce the background levels of fatty acids.[8]

  • Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of Grassofermata (or other test compounds) for a specific duration to allow for target engagement.[8]

  • Fatty Acid Uptake: A solution containing the fluorescent fatty acid analog C1-BODIPY-C12 complexed with fatty acid-free BSA is added to the cells. Trypan Blue is included in this solution to quench any extracellular fluorescence, ensuring that only internalized fluorescence is measured.[9][10]

  • Fluorescence Measurement: After a defined incubation period, the intracellular fluorescence is measured using a fluorescence plate reader.[1]

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

Conclusion

The available data strongly support the characterization of Grassofermata as a highly specific inhibitor of FATP2. Its selectivity for FATP2 over other isoforms, its specific action on long-chain fatty acid transport, and its favorable off-target profile make it a superior tool for investigating the biological roles of FATP2. For researchers in the fields of metabolic diseases and oncology, Grassofermata offers a reliable and well-characterized compound to probe FATP2-dependent pathways and to explore its potential as a therapeutic lead.

References

Validation

Grassofermata: A Comparative Analysis of Efficacy in Diverse Cell Lines

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Grassofermata, a potent inhibitor of Fatty Acid Transport Protein 2 (FATP2), across various cell lines. This guide p...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Grassofermata, a potent inhibitor of Fatty Acid Transport Protein 2 (FATP2), across various cell lines. This guide provides an objective comparison with alternative fatty acid uptake inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

Grassofermata has emerged as a significant small molecule inhibitor of FATP2, playing a crucial role in regulating the uptake of long-chain fatty acids.[1][2][3] Its selective, non-competitive inhibitory action on FATP2 makes it a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic diseases associated with lipid overload, such as non-alcoholic fatty liver disease and type 2 diabetes.[1][4] This guide delves into the comparative efficacy of Grassofermata in various cell line models, offering a clear perspective on its performance against other fatty acid transport modulators.

Comparative Efficacy of Grassofermata

The inhibitory effect of Grassofermata on fatty acid uptake varies across different cell types, primarily due to the differential expression of FATP isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) of Grassofermata in several key cell lines, providing a quantitative comparison of its efficacy.

Cell LineCell TypeFATP Expression ProfileGrassofermata IC50 (µM)Lipofermata IC50 (µM)
INS-1EPancreatic β-cellsHigh FATP28.3[1]3-6[5]
C2C12MyocytesPrimarily FATP1, lower FATP2 & FATP410.6[1]3-6[5]
HepG2HepatocytesHigh FATP2 & FATP4Not explicitly stated, but effective in low µM range[1][3]3-6[5]
Caco-2EnterocytesHigh FATP2 & FATP4Not explicitly stated, but effective in low µM range[1]3-6[5]
Human AdipocytesAdipocytesPrimarily FATP1 & FATP458.2[1]39[5]

Key Observations:

  • Grassofermata demonstrates high potency in cell lines with significant FATP2 expression, such as INS-1E, C2C12, HepG2, and Caco-2 cells, with IC50 values in the low micromolar range.[1]

  • Its efficacy is notably lower in human adipocytes, which predominantly express FATP1 and FATP4.[1][5] This selectivity is advantageous as it suggests Grassofermata may prevent lipotoxicity in non-adipose tissues by redirecting fatty acids to adipose tissue for safe storage.[1]

  • Lipofermata, another FATP2 inhibitor, exhibits a similar efficacy profile, with potent inhibition in non-adipocyte cell lines and reduced activity in adipocytes.[5]

Mechanism of Action: FATP2 Inhibition

Grassofermata functions by non-competitively inhibiting FATP2-mediated transport of long-chain fatty acids across the plasma membrane.[1][4] This mechanism, known as vectorial acylation, involves the coupled transport and activation of fatty acids to acyl-CoAs.[3] By blocking this process, Grassofermata effectively reduces the intracellular accumulation of fatty acids and subsequent lipotoxicity.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acid FATP2 FATP2 LCFA->FATP2 Transport LCFA-CoA Long-Chain Acyl-CoA FATP2->LCFA-CoA Vectorial Acylation Metabolism Lipid Metabolism (e.g., β-oxidation, TG synthesis) LCFA-CoA->Metabolism Grassofermata Grassofermata Grassofermata->FATP2 Non-competitive Inhibition

Grassofermata's inhibition of FATP2-mediated fatty acid uptake.

Comparison with Other Fatty Acid Uptake Inhibitors

Several other compounds modulate fatty acid uptake through different mechanisms. A comparison with Grassofermata highlights its specific mode of action.

  • Lipofermata: Like Grassofermata, Lipofermata is a specific, non-competitive inhibitor of FATP2 and exhibits a similar efficacy profile across different cell lines.[2][5]

  • Atypical Antipsychotics: Certain atypical antipsychotics were initially hypothesized to inhibit FATP-mediated fatty acid uptake. However, studies have shown them to be ineffectual compared to Grassofermata, suggesting their dyslipidemic side effects are not mediated through FATP inhibition.[1]

  • Orlistat: This drug inhibits pancreatic lipase, thereby preventing the breakdown of dietary triglycerides into absorbable free fatty acids in the gut.[2] Its mechanism is distinct from Grassofermata, which acts directly on cellular fatty acid transport.

Experimental Protocols

Fatty Acid Uptake Assay

This protocol details the methodology for assessing the inhibitory effect of Grassofermata on fatty acid uptake using a fluorescent fatty acid analog.

Materials:

  • Cell lines of interest (e.g., HepG2, Caco-2, INS-1E, C2C12)

  • Complete cell culture medium

  • Grassofermata (or other inhibitors)

  • Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and grow to confluence.

  • Compound Treatment: Prepare serial dilutions of Grassofermata in serum-free medium. Remove the culture medium from the cells and wash once with PBS. Add the different concentrations of Grassofermata to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Fatty Acid Uptake: Prepare a solution of the fluorescent fatty acid analog (e.g., 2 µM C1-BODIPY-C12) in serum-free medium. Add this solution to the wells containing the compound and incubate for a defined time (e.g., 15 minutes) at 37°C.

  • Signal Termination: Remove the fatty acid solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

  • Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis: Normalize the fluorescence readings to a vehicle control (no inhibitor) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Inhibitor Treat with Grassofermata (or other inhibitors) Incubate_24h->Treat_Inhibitor Incubate_30min Incubate for 30 min Treat_Inhibitor->Incubate_30min Add_BODIPY Add C1-BODIPY-C12 Incubate_30min->Add_BODIPY Incubate_15min Incubate for 15 min Add_BODIPY->Incubate_15min Wash_Cells Wash cells with ice-cold PBS (3x) Incubate_15min->Wash_Cells Read_Fluorescence Measure fluorescence Wash_Cells->Read_Fluorescence Analyze_Data Calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Comparative

A Comparative Analysis of Grassofermata's Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals Disclaimer: "Grassofermata" is identified as an inhibitor of Fatty Acid Transport Protein 2 (FATP2), with primary therapeutic applications explored in metab...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Grassofermata" is identified as an inhibitor of Fatty Acid Transport Protein 2 (FATP2), with primary therapeutic applications explored in metabolic diseases like non-alcoholic fatty liver disease and type 2 diabetes[1][2][3]. To fulfill the request for a comparison guide in an oncological context, this document presents a hypothetical application of a FATP2 inhibitor, herein referred to as Grassofermata, against cancers reliant on exogenous fatty acid uptake. This is contrasted with a well-established therapeutic class, KRAS G12C inhibitors, which represent a targeted approach to oncogene-driven cancers. The data for Grassofermata presented below is hypothetical and for illustrative purposes.

Introduction: Targeting Cancer Metabolism and Oncogenic Drivers

Cancer therapy is rapidly evolving, with two prominent strategies being the disruption of cancer-specific metabolic pathways and the direct inhibition of oncogenic driver mutations. Many cancer cells exhibit altered metabolism, including an increased reliance on fatty acid oxidation for energy and biomass production. FATP2, a protein involved in the transport of long-chain fatty acids, is a potential therapeutic target in this context[4][5].

Concurrently, the development of inhibitors targeting specific oncogenic mutations, such as KRAS G12C, has revolutionized the treatment of certain cancers. The KRAS protein is a key molecular switch in signaling pathways that control cell growth and survival.[6]. Mutations like G12C lock KRAS in a constitutively active state, driving tumor proliferation[7]. Direct inhibitors like Adagrasib and Sotorasib covalently bind to the mutant cysteine, trapping the protein in an inactive state[8][9][10].

This guide provides a comparative overview of the hypothetical therapeutic potential of Grassofermata, as a FATP2 inhibitor, versus the established class of direct KRAS G12C covalent inhibitors in the context of KRAS G12C-mutant Non-Small Cell Lung Cancer (NSCLC).

Mechanism of Action

The two therapeutic strategies diverge significantly in their molecular targets and mechanisms.

  • Grassofermata (Hypothetical FATP2 Inhibition): Grassofermata is hypothesized to act as a non-competitive inhibitor of FATP2, a protein responsible for transporting long-chain fatty acids across the cell membrane[1][4]. By blocking this transport, Grassofermata would limit the intracellular pool of fatty acids available for crucial cellular processes like energy production (beta-oxidation) and membrane synthesis, thereby inducing metabolic stress and potentially leading to cancer cell death[1][3].

  • Direct KRAS G12C Covalent Inhibitors (e.g., Adagrasib): These agents are designed to selectively and irreversibly bind to the cysteine residue present in the KRAS G12C mutant protein[9][11]. This covalent modification locks KRAS G12C in its inactive, GDP-bound state, which prevents downstream signaling through critical pro-survival pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades[6][12]. This leads to the inhibition of tumor cell growth and promotion of apoptosis[11].

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FATP2 FATP2 FattyAcids_int Intracellular Fatty Acids FATP2->FattyAcids_int EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates Grassofermata Grassofermata Grassofermata->FATP2 Inhibits FattyAcids_ext Exogenous Fatty Acids FattyAcids_ext->FATP2 Transport Metabolism Energy & Biomass (β-oxidation, etc.) FattyAcids_int->Metabolism KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Activates (GDP→GTP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Adagrasib Adagrasib Adagrasib->KRAS_GDP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Experimental_Workflow cluster_treatment Treatment Phase (21 Days) start Implant KRAS G12C Tumor Cells in Mice tumor_growth Allow Tumors to Reach ~150 mm³ start->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize vehicle Group 1: Vehicle Control randomize->vehicle grasso Group 2: Grassofermata randomize->grasso adagrasib Group 3: Adagrasib randomize->adagrasib measure Measure Tumor Volume & Body Weight 2x/week endpoint Endpoint Analysis: Calculate TGI% measure->endpoint Combination_Rationale TumorCell KRAS G12C Tumor Cell OncogenicSignaling Block Oncogenic Signaling (MAPK) TumorCell->OncogenicSignaling MetabolicStress Induce Metabolic Stress (FA Starvation) TumorCell->MetabolicStress Adagrasib Adagrasib Adagrasib->TumorCell Grassofermata Grassofermata Grassofermata->TumorCell Synergy Synergistic Cell Death OncogenicSignaling->Synergy MetabolicStress->Synergy

References

Validation

Independent Verification of Grassofermata's Mechanism: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Grassofermata's performance against other fatty acid uptake inhibitors, supported by available experimental...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Grassofermata's performance against other fatty acid uptake inhibitors, supported by available experimental data. This document summarizes quantitative data, outlines detailed experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of these research compounds.

Introduction to Fatty Acid Transport Inhibition

The transport of fatty acids across the plasma membrane is a critical process in cellular metabolism, energy storage, and signaling. Dysregulation of fatty acid uptake is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in the progression of certain cancers. Fatty Acid Transport Proteins (FATPs) are a family of proteins that play a key role in facilitating the uptake of long-chain fatty acids. Among these, FATP2 has emerged as a significant therapeutic target. This guide focuses on Grassofermata, a known FATP2 inhibitor, and provides a comparative analysis with other molecules designed to modulate fatty acid transport.

Grassofermata and its Mechanism of Action

Grassofermata is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2][3] It functions through a non-competitive mechanism to block the uptake of long-chain and very-long-chain fatty acids into cells.[1][3] This inhibition of fatty acid transport has been shown to protect cells from lipotoxicity, a condition characterized by cellular dysfunction and death due to excessive lipid accumulation.[1][2]

Comparative Analysis of Fatty Acid Uptake Inhibitors

The following tables present a summary of the inhibitory concentrations (IC50) of Grassofermata and its close analog, Lipofermata, in various cell lines. A comparison with other inhibitors targeting different components of the fatty acid transport machinery is also provided. It is important to note that much of the detailed research on Grassofermata and Lipofermata originates from a limited number of research groups, and truly independent, comprehensive verification of their mechanisms is still an evolving area of study.

Table 1: FATP2 Inhibitors - Grassofermata and Lipofermata

CompoundTargetMechanismCell LineIC50 (µM)Reference
GrassofermataFATP2Non-competitiveHepG26.3[4]
GrassofermataFATP2Non-competitiveCaco-2~17.18 (Ki)[5]
GrassofermataFATP2Non-competitiveINS-1E8.3[1]
GrassofermataFATP2Non-competitiveC2C1210.6[1]
GrassofermataFATP2Non-competitiveHuman Adipocytes58.2[1]
LipofermataFATP2Non-competitiveHepG26.7[6]
LipofermataFATP2Non-competitiveCaco-24.84[6]
LipofermataFATP2Non-competitiveC2C122.74 - 39.34[6]
LipofermataFATP2Non-competitiveINS-1E2.74 - 39.34[6]
LipofermataFATP2Non-competitiveHuman Adipocytes39[7]

Table 2: Alternative Fatty Acid Transport Inhibitors

CompoundTargetMechanismCell LineIC50/Ki (nM)Reference
BMS-309403FABP4Competitive-<2 (Ki)[8]
HTS01037AFABP/aP2Competitive-670 (Ki)[9]
NAV-2729ARF6Selective InhibitorUveal Melanoma Cells1000
SB-FI-26Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Sulfosuccinimidyl oleate (SSO)CD36IrreversibleAdipocytes~65% inhibition at 200 µM[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

FATP2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acid FATP2 FATP2 LCFA->FATP2 Uptake LCFA_CoA Long-Chain Fatty Acyl-CoA FATP2->LCFA_CoA Activation Metabolism Lipid Metabolism (e.g., β-oxidation, TG synthesis) LCFA_CoA->Metabolism Lipotoxicity Lipotoxicity LCFA_CoA->Lipotoxicity Excess leads to Grassofermata Grassofermata Grassofermata->FATP2 Inhibits

Caption: FATP2-mediated fatty acid uptake and its inhibition by Grassofermata.

Fatty_Acid_Uptake_Assay_Workflow Start Start Cell_Culture 1. Plate cells in a 96-well plate Start->Cell_Culture Inhibitor_Incubation 2. Pre-incubate cells with Grassofermata or alternative inhibitor Cell_Culture->Inhibitor_Incubation FA_Analog_Addition 3. Add fluorescent fatty acid analog (e.g., C1-BODIPY-C12) Inhibitor_Incubation->FA_Analog_Addition Incubation 4. Incubate for a defined period FA_Analog_Addition->Incubation Measurement 5. Measure intracellular fluorescence (quenching extracellular signal) Incubation->Measurement Data_Analysis 6. Analyze data to determine IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a fluorescent fatty acid uptake inhibition assay.

Experimental Protocols

1. Fluorescent Fatty Acid Uptake Assay

This protocol is a generalized procedure for measuring fatty acid uptake inhibition using a fluorescent fatty acid analog like C1-BODIPY-C12.

  • Cell Culture:

    • Plate cells (e.g., HepG2, Caco-2) in a black, clear-bottom 96-well plate at a predetermined density to achieve 80-90% confluency on the day of the assay.

    • Culture cells in appropriate growth medium at 37°C and 5% CO2.

  • Assay Procedure:

    • Wash the cells twice with a serum-free medium.

    • Pre-incubate the cells with serum-free medium containing the desired concentrations of the inhibitor (e.g., Grassofermata) or vehicle control for 1-2 hours at 37°C.

    • Prepare the fatty acid uptake solution containing a fluorescent fatty acid analog (e.g., 2 µM C1-BODIPY-C12) and a quencher for extracellular fluorescence (e.g., Trypan Blue) in a suitable buffer (e.g., HBSS).

    • Remove the pre-incubation medium and add the fatty acid uptake solution to each well.

    • Immediately begin measuring the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission for C1-BODIPY-C12).[11] Kinetic readings can be taken every 1-2 minutes for 30-60 minutes.

    • The rate of fatty acid uptake is determined from the linear phase of the fluorescence increase over time.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

2. Cell Viability Assay

To ensure that the observed reduction in fatty acid uptake is not due to cytotoxicity of the compounds, a cell viability assay should be performed in parallel.

  • Procedure:

    • Plate cells in a 96-well plate and treat with the same concentrations of inhibitors as used in the uptake assay.

    • Incubate for the same duration as the uptake assay.

    • Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence and express the results as a percentage of the vehicle-treated control cells.

Conclusion

Grassofermata presents as a specific, non-competitive inhibitor of FATP2-mediated long-chain fatty acid uptake. The available data, primarily from the originating research groups, demonstrates its efficacy in various cell models and its potential to protect against lipotoxicity. When compared to other fatty acid transport inhibitors that target different proteins in the uptake pathway, such as FABPs and CD36, Grassofermata offers a distinct mechanism of action by directly targeting a key transporter protein.

For researchers in drug development, the provided data and protocols offer a foundation for the independent evaluation of Grassofermata and its alternatives. Further independent verification of its mechanism and in vivo efficacy will be crucial for its potential translation into therapeutic applications. The comparative data presented here should aid in the selection of appropriate tools for investigating the role of fatty acid transport in various disease models.

References

Comparative

A Preclinical Comparative Analysis of Grassofermata and Other Metabolic Disease Therapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant and growin...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The intricate interplay of genetic predisposition and environmental factors has spurred the development of diverse therapeutic strategies. This guide provides a preclinical comparative analysis of Grassofermata, a novel inhibitor of Fatty Acid Transport Protein 2 (FATP2), against other agents targeting these metabolic conditions. As Grassofermata is currently in the preclinical stage of development, this comparison focuses on available non-clinical data for Grassofermata and relevant preclinical and clinical data for comparator drugs to offer a forward-looking perspective for researchers in the field.

Grassofermata is a small molecule that inhibits FATP2, a key protein involved in the uptake of long and very long-chain fatty acids into cells.[1] By blocking this transport, Grassofermata aims to prevent the cellular lipid overload and subsequent lipotoxicity that contribute to the pathophysiology of NAFLD and T2D.[1] This guide will compare the preclinical profile of Grassofermata with Lipofermata, another FATP2 inhibitor, as well as with drugs that have distinct mechanisms of action: Pramlintide for obesity, Dapagliflozin for T2D, and Resmetirom for NAFLD.

Mechanism of Action and Signaling Pathways

Grassofermata and Lipofermata: FATP2 Inhibition

Grassofermata and Lipofermata act as non-competitive inhibitors of FATP2.[1] FATP2 facilitates the transport of long-chain fatty acids across the plasma membrane. Once inside the cell, these fatty acids are activated by conversion to acyl-CoA, a process that can also be mediated by FATPs. By inhibiting FATP2, Grassofermata and Lipofermata reduce the intracellular pool of fatty acids available for esterification into complex lipids like triglycerides and diacylglycerols. This reduction in lipid accumulation is hypothesized to alleviate cellular stress, inflammation, and apoptosis, key features of lipotoxicity-driven diseases.

FATP2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acids FATP2 FATP2 LCFA->FATP2 Transport LCFA_CoA Long-Chain Acyl-CoA FATP2->LCFA_CoA Activation Lipid_Droplets Lipid Droplet Formation LCFA_CoA->Lipid_Droplets Lipotoxicity Lipotoxicity (ER Stress, Inflammation, Apoptosis) Lipid_Droplets->Lipotoxicity Metabolic_Disease Metabolic Disease (NAFLD, T2D) Lipotoxicity->Metabolic_Disease Grassofermata Grassofermata/ Lipofermata Grassofermata->FATP2 Inhibits

Figure 1: FATP2 Inhibition Pathway

Pramlintide: Amylin Receptor Agonist

Pramlintide is a synthetic analog of the human hormone amylin. It exerts its effects by binding to and activating amylin receptors in the brain, particularly in areas involved in appetite regulation. This activation leads to a feeling of satiety, slowing of gastric emptying, and suppression of post-prandial glucagon secretion, collectively contributing to reduced caloric intake and weight loss.

Pramlintide_Pathway Pramlintide Pramlintide Amylin_Receptor Amylin Receptor (Brain) Pramlintide->Amylin_Receptor Activates Satiety Increased Satiety Amylin_Receptor->Satiety Gastric_Emptying Slowed Gastric Emptying Amylin_Receptor->Gastric_Emptying Glucagon Suppressed Glucagon Secretion Amylin_Receptor->Glucagon Caloric_Intake Reduced Caloric Intake Satiety->Caloric_Intake Gastric_Emptying->Caloric_Intake Weight_Loss Weight Loss Caloric_Intake->Weight_Loss

Figure 2: Pramlintide's Mechanism of Action

Dapagliflozin: SGLT2 Inhibitor

Dapagliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, dapagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.

Dapagliflozin_Pathway cluster_renal Renal Proximal Tubule Glucose_Urine Glucose in Urine SGLT2 SGLT2 Glucose_Urine->SGLT2 Reabsorption Glucose_Blood Glucose in Blood SGLT2->Glucose_Blood Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Glucose_Excretion Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits Blood_Glucose Lowered Blood Glucose Glucose_Excretion->Blood_Glucose

Figure 3: Dapagliflozin's Mechanism of Action

Resmetirom: THR-β Agonist

Resmetirom is an orally active, liver-directed, selective agonist of the thyroid hormone receptor-beta (THR-β). THR-β is predominantly expressed in the liver and plays a crucial role in regulating lipid metabolism. Activation of THR-β by resmetirom increases hepatic fatty acid oxidation and stimulates the breakdown of triglycerides, leading to a reduction in liver fat.

Resmetirom_Pathway Resmetirom Resmetirom THR_beta THR-β (Hepatocyte) Resmetirom->THR_beta Activates Gene_Expression Altered Gene Expression THR_beta->Gene_Expression FAO Increased Fatty Acid Oxidation Gene_Expression->FAO TG_Catabolism Increased Triglyceride Catabolism Gene_Expression->TG_Catabolism Liver_Fat Reduced Liver Fat FAO->Liver_Fat TG_Catabolism->Liver_Fat

Figure 4: Resmetirom's Mechanism of Action

Preclinical Efficacy Data

The following tables summarize key preclinical data for Grassofermata and its comparators. It is important to note that these data are from various study designs and models, and direct cross-study comparisons should be made with caution.

Table 1: In Vitro Inhibition of Fatty Acid Uptake

CompoundTargetCell LineIC50 (µM)Reference
Grassofermata FATP2HepG2 (human liver)~10[1]
Caco-2 (human intestine)~13.5[1]
INS-1E (rat pancreatic β-cell)~8.3[1]
C2C12 (mouse muscle)~10.6[1]
Lipofermata FATP2Caco-2 (human intestine)4.84

Table 2: In Vivo Preclinical Efficacy

CompoundDisease ModelAnimal ModelKey FindingReference
Grassofermata Fatty Acid AbsorptionMouse37% reduction in 13C-oleate absorption 6 hours after a single 300 mg/kg oral dose.[1]
Lipofermata Fatty Acid AbsorptionMouseSignificant reduction in 13C-oleate absorption.
Pramlintide ObesityDiet-induced obese ratsDose-dependent reduction in food intake and body weight.
Dapagliflozin Type 2 DiabetesZucker diabetic fatty ratsDose-dependent reductions in fasting plasma glucose and HbA1c.
Resmetirom NAFLD/NASHDiet-induced obese mice with NASHSignificant reduction in liver triglycerides, inflammation, and fibrosis.

Experimental Protocols

1. In Vitro Fatty Acid Uptake Assay (General Protocol)

This protocol describes a common method for assessing the inhibition of fatty acid uptake in cultured cells using a fluorescently labeled fatty acid analog, such as BODIPY-FL C12.

Fatty_Acid_Uptake_Assay Start Start: Seed cells in a multi-well plate Incubate1 Incubate cells to allow for adherence and growth Start->Incubate1 Pretreat Pre-incubate cells with Grassofermata or comparator drug Incubate1->Pretreat Add_Probe Add fluorescent fatty acid probe (e.g., BODIPY-FL C12) Pretreat->Add_Probe Incubate2 Incubate for a defined period to allow for uptake Add_Probe->Incubate2 Wash Wash cells to remove extracellular probe Incubate2->Wash Measure Measure intracellular fluorescence using a plate reader or microscopy Wash->Measure Analyze Analyze data to determine IC50 values Measure->Analyze End End Analyze->End

Figure 5: In Vitro Fatty Acid Uptake Assay Workflow

Materials:

  • Cell line of interest (e.g., HepG2, Caco-2)

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 96-well)

  • Grassofermata, Lipofermata, or other test compounds

  • Fluorescent fatty acid analog (e.g., BODIPY-FL C12)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.

  • The following day, replace the culture medium with a serum-free medium and incubate for 1-2 hours.

  • Prepare serial dilutions of the test compounds (Grassofermata, Lipofermata) in a suitable buffer.

  • Remove the serum-free medium and add the compound dilutions to the respective wells. Incubate for a predetermined time (e.g., 30-60 minutes).

  • Prepare a working solution of the fluorescent fatty acid analog in a buffer containing fatty acid-free bovine serum albumin (BSA).

  • Add the fluorescent fatty acid solution to each well and incubate for a specific duration (e.g., 5-15 minutes) to allow for uptake.

  • To terminate the uptake, rapidly wash the cells multiple times with a cold wash buffer to remove extracellular fluorescent probe.

  • Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

2. In Vivo Mouse Model of Oleate Absorption (Grassofermata Study Protocol)

This protocol is based on the published preclinical study of Grassofermata.[1]

Oleate_Absorption_Protocol Start Start: Fast mice overnight Gavage Administer Grassofermata (300 mg/kg) or vehicle (flaxseed oil) by oral gavage Start->Gavage Wait Wait for a specified time (e.g., 1 hour) Gavage->Wait Administer_Oleate Administer 13C-labeled oleate by oral gavage Wait->Administer_Oleate Collect_Blood Collect blood samples at various time points (e.g., 0.5, 2, 6 hours) Administer_Oleate->Collect_Blood Analyze_Plasma Analyze plasma for 13C-oleate levels using LC-MS/MS Collect_Blood->Analyze_Plasma Calculate Calculate the reduction in oleate absorption Analyze_Plasma->Calculate End End Calculate->End

Figure 6: In Vivo Oleate Absorption Study Workflow

Animals:

  • Male C57BL/6 mice.

Materials:

  • Grassofermata

  • Flaxseed oil (vehicle)

  • 13C-labeled oleic acid

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Fast male C57BL/6 mice overnight (approximately 12 hours) with free access to water.

  • Prepare a formulation of Grassofermata in flaxseed oil at a concentration suitable for a 300 mg/kg dose.

  • Administer the Grassofermata formulation or vehicle (flaxseed oil) to the mice via oral gavage.

  • After one hour, administer 13C-labeled oleic acid, also formulated in flaxseed oil, to the mice via oral gavage.

  • Collect blood samples from the mice at specified time points post-oleate administration (e.g., 0.5, 2, and 6 hours) into EDTA-containing tubes.

  • Process the blood samples to obtain plasma.

  • Extract lipids from the plasma samples.

  • Analyze the lipid extracts using LC-MS/MS to quantify the levels of 13C-labeled oleate.

  • Compare the levels of 13C-labeled oleate in the plasma of Grassofermata-treated mice to those of the vehicle-treated control group to determine the percentage reduction in fatty acid absorption.

Discussion and Future Directions

The preclinical data available for Grassofermata suggest that it is a promising early-stage candidate for the treatment of metabolic diseases driven by lipotoxicity. Its mechanism of action, the inhibition of FATP2, is a novel approach to reducing cellular lipid burden in key metabolic tissues. The in vitro data demonstrate potent inhibition of fatty acid uptake across various cell types relevant to metabolic disease, and the in vivo data in mice provide proof-of-concept for its ability to reduce dietary fat absorption.

A direct comparison with Lipofermata, another FATP2 inhibitor, shows similar in vitro potency. Further head-to-head preclinical studies would be necessary to delineate any potential differences in efficacy, selectivity, or pharmacokinetic properties.

When compared to drugs with different mechanisms of action, Grassofermata offers a distinct therapeutic strategy. Pramlintide's effects are primarily centrally mediated, focusing on appetite and satiety, making it a potential combination partner to address both nutrient intake and cellular handling. Dapagliflozin's insulin-independent mechanism of glucose lowering is complementary to Grassofermata's lipid-focused approach, suggesting a potential for synergistic effects in T2D. Resmetirom directly targets hepatic lipid metabolism, and a combination with Grassofermata could offer a dual approach to reducing liver fat by both limiting uptake and enhancing disposal.

The major limitation in the current assessment of Grassofermata is the absence of human clinical trial data. The transition from preclinical models to human studies will be critical in determining its safety, tolerability, and efficacy. Future research should focus on comprehensive IND-enabling studies, including detailed toxicology and pharmacokinetic profiling. Subsequently, well-designed Phase 1 and Phase 2 clinical trials will be essential to evaluate the therapeutic potential of Grassofermata in patients with NAFLD, T2D, and obesity.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Grassofermata

Essential Safety and Handling Guide for Grassofermata This document provides immediate safety, operational, and disposal guidance for the handling of Grassofermata (also known as NAV2729), a specific inhibitor of Fatty A...

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Grassofermata

This document provides immediate safety, operational, and disposal guidance for the handling of Grassofermata (also known as NAV2729), a specific inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to build confidence in chemical handling protocols.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety information[2][3], the following personal protective equipment is essential for handling Grassofermata, based on standard laboratory practices for chemical compounds of this nature.

Recommended Personal Protective Equipment (PPE):

  • Body Protection: A standard laboratory coat should be worn. For activities with a higher risk of exposure, a certified chemical-resistant suit may be necessary.[4]

  • Hand Protection: Chemical-resistant gloves are required. The specific type of glove should be selected based on the solvent used to dissolve Grassofermata and the duration of handling.[4]

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[4][5]

  • Respiratory Protection: For handling the solid compound, especially if there is a risk of aerosolization, a certified particle-filtering half mask or a half mask with appropriate filters is recommended.[4][5]

Operational Plan for Handling

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Grassofermata is a crystalline solid.[2]

Preparation of Solutions:

  • Work Area: All handling of solid Grassofermata should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a calibrated analytical balance. Tare a suitable weighing vessel before adding the compound.

  • Solubilization: Grassofermata is soluble in DMSO at a concentration of 2 mg/ml.[2]

    • Slowly add the desired volume of DMSO to the weighed Grassofermata.

    • Gently vortex or sonicate until the solid is completely dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Disposal Plan

All waste materials contaminated with Grassofermata, including empty containers, used PPE, and prepared solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of Grassofermata down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for Grassofermata.

PropertyValueSource
Chemical Name 3-(4-chlorophenyl)-5-(4-nitrophenyl)-2-(phenylmethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one[2]
Synonyms NAV2729[2]
CAS Number 419547-11-8[2]
Molecular Formula C₂₅H₁₇ClN₄O₃[2]
Formula Weight 456.9 g/mol [2]
Purity ≥98%[2]
Solubility DMSO: 2 mg/ml[2]
IC₅₀ (HepG2 cells) 8.1-10.6 μM (for C₁-BODIPY-C₁₂ uptake)[2]
In Vivo Dosage 300 mg/kg in mice[6][7]

Experimental Protocols

Assessment of Grassofermata on Fatty Acid Uptake in Cell Culture

This protocol is based on methodologies described in the literature for evaluating the inhibitory effect of Grassofermata on fatty acid uptake in cell lines such as HepG2.[7]

Materials:

  • HepG2 cells

  • Cell culture medium

  • Grassofermata stock solution (in DMSO)

  • Fluorescently labeled fatty acid analog (e.g., C₁-BODIPY-C₁₂)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Plate HepG2 cells in multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of Grassofermata (e.g., 1.25 µM to 15 µM) for a specified pre-incubation period.[7] Include a vehicle control (DMSO) group.

  • Fatty Acid Uptake Assay: Add the fluorescently labeled fatty acid analog to the cell culture medium and incubate for a defined period.

  • Washing: Remove the incubation medium and wash the cells with cold PBS to remove any extracellular fluorescent probe.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer to quantify the amount of fatty acid uptake.

  • Data Analysis: Calculate the percentage of inhibition of fatty acid uptake for each concentration of Grassofermata compared to the vehicle control. Determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HepG2 Cells treat_cells Treat Cells with Grassofermata seed_cells->treat_cells prepare_grassofermata Prepare Grassofermata Dilutions prepare_grassofermata->treat_cells add_fatty_acid Add Fluorescent Fatty Acid treat_cells->add_fatty_acid wash_cells Wash Cells add_fatty_acid->wash_cells measure_fluorescence Measure Fluorescence wash_cells->measure_fluorescence analyze_data Analyze Data & Determine IC50 measure_fluorescence->analyze_data

Caption: Experimental workflow for assessing Grassofermata's effect on fatty acid uptake.

mechanism_of_action cluster_cell Cell fatp2 FATP2 intracellular Intracellular Space fatp2->intracellular Vectorial Acylation grassofermata Grassofermata grassofermata->fatp2 Inhibits fatty_acid Extracellular Fatty Acid fatty_acid->fatp2 Transport

Caption: Grassofermata's mechanism of action as a FATP2 inhibitor.

References

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